molecular formula C15H21NO8 B610244 Propargyl-PEG4-CH2CO2-NHS

Propargyl-PEG4-CH2CO2-NHS

Cat. No.: B610244
M. Wt: 343.33 g/mol
InChI Key: GYEPTYINFCZLBX-UHFFFAOYSA-N
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Description

Propargyl-PEG4-CH2CO2-NHS is a PEG derivative containing a propargyl group and an NHS group. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent has a terminal NHS ester and is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-NHS ester Click Chemistry to yield a stable triazole linkage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO8/c1-2-5-20-6-7-21-8-9-22-10-11-23-12-15(19)24-16-13(17)3-4-14(16)18/h1H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEPTYINFCZLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG4-CH2CO2-NHS: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG4-CH2CO2-NHS is a heterobifunctional crosslinker integral to modern bioconjugation and drug development. It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The molecule is further functionalized with a hydrophilic tetraethylene glycol (PEG4) spacer, which enhances the solubility and reduces the aggregation of the resulting conjugates. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its use in bioconjugation, and its application in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a versatile tool for covalently linking molecules. Its properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms Propargyl-PEG3-CH2COONHS, 2,5-dioxopyrrolidin-1-yl 3,6,9,12-tetraoxapentadec-14-ynoate[2]
CAS Number 2144777-76-2[1]
Molecular Formula C₁₅H₂₁NO₈[1]
Molecular Weight 343.33 g/mol [1]
Purity Typically ≥95%[3]
Appearance Solid or liquid
Solubility Soluble in DMSO, DMF, DCM[4]
Storage Conditions Store at -20°C, desiccated. Avoid moisture.[5]

Mechanism of Action and Key Applications

The utility of this compound stems from its two orthogonal reactive groups, enabling a two-step conjugation strategy. This is particularly valuable in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[6][7]

  • Amine Conjugation: The NHS ester reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins or the N-terminus of peptides) at a pH of 7.2-8.5 to form a stable, irreversible amide bond.[8]

  • Click Chemistry: The terminal propargyl (alkyne) group is ready for a highly specific and efficient CuAAC reaction with an azide-modified molecule to form a stable triazole linkage.[9]

The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and the final conjugate, which can be crucial for biological applications by preventing aggregation and improving pharmacokinetic properties.[4]

A primary application is in the construction of PROTACs . These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.

Experimental Protocols

The following protocols are representative of the key reactions involving this compound.

Protocol 1: NHS Ester Conjugation to a Primary Amine-Containing Molecule (e.g., a Peptide or Protein)

This protocol describes the first step in a two-step conjugation workflow: the attachment of the linker to a biomolecule.

Materials:

  • Amine-containing biomolecule (e.g., peptide, protein)

  • This compound

  • Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography/desalting column or dialysis cassette)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which would compete with the reaction.

  • Prepare the Linker Solution: Immediately before use, dissolve this compound in a minimal volume of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Perform the Conjugation: Add a 5 to 20-fold molar excess of the dissolved linker to the biomolecule solution. The optimal ratio may need to be determined empirically.

  • Incubate: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.

  • Purify the Conjugate: Remove the unreacted linker and NHS byproduct by size-exclusion chromatography (for macromolecules), dialysis, or another suitable chromatographic method.

  • Characterize: Confirm the successful conjugation and purity of the alkyne-modified biomolecule using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the alkyne-modified biomolecule from Protocol 1 with an azide-containing molecule.

Materials:

  • Alkyne-modified biomolecule (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)

  • Reaction buffer (e.g., PBS)

  • Purification system

Procedure:

  • Prepare Reactants: Dissolve the alkyne-modified biomolecule and the azide-containing molecule in the reaction buffer.

  • Prepare Catalyst Solution: Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 250 mM in water), and THPTA (e.g., 50 mM in water).

  • Initiate the Reaction: In a typical reaction, combine the alkyne and azide (B81097) partners. Add the THPTA ligand to the CuSO₄ solution and vortex briefly. Then, add the CuSO₄/THPTA mixture to the reaction, followed by the sodium ascorbate to reduce Cu(II) to the active Cu(I) species. A common final concentration is 1-2 mM CuSO₄, 5-10 mM sodium ascorbate, and 2-4 mM THPTA.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by HPLC or LC-MS.

  • Purify the Final Conjugate: Purify the final product using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove the copper catalyst, excess reagents, and any unreacted starting materials.

Application in a Signaling Pathway: PROTAC-Mediated Degradation of EGFR

A significant application of linkers like this compound is in the synthesis of PROTACs to modulate cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[6] PROTACs have been developed to target mutant forms of EGFR for degradation, offering a strategy to overcome drug resistance to traditional EGFR inhibitors.[10]

The workflow for creating and utilizing an EGFR-targeting PROTAC can be visualized as follows:

G cluster_synthesis PROTAC Synthesis cluster_cellular Cellular Mechanism of Action A EGFR Inhibitor (with amine handle) C Alkyne-Linker- EGFR Inhibitor A->C NHS Ester Conjugation B Propargyl-PEG4- CH2CO2-NHS B->C E EGFR-Targeting PROTAC C->E CuAAC 'Click' Reaction D Azide-modified E3 Ligase Ligand D->E F PROTAC enters cell E->F G Ternary Complex Formation (EGFR - PROTAC - E3 Ligase) F->G H Ubiquitination of EGFR G->H I Proteasomal Degradation of EGFR H->I J Downregulation of EGFR Signaling I->J

Caption: Workflow for the synthesis and mechanism of an EGFR-targeting PROTAC.

The logical flow for the application of this compound in modulating the EGFR signaling pathway is depicted in the following diagram:

G EGFR EGFR Receptor TernaryComplex EGFR-PROTAC-E3 Ternary Complex EGFR->TernaryComplex Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) EGFR->Signaling activates PROTAC EGFR-PROTAC (using Propargyl-PEG4 Linker) PROTAC->EGFR binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3Ligase recruits E3Ligase->TernaryComplex Ub_EGFR Poly-ubiquitinated EGFR TernaryComplex->Ub_EGFR Ub Ubiquitin Ub->Ub_EGFR E3 ligase activity Proteasome Proteasome Ub_EGFR->Proteasome recognized by Degradation Degraded EGFR (Amino Acids) Proteasome->Degradation results in Degradation->Signaling prevents activation CellSurvival Inhibition of Cell Proliferation & Survival Signaling->CellSurvival promotes

References

An In-depth Technical Guide to Propargyl-PEG4-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG4-CH2CO2-NHS, a versatile heterobifunctional linker. It is designed to be a valuable resource for professionals in the fields of bioconjugation, drug delivery, and proteomics, with a particular focus on its use in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that possesses two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group. This dual reactivity allows for the sequential and controlled conjugation of two different molecules. The NHS ester provides a means for covalent attachment to primary amines, such as those found on the surface of proteins and antibodies, while the propargyl group enables highly efficient and specific "click chemistry" reactions with azide-functionalized molecules. The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties and reduce aggregation of the final product.[1][2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central hydrophilic PEG4 chain, flanked by an amine-reactive NHS ester and a bioorthogonal propargyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₅H₂₁NO₈[3]
Molecular Weight 343.33 g/mol [3]
CAS Number 2144777-76-2[3]
Appearance Solid[4]
Purity Typically >95%[5]
Solubility Soluble in DMSO, DMF[4]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.[3]

Mechanism of Action and Key Applications

The utility of this compound lies in its ability to act as a bridge, connecting two molecules of interest through a two-step conjugation strategy.

Amine-Reactive Conjugation

The first step typically involves the reaction of the NHS ester with a primary amine-containing molecule, such as a protein, antibody, or peptide. The NHS ester reacts with the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7-9).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following the initial conjugation, the now-alkynated molecule can be reacted with a second molecule that has been functionalized with an azide (B81097) group. This reaction, a cornerstone of "click chemistry," is catalyzed by copper(I) and results in the formation of a highly stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological mixtures without cross-reacting with native functional groups.

Key Applications
  • Antibody-Drug Conjugates (ADCs): this compound is extensively used in the synthesis of ADCs. In this application, the linker is first attached to an antibody via its lysine residues. Subsequently, a potent cytotoxic drug carrying an azide group is "clicked" onto the propargyl-functionalized antibody. The PEG spacer in the linker can enhance the solubility and stability of the final ADC.

  • PROTACs: In the development of PROTACs, this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.

  • Bioconjugation and Surface Modification: The linker can be used to attach proteins, peptides, or other biomolecules to surfaces, nanoparticles, or other macromolecules for a variety of research and diagnostic applications.

Experimental Protocols

The following are representative protocols for the use of this compound in the synthesis of an antibody-drug conjugate. These should be considered as a starting point and may require optimization for specific antibodies and drug molecules.

Step 1: Conjugation of this compound to an Antibody

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Preparation of Reagents:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO immediately before use. Do not store the stock solution for extended periods as the NHS ester is susceptible to hydrolysis.

  • Conjugation Reaction:

    • To the antibody solution (e.g., 5 mg/mL in PBS), add a 5-20 fold molar excess of the this compound stock solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the modified antibody.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Propargyl-functionalized antibody from Step 1.

  • Azide-functionalized drug molecule.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • A reducing agent, such as sodium ascorbate (B8700270).

  • A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography, HIC).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized drug in DMSO.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 50 mM in water), and THPTA (e.g., 50 mM in water).

  • Click Reaction:

    • In a reaction vessel, combine the propargyl-functionalized antibody with a 3-5 fold molar excess of the azide-functionalized drug.

    • In a separate tube, premix the CuSO₄ and THPTA solutions at a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the antibody-drug solution to a final copper concentration of approximately 0.2 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 1 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification and Characterization:

    • Purify the resulting ADC using an appropriate chromatography method, such as SEC to remove excess reagents or HIC to separate species with different drug-to-antibody ratios (DARs).

    • Characterize the final ADC by methods such as UV-Vis spectroscopy (to determine DAR), size-exclusion chromatography (to assess aggregation), hydrophobic interaction chromatography (to determine DAR distribution), and mass spectrometry (to confirm conjugation).[6][7][8]

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry Conjugation cluster_purification Purification & Characterization Ab Antibody (with Lysine residues) Mod_Ab Propargyl-functionalized Antibody Ab->Mod_Ab NHS Ester Reaction (pH 7-8) Linker This compound Linker->Mod_Ab Drug Azide-functionalized Drug ADC Antibody-Drug Conjugate (ADC) Drug->ADC Mod_Ab_2->ADC CuAAC Reaction (Cu(I) catalyst) Purified_ADC Purified & Characterized ADC ADC_2->Purified_ADC SEC / HIC MS / UV-Vis

Caption: Workflow for ADC synthesis using this compound.

Reaction Scheme

Reaction_Scheme cluster_products Antibody Antibody-NH₂ Linker This compound react1 + Drug N₃-Drug react2 + ADC Antibody-NHCO-CH₂-PEG4-Propargyl-Triazole-Drug react2->ADC step1_arrow Step 1 (NHS Ester Reaction) step2_arrow Step 2 (CuAAC)

Caption: Two-step reaction scheme for bioconjugation.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the efficient and controlled synthesis of complex biomolecules such as ADCs and PROTACs. The robust and specific nature of the NHS ester and click chemistry reactions provides a reliable platform for developing next-generation targeted therapeutics and advanced diagnostic reagents. Careful optimization of reaction conditions and thorough characterization of the final conjugates are crucial for successful application.

References

Propargyl-PEG4-CH2CO2-NHS: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-CH2CO2-NHS is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation strategies, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its unique architecture, featuring a terminal N-hydroxysuccinimide (NHS) ester and a propargyl group connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers a versatile platform for covalently linking molecules to proteins and other biomolecules. This guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective implementation in research and drug development.

The core functionality of this compound lies in its two distinct reactive moieties. The NHS ester provides a highly efficient means of reacting with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins, to form stable amide bonds.[1] Concurrently, the terminal propargyl group, which contains an alkyne, is primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This dual reactivity allows for a two-step conjugation process, enabling the precise and stable attachment of a wide range of molecules, including cytotoxic drugs, fluorescent dyes, or imaging agents, to a target biomolecule. The integrated PEG4 spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.[4]

Core Mechanism of Action

The utility of this compound is centered around two sequential chemical reactions:

  • Amine Acylation via NHS Ester: The initial step involves the reaction of the NHS ester with a primary amine on a target biomolecule. This is a nucleophilic acyl substitution reaction where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and proceeds readily under mild, aqueous conditions.[1]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following the successful conjugation of the propargyl-PEG4 moiety to the target biomolecule, the terminal alkyne becomes available for a subsequent "click" reaction. In the presence of a copper(I) catalyst, the alkyne will specifically and efficiently react with an azide-functionalized molecule to form a stable 1,4-disubstituted triazole ring.[2][3] This reaction is highly specific, bio-orthogonal, and proceeds with high yield under physiological conditions.

Mechanism_of_Action Reagent This compound Intermediate Propargylated Protein Reagent->Intermediate Amine Acylation (NHS Ester Reaction) pH 7.2-8.5 Protein Protein (with primary amine, e.g., Lysine) Protein->Intermediate FinalConjugate Final Bioconjugate Intermediate->FinalConjugate Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) NHS N-hydroxysuccinimide (byproduct) Intermediate->NHS AzideMolecule Azide-functionalized Molecule (e.g., Drug, Dye) AzideMolecule->FinalConjugate Cu_catalyst Cu(I) catalyst Cu_catalyst->FinalConjugate

Core mechanism of this compound action.

Quantitative Data

ParameterValueConditionsReference(s)
Optimal pH for NHS Ester Reaction 7.2 - 8.5Aqueous buffer[5]
Typical Reaction Time 30 minutes - 2 hoursRoom temperature[6]
Molar Excess of NHS Ester to Protein 5- to 20-foldFor optimal labeling[6]
Hydrolysis Half-life of NHS Ester Varies with pH (minutes to hours)Aqueous buffer[7]

Table 1: Reaction Parameters for NHS Ester Conjugation

PropertyDescriptionSignificanceReference(s)
Amide Bond Stability Highly stable under physiological conditionsEnsures a permanent linkage between the linker and the biomolecule.[1]
Triazole Ring Stability Highly stable and resistant to hydrolysis and enzymatic cleavageProvides a robust connection between the linker and the payload.[8]
PEG4 Spacer Enhances hydrophilicity and provides spatial separationImproves solubility, reduces aggregation, and can maintain the biological activity of the conjugated molecules.[4]

Table 2: Stability and Properties of the Resulting Conjugate

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb)

This protocol describes the initial step of attaching the propargyl-PEG4 linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines.

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the dissolved this compound to the antibody solution.

    • Gently mix and incubate the reaction for 1 hour at room temperature.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the propargylated antibody using a protein concentration assay (e.g., BCA assay).

    • Characterize the degree of labeling (linker-to-antibody ratio) using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[9]

Protocol_1_Workflow start Start prep_ab Prepare Antibody (Buffer Exchange, Adjust Concentration) start->prep_ab conjugation Conjugation Reaction (1 hr, Room Temp) prep_ab->conjugation prep_reagent Prepare this compound (Dissolve in DMSO) prep_reagent->conjugation quenching Quench Reaction (Tris Buffer) conjugation->quenching purification Purification (Desalting Column) quenching->purification characterization Characterization (Protein Assay, Mass Spectrometry) purification->characterization end End characterization->end

Workflow for mAb conjugation with this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the second step, where an azide-containing cytotoxic drug is conjugated to the propargylated antibody.

Materials:

  • Propargylated monoclonal antibody from Protocol 1.

  • Azide-functionalized cytotoxic drug.

  • Copper(II) sulfate (B86663) (CuSO4).

  • Sodium ascorbate (B8700270).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.

  • Reaction Buffer: PBS, pH 7.4.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized drug in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 250 mM stock solution of sodium ascorbate in water (freshly made).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a reaction vessel, add the propargylated antibody to the Reaction Buffer.

    • Add the azide-functionalized drug to the antibody solution (typically a 3-5 fold molar excess).

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the antibody-drug solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix and incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting antibody-drug conjugate from excess drug, catalyst, and other reagents using size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the final ADC concentration.

    • Characterize the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[10]

    • Assess the purity and aggregation of the final ADC by SEC.

Protocol_2_Workflow start Start prep_reagents Prepare Reagents (Azide-Drug, CuSO4, Ascorbate, THPTA) start->prep_reagents mix_reactants Mix Propargylated Antibody and Azide-Drug prep_reagents->mix_reactants add_catalyst Add Catalyst System (CuSO4/THPTA, Sodium Ascorbate) mix_reactants->add_catalyst click_reaction Click Reaction (2-4 hrs, Room Temp) add_catalyst->click_reaction purification Purification (Size-Exclusion Chromatography) click_reaction->purification characterization Characterization (DAR, Purity, Aggregation) purification->characterization end End characterization->end

Workflow for CuAAC-mediated ADC synthesis.

Conclusion

This compound is a powerful and versatile tool for the development of bioconjugates. Its well-defined mechanism of action, proceeding through a robust NHS ester reaction followed by a highly specific click chemistry step, allows for the controlled and stable attachment of a variety of molecules to proteins and other biomolecules. The inclusion of a hydrophilic PEG4 spacer further enhances the properties of the resulting conjugates. The detailed protocols and diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling them to effectively harness the potential of this important crosslinker in their scientific endeavors.

References

An In-Depth Technical Guide to Propargyl-PEG4-CH2CO2-NHS: Functionality and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-CH2CO2-NHS is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.[1][2][3] Its unique architecture, featuring a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester, allows for a two-step sequential or orthogonal conjugation strategy. The polyethylene (B3416737) glycol (PEG) spacer, consisting of four ethylene (B1197577) glycol units, imparts hydrophilicity to the molecule, which can enhance the solubility and stability of the resulting bioconjugates.[1][3][4] This technical guide provides a comprehensive overview of the functionality of this compound, including detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.

Core Functionality and Chemical Properties

This compound possesses two distinct reactive moieties, enabling the covalent linkage of different molecules.

1. N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides, to form stable amide bonds.[5][6] This reaction is highly dependent on pH, with optimal conditions typically in the slightly alkaline range (pH 7.2-8.5).

2. Propargyl Group: The terminal alkyne on the propargyl group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][7] This reaction forms a stable triazole linkage with an azide-modified molecule. The CuAAC reaction is known for its high efficiency, specificity, and biocompatibility.

The central PEG4 spacer serves to increase the aqueous solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[1][3][4]

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C15H21NO8[1][3]
Molecular Weight 343.33 g/mol [1][3]
CAS Number 2144777-76-2[1][3]
Appearance Solid powder[1]
Purity >95-98%[6][8]
Solubility Soluble in DMSO[1]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment.[1][3]

Reaction Mechanisms and Signaling Pathways

The dual functionality of this compound allows for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs). In a typical ADC synthesis, the NHS ester of the linker is first reacted with lysine residues on a monoclonal antibody. Subsequently, an azide-functionalized cytotoxic drug is attached to the propargyl group via CuAAC.

ADC_Formation cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Click Chemistry Antibody Antibody Functionalized_Antibody Antibody-Linker (Propargyl-functionalized) Antibody->Functionalized_Antibody NHS Ester Reaction (pH 7.2-8.5) Propargyl_Linker This compound Propargyl_Linker->Functionalized_Antibody ADC Antibody-Drug Conjugate (ADC) Functionalized_Antibody->ADC CuAAC (Cu(I) catalyst) Azide_Drug Azide-functionalized Drug Azide_Drug->ADC

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Once administered, ADCs circulate in the bloodstream until they encounter target cells expressing the specific antigen recognized by the antibody. The ADC then binds to the antigen and is internalized by the cell, often through receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the antibody is degraded, releasing the cytotoxic payload to exert its therapeutic effect. The PEG4 linker can influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.[9][10]

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Receptor_Binding Receptor Binding ADC->Receptor_Binding Binding Antigen Target Antigen Antigen->Receptor_Binding Endocytosis Endocytosis Receptor_Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Caption: Cellular internalization and payload release pathway of an Antibody-Drug Conjugate (ADC).[11]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation.

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Reaction

This protocol describes the general procedure for labeling a protein with the propargyl linker.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration.

  • Linker Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: (Optional) Add the quenching reagent to a final concentration of 50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate to determine the degree of labeling (see below).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction to conjugate an azide-modified molecule to the propargyl-functionalized protein.

Materials:

  • Propargyl-functionalized protein (from Protocol 1)

  • Azide-modified molecule (e.g., drug, dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed reaction buffer (e.g., PBS, pH 7.0)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified molecule in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • Reaction Mixture: In a microcentrifuge tube, combine the propargyl-functionalized protein and a 5- to 10-fold molar excess of the azide-modified molecule in the degassed reaction buffer.

  • Catalyst Addition:

    • Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO4 to a final concentration of 0.2-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2-10 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a light-sensitive molecule.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove the copper catalyst and excess reagents.

  • Characterization: Analyze the final conjugate to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).

Quantitative Data and Analysis

The successful synthesis and characterization of bioconjugates using this compound require quantitative analysis at each step.

NHS Ester Reaction: Key Parameters and Expected Outcomes
ParameterRecommended RangeNotes
pH 7.2 - 8.5The reaction rate increases with pH, but the hydrolysis of the NHS ester also increases. A compromise is often necessary.
Temperature 4°C to Room TemperatureLower temperatures can be used to minimize side reactions and protein degradation.
Reaction Time 1 - 4 hours (RT) or overnight (4°C)Optimization may be required depending on the protein and desired degree of labeling.
Molar Excess of Linker 10 - 20 foldA higher excess may be needed for dilute protein solutions.
Buffer Amine-free (e.g., PBS, borate, carbonate)Amine-containing buffers (e.g., Tris) will compete with the reaction.
CuAAC Reaction: Key Parameters and Expected Outcomes
ParameterRecommended RangeNotes
Copper(I) Source CuSO4 with a reducing agent (e.g., sodium ascorbate)In situ generation of Cu(I) is common for bioconjugation.
Ligand THPTA, TBTALigands stabilize the Cu(I) oxidation state and increase reaction efficiency.
Solvent Aqueous buffers (e.g., PBS), often with a co-solvent (e.g., DMSO)The choice of solvent depends on the solubility of the reactants.
Temperature Room TemperatureThe reaction is typically fast at room temperature.
Reaction Time 1 - 4 hoursReaction progress can be monitored by LC-MS.
Characterization of Conjugates

The final bioconjugate should be thoroughly characterized to ensure its quality and consistency.

Analytical TechniqueInformation Obtained
UV-Vis Spectroscopy Protein concentration and degree of labeling (if the attached molecule has a distinct absorbance).
Size-Exclusion Chromatography (SEC) Purity and detection of aggregates.
Hydrophobic Interaction Chromatography (HIC) Drug-to-antibody ratio (DAR) distribution.
Mass Spectrometry (MS) Confirmation of conjugation and determination of DAR.
SDS-PAGE Apparent molecular weight and purity.

Conclusion

This compound is a versatile and valuable tool for the synthesis of complex bioconjugates. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the creation of well-defined and stable conjugates for a wide range of applications in research and drug development. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can effectively utilize this linker to advance their scientific goals. The provided protocols and quantitative data serve as a starting point for the successful implementation of this compound in the laboratory.

References

The Pivotal Role of the PEG4 Spacer in Bifunctional Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core role of the PEG4 spacer in bifunctional linkers for researchers, scientists, and drug development professionals.

In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success.[1] Among the various linker technologies, the discrete polyethylene (B3416737) glycol (PEG) spacer, specifically the tetraethylene glycol (PEG4) unit, has emerged as a cornerstone.[2] This guide provides an in-depth exploration of the multifaceted role of the PEG4 spacer, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is a short chain of four ethylene (B1197577) glycol units that offers a unique combination of properties, making it instrumental in optimizing the performance of bioconjugates.[2]

  • Enhanced Hydrophilicity and Solubility : A primary function of the PEG4 spacer is to increase the hydrophilicity of the entire bioconjugate.[3][4][5] Many potent therapeutic payloads, such as cytotoxic drugs in ADCs, are inherently hydrophobic, which can lead to aggregation in aqueous environments.[2][] The hydrophilic ethylene glycol units of the PEG4 spacer improve water solubility, preventing aggregation and thereby enhancing efficacy and reducing the risk of an immune response.[2][]

  • Improved Pharmacokinetics (PK) : By increasing hydrophilicity and reducing aggregation, PEG4 linkers can significantly improve the PK profile of a bioconjugate.[3] This often leads to a longer circulation half-life, increased exposure at the target site, and a better overall therapeutic index.[2] The hydration shell created by the PEG linker can also shield the conjugate from enzymatic degradation.[2]

  • Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[2] This spacing is crucial for maintaining the biological activity of the targeting protein (e.g., an antibody) by preventing the payload from interfering with its binding site.[2] In PROTACs, the linker length is critical for the effective formation of a ternary complex between the target protein and the E3 ligase.[4]

  • Reduced Immunogenicity : The PEG component can create a protective hydration layer that masks immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[2]

Applications in Advanced Therapeutics

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG4 spacer is frequently incorporated to mitigate the hydrophobicity of the payload, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[7]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG4 Linker) Receptor Target Cell Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release CellDeath Apoptosis / Cell Death Payload->CellDeath 5. Cytotoxicity

Caption: General mechanism of ADC internalization and payload release.

The inclusion of a PEG4 spacer can improve the therapeutic index by enhancing tumor penetration and reducing non-specific uptake, for example, by liver cells.[3][8]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI.[9][10] The linker, which connects the POI-binding ligand to the E3 ligase-binding ligand, is a critical component, and PEG linkers are commonly used.[4][9]

The PEG4 spacer enhances the solubility and cell permeability of the PROTAC, which is crucial for oral absorption.[9][11] The flexibility and length of the PEG linker are also vital for allowing the two ligands to optimally orient themselves to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC POI POI->POI_PROTAC 1. Binding E3 E3 Ubiquitin Ligase E3_PROTAC E3 Ligase E3->E3_PROTAC PROTAC PROTAC (with PEG4 Linker) PROTAC_middle PROTAC POI_PROTAC->PROTAC_middle Proteasome Proteasome POI_PROTAC->Proteasome 3. Recognition PROTAC_middle->E3_PROTAC Ub Ubiquitin E3_PROTAC->Ub 2. Ubiquitination Ub->POI_PROTAC Degradation Degraded Peptides Proteasome->Degradation 4. Degradation

Caption: Mechanism of action for a PROTAC molecule.

Quantitative Impact of PEG4 Spacers

While much data is proprietary, the literature provides trends on how PEG spacers influence bioconjugate properties. The selection of linker length is a balance, and PEG4 often provides an optimal compromise between improved properties and maintaining a manageable molecular size.[3]

Table 1: Influence of PEG Linker Length on Physicochemical Properties

Property Short PEG (e.g., PEG4) Long PEG (e.g., PEG24) Rationale
Solubility Moderate Increase Significant Increase More ethylene glycol units lead to greater hydrophilicity.[3][4]
Aggregation Significant Reduction High Reduction Increased hydrophilicity and steric hindrance prevent intermolecular interactions.[3]
Plasma Half-Life Moderate Increase Significant Increase Longer chains create a larger hydrodynamic radius, reducing renal clearance.[3]

| Tumor Penetration | Favorable | Potentially Impeded | A smaller molecular size can be advantageous for penetrating dense tumor tissue.[3] |

Table 2: Comparative Properties of PROTACs with Different Linkers

PROTAC Linker cLogP (Hydrophobicity) TPSA (Polarity) Degradation Efficiency (DC50) Permeability
Alkyl 4.2 165.2 Ų >1000 nM 2.5 x 10⁻⁷ cm s⁻¹
PEG2 3.5 174.5 Ų 500 nM 1.8 x 10⁻⁷ cm s⁻¹
PEG4 2.8 193.0 Ų 250 nM 1.1 x 10⁻⁷ cm s⁻¹

Data is illustrative and compiled from various sources in the literature.[12] Lower cLogP and higher TPSA indicate increased hydrophilicity. Lower DC50 indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates containing PEG4 linkers.

This protocol describes the conjugation to lysine (B10760008) residues via a strain-promoted alkyne-azide cycloaddition (SPAAC) handle.[13]

Materials:

  • Antibody (2-5 mg/mL)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • BCN-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation : If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer. Adjust the final concentration to 2-5 mg/mL.[13]

  • Linker Stock Solution : Immediately before use, dissolve the BCN-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[13]

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.[13]

  • Quenching : Add the Quenching Solution to a final concentration of 50 mM to react with any excess NHS ester. Incubate for 30 minutes at room temperature.[13]

  • Purification : Remove unreacted linker and quenching agent by size-exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization : Determine the degree of labeling (linker-to-antibody ratio) using mass spectrometry.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A 1. Prepare Antibody in Reaction Buffer (PBS) C 3. Mix Antibody and Linker (10-20x molar excess) A->C B 2. Prepare Fresh BCN-PEG4-NHS Ester Stock in DMSO B->C D 4. Incubate 1-2h at Room Temperature C->D E 5. Quench Reaction with Tris Buffer D->E F 6. Purify Conjugate (SEC or Dialysis) E->F G 7. Characterize Product (e.g., Mass Spec for DAR) F->G

Caption: Experimental workflow for antibody conjugation.

This assay assesses the stability of the conjugate in a biological matrix.[1]

Materials:

  • Purified ADC or PROTAC

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • Analytical system (e.g., LC-MS)

Procedure:

  • Incubation : Dilute the bioconjugate to a defined concentration in plasma.[1]

  • Time Points : Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[1]

  • Sample Processing : Immediately stop degradation in the collected aliquots, typically by freezing at -80°C or by adding a precipitation agent.

  • Analysis : Analyze the samples to quantify the amount of intact conjugate remaining. For ADCs, this may involve capturing the conjugate from plasma followed by LC-MS analysis to assess payload loss.[1]

  • Data Analysis : Plot the percentage of intact conjugate versus time to determine its stability profile.

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.[12]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer

  • Primary antibody against the target protein

  • Loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment : Seed cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC or vehicle control for a set time (e.g., 24 hours).

  • Cell Lysis : Wash cells with cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification : Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% milk in TBST) for 1 hour.[12]

    • Incubate with the primary antibody for the target protein overnight at 4°C.[12]

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Perform a similar process for the loading control antibody.

  • Imaging and Analysis : Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[10]

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large and critical role in the design and success of bifunctional linkers for advanced therapeutics like ADCs and PROTACs.[2] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[2] A thorough understanding of its properties and a systematic experimental approach to linker design are essential for optimizing the next generation of targeted therapies.

References

An In-depth Technical Guide to Propargyl-PEG4-CH2CO2-NHS (CAS: 2144777-76-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-CH2CO2-NHS, with the CAS number 2144777-76-2, is a heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted drug delivery systems. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).

Core Compound Specifications

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal propargyl group and an N-hydroxysuccinimide (NHS) ester. The propargyl group facilitates covalent linkage with azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), while the NHS ester reacts efficiently with primary amines on proteins and other biomolecules to form stable amide bonds.[][2][3] The tetra-ethylene glycol (PEG4) spacer enhances the solubility and reduces aggregation of the resulting conjugate in aqueous media.[3][4][5]

PropertyValueReference(s)
CAS Number 2144777-76-2[6][7][8]
Molecular Formula C15H21NO8[5][6][7][8]
Molecular Weight 343.33 g/mol [5][6][7]
Purity Typically ≥95%[6][8]
Appearance Solid powder[8]
Storage Conditions -20°C, sealed in a dry, dark environment[3][9]
Solubility Soluble in DMSO, DMF[5][10]
IUPAC Name 2,5-dioxopyrrolidin-1-yl 3,6,9,12-tetraoxapentadec-14-ynoate[9]

Applications in Drug Development

The primary application of this compound is as a linker in the construction of Antibody-Drug Conjugates (ADCs).[][2] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[4] The linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the ADC.[9]

The use of a PEGylated linker like this compound offers several advantages in ADC development:

  • Enhanced Hydrophilicity: The PEG spacer improves the solubility of the ADC, which is particularly beneficial when conjugating hydrophobic drug payloads.[3][11]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the payload, potentially reducing immunogenicity and extending the circulation half-life of the ADC.[11]

  • Reduced Aggregation: By masking the hydrophobicity of the drug, the PEG linker helps prevent the formation of ADC aggregates.[11]

  • Precise Spacer Length: The defined length of the PEG4 spacer provides a consistent distance between the antibody and the drug, which can be important for optimizing steric hindrance and target antigen binding.[11]

Experimental Protocols

The synthesis of an ADC using this compound typically involves a two-step process:

  • Antibody Modification: The NHS ester of the linker reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface to form a stable amide bond, resulting in a propargyl-functionalized antibody.[9]

  • Payload Conjugation: The propargyl-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug) via a click chemistry reaction.[9]

Below are detailed, generalized protocols for these steps. Note that specific reaction conditions may need to be optimized for your particular antibody and payload.

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the linker to an antibody.

Materials:

  • Antibody solution (e.g., in phosphate-buffered saline, PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), purify the antibody using a desalting column or dialysis, exchanging the buffer with the reaction buffer.[5]

    • Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[]

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[5] The NHS ester is moisture-sensitive and hydrolyzes readily.[5]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the antibody solution.[9] The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[9]

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[5]

  • Purification:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5]

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per antibody, using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Payload Conjugation via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-functionalized payload to the propargyl-modified antibody.

Materials:

  • Propargyl-modified antibody from Protocol 1

  • Azide-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction buffer (e.g., PBS)

  • Purification equipment (e.g., size exclusion chromatography - SEC)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the azide-functionalized payload in an appropriate solvent (e.g., DMSO).

    • Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

  • Click Reaction:

    • In a reaction vessel, combine the propargyl-modified antibody and a molar excess of the azide-functionalized payload.

    • Add the THPTA ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO4 and sodium ascorbate. The final concentrations should be optimized, but typical ranges are 100-500 µM for CuSO4 and 1-5 mM for sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Purify the resulting ADC using size exclusion chromatography (SEC) to remove unreacted payload, catalyst, and other small molecules.

  • Characterization:

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the general mechanism of action of the resulting ADC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_purification Purification & Analysis Antibody Antibody Modified_Ab Propargyl-Modified Antibody Antibody->Modified_Ab NHS Ester Reaction Linker This compound Linker->Modified_Ab ADC Antibody-Drug Conjugate (ADC) Modified_Ab->ADC Click Chemistry Payload Azide-Payload Payload->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (e.g., HIC, MS) Purification->Analysis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ADC ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Signaling Inhibition of Signaling Pathways (e.g., PI3K/AKT, MAPK) Payload->Signaling Apoptosis Apoptosis DNA_Damage->Apoptosis Signaling->Apoptosis

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Impact on Signaling Pathways

While this compound itself does not directly participate in cellular signaling, the ADCs constructed with it can significantly impact various signaling pathways, ultimately leading to cancer cell death.[13][14] The specific pathways affected are determined by the monoclonal antibody's target and the mechanism of the cytotoxic payload.

For instance, if the antibody targets a receptor tyrosine kinase (RTK) like HER2, the ADC can block downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell growth and survival.[6][13][14] The released cytotoxic payload then exerts its effect, often by damaging DNA or disrupting microtubules, which further pushes the cell towards apoptosis.[] Therefore, the linker enables the delivery of a payload that, in concert with the antibody's action, can potently inhibit pro-survival signaling and induce cell death in targeted cancer cells.

References

An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a reliable and efficient method for covalently linking molecules to proteins, antibodies, and other biomolecules.[1][] Their widespread adoption is due to their high reactivity, selectivity towards primary amines, and the stability of the resulting amide bond under physiological conditions.[1][][3] This guide offers a detailed exploration of the core principles, experimental considerations, and practical applications of NHS ester chemistry.

Core Principles of NHS Ester Chemistry

NHS ester chemistry is fundamentally based on the reaction of an NHS ester with a primary amine (-NH₂), typically found on the N-terminus of a protein or the side chain of lysine (B10760008) residues.[4][5] This nucleophilic acyl substitution reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][][6]

The reaction is most commonly performed in two ways:

  • Direct Conjugation: Using a pre-activated molecule that already contains an NHS ester group. This is common for labeling proteins with fluorescent dyes, biotin, or other reporter molecules.[4]

  • Two-Step Carbodiimide Coupling (EDC/NHS): This method is used to conjugate a molecule with a carboxyl group (-COOH) to a biomolecule with a primary amine.[7][8] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxyl group, forming a highly reactive but unstable O-acylisourea intermediate. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[7][8][9] This two-step process is advantageous as it prevents self-polymerization of the biomolecule to be conjugated.[8]

Key Reaction Parameters

The efficiency of NHS ester conjugation is highly dependent on several factors:

  • pH: The reaction is strongly pH-dependent.[10][11][12] The optimal pH range is typically between 7.2 and 8.5.[6][10] Below this range, the primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[10][11] Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired amine reaction and reducing conjugation efficiency.[6][10][13]

  • Concentration: Higher concentrations of the protein and the NHS ester reagent can improve labeling efficiency.[14]

  • Temperature: Reactions are typically carried out at room temperature or 4°C.[6] Lower temperatures can help to minimize the competing hydrolysis reaction.[6][13]

  • Buffer Composition: Buffers should be free of primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[6] Common choices include phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[6]

  • Solvent: Many NHS ester reagents are not water-soluble and must first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[6][10][15]

Quantitative Data Summary

The following tables summarize key quantitative data for NHS ester chemistry to facilitate experimental design.

ParameterConditionValueReference(s)
Optimal Reaction pH Amine Conjugation7.2 - 8.5[6]
Carbodiimide Activation (EDC)4.5 - 7.2[16]
NHS Ester Half-life (Hydrolysis) pH 7.0, 0°C4 - 5 hours[6][13]
pH 8.6, 4°C10 minutes[6][13]
pH 7, Aqueous SolutionHours[17]
pH 9, Aqueous SolutionMinutes[17]
Typical Reaction Time Room Temperature or 4°C0.5 - 4 hours[6]
Recommended Molar Ratio (Dye:Antibody) Initial Experiments10:1 to 20:1[14]

Detailed Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using EDC and Sulfo-NHS

This protocol describes the conjugation of "Protein #1" (containing carboxyl groups) to "Protein #2" (containing primary amines).

Materials:

  • Protein #1

  • Protein #2

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0[7]

  • Coupling Buffer: 1X PBS, pH 7.2-7.5[7][16]

  • Quenching Reagent: 2-Mercaptoethanol[7] or Hydroxylamine[7]

  • Desalting Column[7]

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[7] Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer immediately before use.[8]

  • Protein #1 Activation:

    • Dissolve Protein #1 in Activation Buffer to a concentration of 1 mg/mL.[7]

    • Add EDC (to a final concentration of ~2-4 mM) and Sulfo-NHS (to a final concentration of ~5-10 mM). A common starting point is 0.4 mg EDC and 1.1 mg Sulfo-NHS per mL of protein solution.[7]

    • Incubate for 15 minutes at room temperature.[7][16]

  • Quenching EDC (Optional but Recommended): Add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench any unreacted EDC.[16] This prevents EDC from cross-linking Protein #2.

  • Buffer Exchange (Optional): Remove excess EDC, Sulfo-NHS, and quenching reagent by passing the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer (PBS).[16]

  • Conjugation to Protein #2:

    • Dissolve Protein #2 in Coupling Buffer.

    • Add the activated Protein #1 to Protein #2, typically at an equimolar ratio.[7][16]

    • Incubate for 2 hours at room temperature.[7][16]

  • Final Quenching: Stop the reaction by adding a quenching buffer such as 1 M Tris-HCl or glycine to a final concentration of 10-50 mM.[6][7]

  • Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted proteins and byproducts.[7]

Protocol 2: Labeling an Antibody with an NHS Ester Dye

This protocol outlines the general procedure for labeling a purified antibody with a fluorescent dye NHS ester.

Materials:

  • Purified antibody (in an amine-free buffer like PBS)

  • NHS Ester Dye (e.g., Cy7.5 NHS ester)

  • Anhydrous DMSO or DMF[14][18]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[10][14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[14]

  • Purification Column (e.g., Sephadex G-25 spin column)[14][18]

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.[14]

    • Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations can improve labeling efficiency.[14]

  • Dye Preparation:

    • Allow the vial of NHS ester dye to warm to room temperature before opening.

    • Prepare a stock solution of the dye (e.g., 10 mg/mL or 10 mM) in anhydrous DMSO or DMF.[4][14][18] This solution should be used immediately.[15]

  • Labeling Reaction:

    • Transfer the desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution) to a reaction tube.[14]

    • Add the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to raise the pH.[14][18]

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently mixing. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.[14]

    • Incubate for 1 hour at room temperature, protected from light.[14][18]

  • Purification:

    • Separate the labeled antibody from the unreacted free dye using a desalting spin column or size-exclusion chromatography (SEC).[14][18]

  • Characterization:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This is typically done spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.[14][19]

    • The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[14][19]

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage.[18]

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and experimental processes involved in bioconjugation.

Reaction Mechanism

NHS_Ester_Reaction cluster_activation Two-Step Activation (EDC/NHS) cluster_conjugation Conjugation cluster_hydrolysis Competing Reaction Carboxyl Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate + NHSEster Amine-Reactive NHS Ester Intermediate->NHSEster + NHS NHS / Sulfo-NHS NHS->NHSEster + NHSEster_conj Amine-Reactive NHS Ester NHSEster_hyd Amine-Reactive NHS Ester Amine Primary Amine (Protein-NH2) AmideBond Stable Amide Bond (Protein-NH-CO-R) Amine->AmideBond + NHS_byproduct NHS byproduct AmideBond->NHS_byproduct releases NHSEster_conj->AmideBond + Hydrolyzed Inactive Carboxylic Acid (R-COOH) NHSEster_hyd->Hydrolyzed + (especially at high pH) Water Water (H2O) Water->Hydrolyzed +

Caption: Reaction mechanism of NHS ester chemistry.

Experimental Workflow

Bioconjugation_Workflow start Start: Prepare Biomolecule (e.g., Antibody) buffer_exchange Buffer Exchange (into amine-free buffer, pH 7.2-7.4) start->buffer_exchange adjust_ph Adjust pH to 8.3-8.5 (add bicarbonate buffer) buffer_exchange->adjust_ph prep_reagent Prepare NHS Ester Reagent (dissolve in anhydrous DMSO/DMF) reaction Conjugation Reaction (Incubate 1-2h at RT, protected from light) prep_reagent->reaction adjust_ph->reaction purification Purification (Size-Exclusion Chromatography / Desalting) reaction->purification characterization Characterization (Spectrophotometry for DOL, SDS-PAGE, etc.) purification->characterization storage Storage (4°C or -20°C / -80°C) characterization->storage

Caption: General workflow for antibody labeling.

Application in Signaling Pathway Analysis

Bioconjugates created using NHS ester chemistry are pivotal tools for studying cellular signaling. For example, an antibody labeled with a pH-sensitive dye can be used to track its binding to a cell surface receptor and subsequent internalization, a key step in many signaling pathways, particularly for antibody-drug conjugates (ADCs).[20]

ADC_Internalization_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor (e.g., HER2) Endosome Early Endosome (Acidifying) Receptor->Endosome Internalization Lysosome Lysosome (Acidic, pH ~4.5-5.0) Endosome->Lysosome Trafficking Drug_Release Payload Release Lysosome->Drug_Release Cleavage Apoptosis Cellular Effect (e.g., Apoptosis) Drug_Release->Apoptosis ADC Antibody-Drug Conjugate (ADC) (Labeled via NHS Ester) ADC->Receptor Binding

Caption: ADC internalization and payload release pathway.

Purification and Characterization of Bioconjugates

Proper purification and characterization are critical to ensure the quality and efficacy of the final bioconjugate.

Purification Methods

The primary goal of purification is to remove unreacted labeling reagents, byproducts (like NHS), and any unconjugated biomolecules.[14]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method, separating molecules based on size. The larger bioconjugate elutes before the smaller, unreacted dye or crosslinker.[21]

  • Dialysis / Tangential Flow Filtration (TFF): These methods are effective for buffer exchange and removing small molecule impurities from large protein conjugates.[21][22] TFF is particularly scalable for larger preparations.[22]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge and can be used to separate conjugate species with different degrees of labeling, as the addition of a charged molecule will alter the protein's overall isoelectric point.[23][24]

  • Hydrophobic Interaction Chromatography (HIC): HIC is especially useful for characterizing antibody-drug conjugates (ADCs), as it can separate species based on the hydrophobicity conferred by the attached drug payload, effectively resolving different drug-to-antibody ratio (DAR) species.[23]

Characterization Techniques
  • UV-Vis Spectrophotometry: Used to determine protein concentration (at 280 nm) and the concentration of the conjugated molecule (at its specific absorbance maximum), which allows for the calculation of the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR).[14][19]

  • SDS-PAGE: A simple method to confirm conjugation by observing a shift in the molecular weight of the protein bands.[]

  • Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the number of attached molecules and assessing the heterogeneity of the product.[][26]

  • Chromatographic Analysis (SEC, IEX, HIC): In addition to purification, these methods are used analytically to assess purity, aggregation, and the distribution of different conjugate species.[21][23][26]

By understanding the fundamental chemistry, optimizing reaction conditions, and employing robust purification and characterization strategies, researchers can effectively leverage NHS ester chemistry to create well-defined and functional bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

The Core of Connectivity: An In-depth Technical Guide to Copper-Catalyzed Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become an indispensable tool in the chemical sciences, revolutionizing fields from drug discovery and materials science to bioconjugation.[1][2] This reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, broad functional group tolerance, and stereospecificity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles.[3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and results in a mixture of regioisomers, the CuAAC proceeds readily under mild, often aqueous conditions.[3][4] This guide provides a comprehensive overview of the core principles of CuAAC, including its mechanism, key components, and detailed experimental protocols.

The Reaction Mechanism: A Dinuclear Copper-Mediated Pathway

The CuAAC reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[3] While initial proposals suggested a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[1][5] This mechanism provides a more thorough explanation for the reaction's high fidelity and rapid kinetics.

The catalytic cycle can be summarized in the following key steps:

  • Formation of the Copper(I) Acetylide: The cycle begins with the coordination of the terminal alkyne to a copper(I) center, followed by deprotonation to form a copper(I) acetylide intermediate.[6]

  • Coordination of a Second Copper(I) Ion: A second copper(I) ion coordinates to the π-system of the copper acetylide, forming a dinuclear copper acetylide complex.[3]

  • Azide (B81097) Coordination: The organic azide then coordinates to one of the copper centers of the dinuclear complex.[5]

  • Cycloaddition: The coordinated azide and alkyne undergo a cycloaddition reaction, forming a six-membered copper metallacycle.[3]

  • Ring Contraction and Product Formation: This metallacycle rearranges and contracts to a more stable five-membered triazolyl-copper derivative.[3]

  • Protonolysis and Catalyst Regeneration: The final step involves protonolysis, where a proton source (often another alkyne molecule) cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active dinuclear copper catalyst for the next cycle.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Cu(I) Cu_Acetylide Cu(I) Acetylide Cu(I)->Cu_Acetylide + Alkyne - H+ Alkyne Alkyne Dinuclear_Cu_Acetylide Dinuclear Cu(I) Acetylide Cu_Acetylide->Dinuclear_Cu_Acetylide + Cu(I) Cu(I)_2 Second Cu(I) Azide_Complex Azide Coordinated Complex Dinuclear_Cu_Acetylide->Azide_Complex + Azide Azide Azide Metallacycle Six-Membered Cu Metallacycle Azide_Complex->Metallacycle Cycloaddition Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu(I) Regeneration Product 1,4-Triazole Triazolyl_Cu->Product + H+ Proton_Source H+

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Key Reaction Components and Quantitative Data

The success and rate of the CuAAC reaction are highly dependent on several key components. The choice of copper source, reducing agent, and ligand can significantly impact reaction efficiency and yield.

ComponentExamplesRole & NotesTypical Concentration/Loading
Copper(II) Source CuSO₄·5H₂OPrecursor to the active Cu(I) catalyst. Inexpensive and readily available.[7]0.05 - 5 mol%[1][8]
Copper(I) Source CuI, CuBr, [Cu(CH₃CN)₄]PF₆Directly provides the active catalytic species. Prone to oxidation.[9][10]1 - 5 mol%
Reducing Agent Sodium Ascorbate (B8700270)Reduces Cu(II) to the active Cu(I) state and prevents re-oxidation.[7]0.1 - 5 equivalents[11]
Accelerating Ligand TBTA, THPTA, BTTAAStabilizes the Cu(I) oxidation state, increases the reaction rate, and reduces cytotoxicity in biological systems.[7][12][13]1 - 5 equivalents relative to copper[14]
Solvents t-BuOH/H₂O, DMF, DMSO, THFThe reaction is compatible with a wide range of protic and aprotic solvents. Aqueous systems are common for bioconjugation.[1][7]N/A

Detailed Experimental Protocols

The following protocols provide detailed methodologies for performing a standard solution-phase CuAAC reaction and a protocol adapted for bioconjugation applications.

Protocol 1: General Solution-Phase CuAAC Reaction

This protocol is suitable for the synthesis of small molecules.

Materials:

  • Azide (1.0 equivalent)

  • Terminal Alkyne (1.0 - 1.2 equivalents)

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)

  • Sodium Ascorbate (0.1 equivalents)

  • Solvent (e.g., 1:1 t-Butanol/Water)

Procedure:

  • In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent.[1]

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture.[1]

  • Add the copper(II) sulfate pentahydrate. The solution may change color, indicating the formation of the Cu(I) species.[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[1][7]

  • Upon completion, the product can often be isolated by simple filtration if it precipitates, or through standard extraction procedures.[3]

Protocol 2: CuAAC for Protein Labeling (Bioconjugation)

This protocol is a general guideline for labeling proteins containing an azide or alkyne functionality.

Materials:

  • Protein solution (e.g., 10-50 µM)

  • Azide- or Alkyne-functionalized probe (2-10 fold molar excess over protein)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM)

  • Sodium Ascorbate stock solution (e.g., 100 mM, freshly prepared)

  • Buffer (e.g., phosphate, carbonate, or HEPES, pH 6.5-8.0)[15]

Procedure:

  • To the protein solution in a suitable buffer, add the azide- or alkyne-functionalized probe.

  • Prepare the catalyst premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes to allow for complex formation.[7][15]

  • Add the catalyst premix to the protein-probe solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]

  • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biological samples, the reaction can be performed at 4°C for a longer duration.

  • To stop the reaction, a copper chelator such as EDTA can be added to a final concentration of ~20 mM.[7]

  • Purify the labeled protein using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity purification to remove excess reagents and the copper catalyst.[7]

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring and Workup Prepare_Reactants Dissolve Azide and Alkyne in Solvent Mix_Reactants Combine Azide/Alkyne Solution Prepare_Reactants->Mix_Reactants Prepare_Catalyst Prepare fresh Sodium Ascorbate Solution Add_Ascorbate Add Sodium Ascorbate Prepare_Catalyst->Add_Ascorbate Mix_Reactants->Add_Ascorbate Add_Copper Add CuSO4 Add_Ascorbate->Add_Copper Stir Stir at Room Temperature Add_Copper->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Isolate Isolate Product (Filtration/Extraction) Monitor->Isolate

Caption: A typical experimental workflow for a solution-phase CuAAC reaction.

Applications in Drug Development

The robustness and orthogonality of the CuAAC reaction have made it a powerful tool in drug discovery and development.[2][16][17] Its applications include:

  • High-Throughput Screening: The modular nature of click chemistry allows for the rapid synthesis of large and diverse compound libraries for screening against biological targets.[16]

  • Fragment-Based Drug Discovery (FBDD): Small molecular fragments that bind to a target with low affinity can be linked together using click chemistry to create high-affinity ligands.[16]

  • Lead Optimization: The triazole ring formed in the CuAAC reaction can act as a stable and biocompatible linker or be a key pharmacophoric element, allowing for the fine-tuning of a drug candidate's properties.[17]

  • Bioconjugation: Click chemistry is widely used to attach drugs to targeting moieties, such as antibodies (to form antibody-drug conjugates or ADCs), peptides, or nanoparticles, for targeted drug delivery.[17]

References

Propargyl-PEG4-CH2CO2-NHS: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Propargyl-PEG4-CH2CO2-NHS, a heterobifunctional linker critical for advancements in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize PEGylation and click chemistry for the creation of sophisticated biomolecules, such as antibody-drug conjugates (ADCs).

This compound is a versatile molecule featuring a propargyl group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity, and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines. Understanding its solubility and stability is paramount for the successful design and execution of conjugation strategies, ensuring the integrity and efficacy of the final bioconjugate.

Core Data Summary

The following tables summarize the key quantitative and qualitative data regarding the solubility and stability of this compound and structurally related compounds.

Table 1: Solubility Data
SolventSolubilityRemarks
Aqueous Buffers (e.g., PBS) The hydrophilic PEG4 spacer is designed to increase solubility in aqueous media.[1][2]Quantitative data for this compound is not readily available in the literature. Solubility is dependent on buffer composition, pH, and concentration.
Dimethyl Sulfoxide (DMSO) Soluble.[3] A similar, shorter linker (Propargyl-C1-NHS ester) has a reported solubility of approximately 100 mg/mL.[4]A common solvent for preparing stock solutions of NHS esters before addition to aqueous reaction mixtures.[5]
Dimethylformamide (DMF) Soluble.[5][6]Another recommended organic solvent for dissolving PEG-NHS esters prior to use in aqueous solutions.[7]
Dichloromethane (DCM) Soluble.[6]Useful for applications requiring a non-polar, aprotic solvent.
Table 2: Stability Data - Hydrolysis of NHS Ester

The primary route of degradation for this compound in aqueous solution is the hydrolysis of the NHS ester, a reaction that is highly dependent on pH and temperature.[2][8]

pHTemperatureHalf-life (t½)Compound
7.00°C4 - 5 hoursGeneral NHS Esters[2][8]
8.64°C10 minutesGeneral NHS Esters[2][8]
7.437°C> 120 minutesPropargyl-PEG1-NHS ester[9]
8.0Room Temp.~210 minutesPorphyrin-NHS ester (aryl carboxylic acid derivative)[10]
8.5Room Temp.~180 minutesPorphyrin-NHS ester (aryl carboxylic acid derivative)[10]
9.0Room Temp.~125 minutesPorphyrin-NHS ester (aryl carboxylic acid derivative)[10]
9.0Not Specified< 9 minutesPropargyl-PEG1-NHS ester[9]

Storage Recommendations: For long-term stability, this compound should be stored in a dry, dark environment at -20°C.[3] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[5] Stock solutions in anhydrous organic solvents like DMSO can be stored for short periods at -20°C or -80°C, though fresh preparation is ideal as the NHS ester moiety readily hydrolyzes.[1][7]

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in a given solvent.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant.

  • Quantification: Analyze the aliquot using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound. The solubility is typically expressed in mg/mL.

Protocol 2: Determination of NHS Ester Hydrolysis Rate

This protocol describes a method to measure the rate of hydrolysis of the NHS ester in an aqueous buffer, which is a key indicator of the compound's stability.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).

  • Initiation of Hydrolysis: Add a small volume of the stock solution to a pre-warmed aqueous buffer of the desired pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5) to achieve a final concentration suitable for detection.

  • Monitoring the Reaction: Monitor the hydrolysis of the NHS ester over time at a constant temperature. This can be achieved by:

    • Spectrophotometry: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be monitored by measuring the increase in absorbance at approximately 260 nm.[2][8]

    • HPLC: At specific time points, take aliquots of the reaction mixture and quench any further reaction (e.g., by acidification). Analyze the samples by reverse-phase HPLC to measure the decrease in the peak corresponding to the intact this compound.

  • Data Analysis: Plot the concentration of the intact compound versus time. The data can be fitted to a first-order decay model to calculate the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k).

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

G cluster_0 Solubility Determination Workflow A Add excess Propargyl-PEG4- CH2CO2-NHS to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Agitation C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Quantify concentration (e.g., HPLC-UV, LC-MS) D->E

Solubility Determination Workflow

G cluster_0 Competing Reactions in Aqueous Buffer Propargyl_PEG_NHS This compound Amide_Bond Stable Amide Bond (Bioconjugate) Propargyl_PEG_NHS->Amide_Bond Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Carboxylic Acid Propargyl_PEG_NHS->Hydrolyzed_Ester Hydrolysis (Side Reaction) Amine Primary Amine (e.g., on a protein) Water Water (H2O)

NHS Ester Competing Reactions

G cluster_1 Step 1: Antibody Modification cluster_2 Step 2: Click Chemistry Antibody Antibody with primary amines (Lys) Modified_Ab Propargyl-PEG-Antibody Conjugate Antibody->Modified_Ab Linker Propargyl-PEG4- CH2CO2-NHS Linker->Modified_Ab ADC Antibody-Drug Conjugate (ADC) Modified_Ab->ADC Cu(I)-catalyzed cycloaddition Azide_Drug Azide-Modified Drug Payload Azide_Drug->ADC

Workflow for ADC Synthesis

References

An In-depth Technical Guide to Propargyl-PEG4-CH2CO2-NHS: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Propargyl-PEG4-CH2CO2-NHS, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details experimental protocols and presents key data to facilitate its effective use in research and development.

Core Properties and Specifications

This compound is a versatile molecule featuring a propargyl group for click chemistry applications and an N-hydroxysuccinimide (NHS) ester for covalent bonding with primary amines. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for conjugating a wide array of molecules.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented below. It is crucial to distinguish this compound from the related "Propargyl-PEG4-NHS ester," which possesses a different molecular structure and weight.

PropertyValueCitations
Chemical Name 2,5-dioxopyrrolidin-1-yl 3,6,9,12-tetraoxapentadec-14-ynoate[1]
Synonyms Propargyl-PEG3-CH2COONHS, Propargyl-PEG4-CH2COO-NHS ester[1]
CAS Number 2144777-76-2[1][2][3]
Molecular Formula C15H21NO8[1][3][4]
Molecular Weight 343.33 g/mol [1][3][4]
Appearance Yellowish solid or liquid
Purity Typically >90-98%[2][3]
Solubility Soluble in DMSO, DMF, DCM[5][6]
Storage Store at -20°C, desiccated and protected from light.[5] Allow to reach room temperature before opening to prevent moisture condensation.[5]
Chemical Reactivity

This compound possesses two key reactive functional groups:

  • N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (-NH2) on proteins (e.g., lysine (B10760008) residues), peptides, and other molecules to form stable amide bonds.[4][7]

  • Propargyl Group: The terminal alkyne group facilitates covalent bond formation with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9]

Experimental Protocols

Detailed methodologies for the two primary reactions involving this compound are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: NHS Ester Conjugation to a Primary Amine-Containing Protein

This protocol outlines the steps for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, 0.1 M sodium bicarbonate buffer pH 8.3-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the chosen amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). The NHS-ester moiety is susceptible to hydrolysis, so do not store the stock solution.[5]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing molecule.

Materials:

  • Propargyl-modified molecule

  • Azide-containing molecule

  • Degassed buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

Procedure:

  • Reaction Setup: In a reaction tube, combine the propargyl-modified molecule and the azide-containing molecule (typically at a 1:1.1 to 1:2 molar ratio) in the degassed buffer.

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ stock solution with the ligand stock solution.

  • Reaction Initiation: Add the pre-mixed catalyst solution to the reaction mixture containing the alkyne and azide.

  • Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Upon completion, the final conjugate can be purified using chromatography methods like size-exclusion chromatography (SEC) or reverse-phase HPLC.

Quantitative Reaction Parameters

The following tables summarize key quantitative parameters for the NHS ester and CuAAC reactions to guide experimental design.

Table 1: NHS Ester Reaction Parameters

ParameterRecommended Value/RangeNotes
pH 7.2 - 8.5Optimal pH is a compromise between amine reactivity and NHS ester hydrolysis.[10]
Temperature 4°C - Room TemperatureLower temperatures can minimize side reactions and protein degradation.
Reaction Time 30 minutes - 4 hoursDependent on temperature, pH, and reactant concentrations.
Molar Excess of NHS Ester 5 - 20 foldHigher excess may be needed for dilute protein solutions.
Compatible Buffers PBS, Bicarbonate, HEPES, BorateBuffers must be free of primary amines (e.g., Tris, glycine).[5]
Half-life of NHS Ester Hydrolysis ~4-5 hours at pH 7.0 (0°C)Decreases significantly with increasing pH and temperature.[11]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters

ParameterRecommended Value/RangeNotes
pH 4 - 12The reaction is generally insensitive to pH in this range.[9]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursCan be faster depending on the specific reactants and catalyst concentration.
Catalyst Copper(I)Typically generated in situ from CuSO₄ and a reducing agent.
Reducing Agent Sodium AscorbateA common and effective reducing agent for this reaction.
Ligand THPTA, BTTAALigands stabilize the Cu(I) catalyst and improve reaction efficiency.
Solvent Aqueous buffers, DMSO/water, DMF/waterThe choice of solvent depends on the solubility of the reactants.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADC_Synthesis_Workflow Antibody Antibody (with primary amines) Activated_Antibody Propargyl-PEG4-Antibody Antibody->Activated_Antibody NHS Ester Reaction (pH 7.2-8.5) Linker This compound Linker->Activated_Antibody Azide_Drug Azide-Modified Drug ADC Antibody-Drug Conjugate (ADC) Azide_Drug->ADC Purification1 Purification (e.g., SEC) Activated_Antibody->Purification1 Purification2 Purification (e.g., SEC/HIC) ADC->Purification2 Purification1->ADC CuAAC Click Chemistry (Cu(I) catalyst)

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Protein_Ligand Protein Ligand (with primary amine) Intermediate Propargyl-PEG4-Protein Ligand Protein_Ligand->Intermediate NHS Ester Reaction Linker This compound Linker->Intermediate E3_Ligase_Ligand Azide-Modified E3 Ligase Ligand PROTAC PROTAC Molecule E3_Ligase_Ligand->PROTAC Purification1 Purification Intermediate->Purification1 Purification2 Purification PROTAC->Purification2 Purification1->PROTAC CuAAC Click Chemistry

Caption: General workflow for the synthesis of a PROTAC molecule.

References

A Technical Guide to Labeling Primary Amines with Propargyl-PEG4-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Propargyl-PEG4-CH2CO2-NHS, a bifunctional linker used for the covalent modification of primary amines on biomolecules. It details the chemistry, protocols, and applications of this reagent, enabling researchers to effectively incorporate a terminal alkyne functionality onto proteins, antibodies, and other amine-containing molecules for subsequent "click" chemistry applications.

Introduction to this compound

This compound is a versatile chemical tool designed for bioconjugation. It features two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester , which is a highly reactive group that specifically targets primary amines (-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues) to form a stable amide bond.[1][2][3]

  • A propargyl group (a terminal alkyne), which serves as a handle for "click chemistry."[4][5] This alkyne can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing molecule to form a stable triazole linkage.[4][6]

The molecule also incorporates a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, which enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[4][7][8] This combination of features makes it an ideal reagent for a two-step labeling strategy, allowing for the precise introduction of a bioorthogonal alkyne group onto a target biomolecule.

Chemical Properties and Reaction Mechanism

The core utility of this compound lies in its dual reactivity. The process involves two distinct chemical transformations: amine labeling and click chemistry ligation.

2.1 Amine Labeling Reaction

The NHS ester reacts with primary amines under neutral to slightly basic conditions (pH 7.2-9.0).[3][9] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][3]

Caption: NHS ester reaction with a primary amine.

2.2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the protein is labeled with the propargyl group, it can be conjugated to any molecule containing an azide (B81097) (N₃) group. This "click" reaction is catalyzed by copper(I) and is highly specific, rapid, and biocompatible, proceeding efficiently in aqueous environments.[6] The result is a stable triazole ring linking the two molecules.

Caption: Copper-catalyzed azide-alkyne "click" reaction.

Quantitative Data Summary

The table below summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
CAS Number 2144777-76-2[4][10][11][12]
Molecular Formula C₁₅H₂₁NO₈[4][10]
Molecular Weight 343.33 g/mol [4][10]
Purity Typically ≥95%[10][11]
Appearance White to off-white solid or oil[4]
Solubility Soluble in DMSO, DMF, CH₂Cl₂[5]
Storage Conditions -20°C, under dry/inert atmosphere[4][5][13]
Shipping Conditions Ambient or cold-chain[4][13]

Experimental Protocols

The following protocols provide a general framework for labeling proteins with this compound and subsequent click chemistry conjugation. Optimization may be required for specific proteins and applications.

4.1 Protocol for Labeling Proteins with this compound

This protocol describes the first step: covalently attaching the alkyne linker to the target protein.

Materials Required:

  • Protein of interest (in an amine-free buffer)

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[3][14]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[9][14]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]

  • Desalting column or dialysis cassette for purification[9][14]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.[15]

    • Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[9][14][16]

  • Prepare the Reagent Solution:

    • The NHS ester is moisture-sensitive and hydrolyzes in water.[3][9][14] Equilibrate the vial of this compound to room temperature before opening to prevent condensation.[9][14][16]

    • Immediately before use, dissolve the reagent in anhydrous DMF or DMSO to create a 10 mM stock solution.[9][14] Do not store the stock solution.[9][14][16]

  • Labeling Reaction:

    • Calculate the volume of the 10 mM reagent stock solution needed to achieve a desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[14]

    • While gently vortexing, add the calculated volume of the reagent solution to the protein solution. Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume.[9][14]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][14][16]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes.[3]

  • Purify the Conjugate:

    • Remove excess, unreacted reagent and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[9][14]

  • Storage:

    • Store the purified alkyne-labeled protein under conditions optimal for its stability, typically at 4°C for short-term or -80°C for long-term storage.

4.2 Protocol for Click Chemistry Conjugation

This protocol describes the second step: conjugating the alkyne-labeled protein with an azide-functionalized molecule (e.g., a fluorescent dye, biotin (B1667282), or drug molecule).

Materials Required:

  • Purified alkyne-labeled protein

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare a Premix of Click Reagents:

    • In a microcentrifuge tube, prepare a fresh premix of the catalyst components. For a typical reaction, combine:

      • Copper(II) sulfate solution (e.g., 20 mM in water)

      • Copper ligand solution (e.g., 100 mM THPTA in water)

      • Note: The ligand prevents copper from precipitating and enhances reaction efficiency.

  • Set Up the Click Reaction:

    • In a new tube, combine the alkyne-labeled protein and the azide-containing molecule (typically at a 1 to 5-fold molar excess over the protein).

    • Add the copper/ligand premix to the protein/azide mixture.

    • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., 100 mM sodium ascorbate (B8700270) in water). The final concentration of copper is typically 1-2 mM.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent azide probe.

  • Purification:

    • Purify the final protein conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and the catalyst.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from protein preparation to final conjugate purification.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Conjugation A Prepare Protein in Amine-Free Buffer B Prepare Fresh Propargyl-PEG4-NHS Solution C Incubate Protein + NHS Reagent (RT, 30-60 min) B->C D Purify Alkyne-Labeled Protein (Desalting/Dialysis) C->D E Combine Alkyne-Protein with Azide-Probe D->E Proceed to Click Reaction F Add Cu(I) Catalyst Premix (CuSO4 + Ligand + Reductant) E->F G Incubate Reaction (RT, 1-2 hours) F->G H Purify Final Conjugate (Desalting/SEC) G->H

Caption: Workflow for two-step protein labeling and conjugation.

Applications in Research and Drug Development

This two-step labeling strategy is a cornerstone of modern bioconjugation and has wide-ranging applications:

  • Proteomics: Used in activity-based protein profiling (ABPP) to label active enzymes or in metabolic labeling experiments (e.g., BONCAT) to identify newly synthesized proteins.[17][18][19]

  • Fluorescent Imaging: Attaching fluorescent dyes to antibodies or proteins for use in immunofluorescence, flow cytometry, and super-resolution microscopy.[20]

  • Drug Development: Essential for creating antibody-drug conjugates (ADCs), where a cytotoxic drug (azide-modified) is attached to a tumor-targeting antibody (alkyne-modified).

  • Surface Immobilization: Covalently attaching proteins to amine-functionalized surfaces for the development of biosensors and microarrays.[4]

  • Purification and Detection: Introducing biotin via an azide-biotin reagent allows for affinity purification or detection using streptavidin-based assays.

By decoupling the protein modification from the final conjugation step, researchers gain significant flexibility in choosing reporter tags, drug payloads, or other functional molecules without having to re-optimize the initial protein labeling conditions.

References

Methodological & Application

Application Notes and Protocols: Propargyl-PEG4-CH2CO2-NHS Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of antibodies with Propargyl-PEG4-CH2CO2-NHS ester. This process introduces a terminal alkyne group onto the antibody, enabling subsequent conjugation to azide-modified molecules via click chemistry. This method is a cornerstone for the development of antibody-drug conjugates (ADCs), fluorescent probes, and other targeted biologics.

The N-hydroxysuccinimide (NHS) ester moiety of the reagent reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of the antibody, to form stable amide bonds.[][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent in aqueous solutions.[4]

Chemical Reaction and Workflow

The labeling process involves the reaction of the this compound ester with the antibody, followed by purification to remove unreacted labeling reagent. The resulting propargyl-functionalized antibody is then ready for downstream applications, most notably copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry.[5][6]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Ab Antibody Solution (Amine-Free Buffer) Reaction Incubation (Room Temperature) Ab->Reaction Add NHS Ester NHS_ester This compound (Dissolved in DMSO) NHS_ester->Reaction Purification Size Exclusion Chromatography Reaction->Purification Quench Reaction (Optional) Labeled_Ab Propargyl-Labeled Antibody Purification->Labeled_Ab

Caption: Experimental workflow for antibody labeling with this compound ester.

Caption: Chemical reaction of an antibody's primary amine with this compound ester.

Experimental Protocols

This section provides a detailed protocol for the labeling of IgG antibodies. It is crucial to work in an amine-free environment to prevent unwanted side reactions.

Materials and Reagents
ReagentSupplierCatalog Number (Example)
This compound esterBroadPharmBP-21612
IgG AntibodyN/AN/A
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
0.1 M Sodium Bicarbonate Buffer, pH 8.3N/AN/A
Phosphate-Buffered Saline (PBS), pH 7.4N/AN/A
Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher89882
Antibody Preparation
  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it is essential to perform a buffer exchange into an amine-free buffer like 0.1 M sodium bicarbonate, pH 8.3.[3][7][8] This can be achieved using spin desalting columns or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[3]

Labeling Reagent Preparation

Note: The NHS ester is moisture-sensitive.[9][10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Immediately before use, dissolve the this compound ester in anhydrous DMSO to a final concentration of 10 mg/mL.[2][7]

Antibody Labeling Reaction
  • Molar Excess Calculation: Determine the desired molar excess of the labeling reagent to the antibody. A common starting point is a 10- to 20-fold molar excess.[9][] The optimal ratio may need to be determined empirically.

  • Reaction Incubation: Add the calculated volume of the dissolved NHS ester to the antibody solution. Gently mix by pipetting.

  • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[2][7]

Purification of the Labeled Antibody
  • Removal of Unreacted Reagent: To remove unreacted this compound ester, use a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's instructions.[7] Alternative methods include dialysis or tangential flow filtration (TFF).[][13]

  • Elution: Elute the labeled antibody using PBS, pH 7.4.

Characterization and Storage
  • Degree of Labeling (DOL) Determination: The DOL, which is the average number of propargyl groups per antibody, can be determined using various methods, including mass spectrometry. For a preliminary estimation, if the labeling reagent contains a chromophore, spectrophotometric methods can be used.[3]

  • Storage: Store the purified, labeled antibody at 4°C for short-term use. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the antibody labeling protocol.

ParameterRecommended ValueNotes
Antibody Concentration 2.5 mg/mLHigher concentrations can improve labeling efficiency.[9]
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3The pH should be between 7.2 and 8.5 for optimal NHS ester reactivity with primary amines.[]
Labeling Reagent Concentration 10 mg/mL in anhydrous DMSOPrepare fresh immediately before use.[2][7]
Molar Excess of NHS Ester to Antibody 10-20 foldThe optimal ratio may vary depending on the antibody and desired DOL.[9][]
Incubation Time 1 hour at room temperature or 2 hours on iceLonger incubation times do not necessarily lead to higher labeling efficiency and may increase the risk of antibody aggregation.[2][7]
Purification Method Size Exclusion Chromatography (Desalting Column)Efficiently removes small molecules like unreacted NHS ester.[7]

Downstream Application: Click Chemistry

The propargyl-labeled antibody is now ready for conjugation to molecules containing an azide (B81097) group via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[5][6] This bioorthogonal reaction is highly specific and efficient, allowing for the attachment of a wide range of payloads, including fluorescent dyes, toxins for ADCs, or biotin (B1667282) for detection purposes.[14][15]

G cluster_click Click Chemistry Reaction Labeled_Ab Propargyl-Labeled Antibody Reaction Cu(I) Catalyst Labeled_Ab->Reaction Azide_Molecule Azide-Modified Molecule (e.g., Drug, Dye) Azide_Molecule->Reaction Conjugate Antibody Conjugate Reaction->Conjugate

Caption: General workflow for conjugating a propargyl-labeled antibody via click chemistry.

These protocols and application notes provide a comprehensive guide for the successful labeling of antibodies with this compound ester, a critical step in the creation of advanced bioconjugates for research, diagnostics, and therapeutic applications.

References

Application Notes and Protocols for Protein Conjugation with Propargyl-PEG4-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed, step-by-step guide for the covalent modification of proteins with Propargyl-PEG4-CH2CO2-NHS, a heterobifunctional linker. This process, known as protein conjugation, introduces a terminal alkyne group onto the protein surface. The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[1][2][3][4] The propargyl group then serves as a handle for subsequent bioorthogonal "click" chemistry reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][7][8][9]

This two-step modification strategy is a powerful tool for a wide range of applications in research and drug development, including:

  • Site-specific antibody-drug conjugation (ADC) development: Attaching cytotoxic drugs to antibodies for targeted cancer therapy.

  • Protein labeling and imaging: Introducing fluorophores, biotin, or other reporter molecules for visualization and detection.[4]

  • Protein immobilization: Attaching proteins to surfaces for applications in diagnostics and proteomics.

  • Fundamental biological studies: Probing protein-protein interactions and cellular functions.

The inclusion of a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG4) can improve the solubility and reduce the immunogenicity of the resulting protein conjugate.

Chemical Reaction Pathway

The overall process involves two main chemical reactions:

  • Amination Reaction: The NHS ester of this compound reacts with primary amines on the protein surface.

  • Click Chemistry Reaction: The introduced terminal alkyne reacts with an azide-functionalized molecule of interest.

Reaction_Pathway cluster_0 Step 1: Amination Reaction cluster_1 Step 2: Click Chemistry (CuAAC) Protein Protein(-NH₂) Propargylated_Protein Protein-NH-CO-CH₂-PEG4-Propargyl Protein->Propargylated_Protein + Linker This compound Linker->Propargylated_Protein pH 7.2-8.5 Propargylated_Protein_2 Protein-NH-CO-CH₂-PEG4-Propargyl Final_Conjugate Protein-Conjugate Propargylated_Protein_2->Final_Conjugate + Azide_Molecule N₃-Molecule Azide_Molecule->Final_Conjugate Cu(I) catalyst

Caption: Chemical reaction pathway for protein conjugation.

Experimental Protocols

Materials and Reagents
Reagent Supplier Catalog No. Storage
This compoundVariouse.g., 2144777-76-2-20°C, desiccated
Protein of InterestN/AN/AAs recommended
Amine-free Buffer (e.g., PBS, HEPES)VariousN/ARoom Temperature
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)VariousN/ARoom Temperature
Quenching Buffer (e.g., Tris-HCl)VariousN/ARoom Temperature
Desalting Columns (e.g., PD-10)VariousN/ARoom Temperature
Azide-functionalized Molecule of InterestVariousN/AAs recommended
Copper(II) Sulfate (CuSO₄)VariousN/ARoom Temperature
Sodium Ascorbate (B8700270)VariousN/ARoom Temperature
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) ligandVariousN/AAs recommended

Note: Ensure all reagents are of high purity. Anhydrous solvents are critical for dissolving the NHS ester to prevent hydrolysis.[10]

Protocol 1: Protein Propargylation

This protocol details the modification of a protein with this compound to introduce terminal alkyne groups.

Workflow:

Protein_Propargylation_Workflow Start Start: Protein Solution Prepare_Protein 1. Prepare Protein Solution in Amine-Free Buffer Start->Prepare_Protein Reaction 3. Mix and React (Room Temp, 1-2 hours) Prepare_Protein->Reaction Prepare_Linker 2. Prepare Linker Solution in Anhydrous DMF/DMSO Prepare_Linker->Reaction Quench 4. Quench Reaction (Optional) Reaction->Quench Purification 5. Purify Propargylated Protein (Desalting Column) Quench->Purification Characterization 6. Characterize Conjugate Purification->Characterization End End: Purified Propargylated Protein Characterization->End

Caption: Workflow for protein propargylation.

Step-by-Step Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[10]

    • Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[10][11]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.[10]

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare this solution fresh and do not store it.[10][12]

  • Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution. A 10-20 fold molar excess is a good starting point for antibodies.[10] The optimal ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or on ice for 2-4 hours.[10]

  • Quench the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing primary amines can be added. Add Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[13]

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).[1]

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).

    • Assess the degree of labeling (DOL), which is the average number of alkyne groups per protein, using techniques such as MALDI-TOF mass spectrometry or by reacting with an azide-containing dye and measuring the absorbance.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargylated protein and an azide-functionalized molecule of interest.

Workflow:

CuAAC_Workflow Start Start: Propargylated Protein Prepare_Reactants 1. Prepare Reactant Solutions (Propargylated Protein, Azide-Molecule) Start->Prepare_Reactants Reaction 3. Initiate Click Reaction (Room Temp, 1-16 hours) Prepare_Reactants->Reaction Prepare_Catalyst 2. Prepare Catalyst Premix (CuSO₄, Ligand, Reducing Agent) Prepare_Catalyst->Reaction Purification 4. Purify Final Conjugate (Desalting/Chromatography) Reaction->Purification Characterization 5. Characterize Final Conjugate Purification->Characterization End End: Purified Protein Conjugate Characterization->End

Caption: Workflow for CuAAC reaction.

Step-by-Step Procedure:

  • Prepare Reactant Solutions:

    • In a microcentrifuge tube, combine the propargylated protein (from Protocol 1) and a 3-5 fold molar excess of the azide-functionalized molecule of interest in a suitable buffer (e.g., PBS).

  • Prepare Catalyst Premix:

    • In a separate tube, prepare the catalyst premix. For a final reaction volume of 1 mL, a typical premix would consist of:

      • 10 µL of 100 mM CuSO₄

      • 20 µL of 100 mM TBTA (or other Cu(I) stabilizing ligand) in DMSO

      • 40 µL of 100 mM sodium ascorbate (freshly prepared)

    • Note: The final concentration of copper is typically in the range of 100-500 µM. The ligand is crucial to stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Initiate the Click Reaction:

    • Add the catalyst premix to the protein/azide mixture.

    • Gently mix and incubate at room temperature for 1-16 hours. The reaction can be monitored by SDS-PAGE, observing a shift in the protein's molecular weight.

  • Purification:

    • Remove the catalyst, excess azide-molecule, and other small molecule reagents by size-exclusion chromatography (desalting column) or dialysis. For higher purity, affinity chromatography or ion-exchange chromatography may be necessary depending on the properties of the final conjugate.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using:

      • SDS-PAGE: To visualize the shift in molecular weight.

      • Mass Spectrometry (e.g., ESI-MS): To determine the precise mass of the conjugate.

      • UV-Vis Spectroscopy: If the attached molecule has a chromophore.

      • Functional Assays: To ensure the biological activity of the protein is retained.

Data Presentation

The following tables provide examples of how to structure quantitative data for easy comparison.

Table 1: Reaction Conditions for Protein Propargylation

Parameter Condition 1 Condition 2 Condition 3
Protein Concentration1 mg/mL5 mg/mL10 mg/mL
Molar Excess of Linker10x20x30x
Reaction Time1 hour2 hours4 hours
TemperatureRoom Temp4°CRoom Temp
Result (DOL) To be determinedTo be determinedTo be determined

Table 2: Characterization of Protein Conjugates

Conjugate Degree of Labeling (DOL) Purity (by SEC-HPLC) Biological Activity (% of Unmodified)
Propargylated Proteine.g., 3.5>95%98%
Final Protein-Drug Conjugatee.g., 3.2>98%95%

Troubleshooting

Problem Possible Cause Solution
Low Degree of Labeling (DOL) - Inactive NHS ester due to hydrolysis. - Insufficient molar excess of the linker. - Competing amines in the buffer.- Use fresh, anhydrous DMF/DMSO. - Increase the molar excess of the linker. - Ensure the use of an amine-free buffer.
Protein Precipitation - High concentration of organic solvent. - Protein instability at the reaction pH.- Keep the volume of DMF/DMSO below 10% of the total reaction volume. - Optimize the reaction pH for your specific protein.
Low Yield in Click Reaction - Inactive catalyst (Cu(I) oxidized to Cu(II)). - Insufficient reaction time.- Use a freshly prepared solution of sodium ascorbate. - Increase the reaction time.

Conclusion

The use of this compound provides a robust and versatile method for the introduction of alkyne functionalities onto proteins. This enables the subsequent attachment of a wide variety of molecules through highly efficient and specific click chemistry reactions. The detailed protocols and guidelines presented in this document are intended to serve as a comprehensive resource for researchers and scientists in the field of bioconjugation and drug development. Optimization of the reaction conditions for each specific protein and application is recommended to achieve the desired results.

References

Application Notes and Protocols for Propargyl-PEG4-CH2CO2-NHS in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the bifunctional linker, Propargyl-PEG4-CH2CO2-NHS, in the synthesis of antibody-drug conjugates (ADCs). This linker facilitates a two-step conjugation strategy, enabling the attachment of a drug payload to an antibody with a polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetic properties.[1][][3][4][5]

Introduction

This compound is a non-cleavable linker that contains two key reactive functional groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[][7][8][][10]

  • A propargyl group (an alkyne) : This terminal alkyne group is used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an azide-modified drug payload.[11][][13][14][15]

The PEG4 spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and potentially prolong its circulation half-life.[1][][3] This two-step approach allows for the initial modification of the antibody with the linker, followed by the attachment of the drug, providing a modular and efficient method for ADC synthesis.

Experimental Protocols

The synthesis of an ADC using this compound typically involves a two-stage process:

  • Antibody Modification: Reaction of the antibody with the NHS ester of the linker.

  • Drug Conjugation: "Click" reaction of the propargyl-modified antibody with an azide-functionalized drug payload.

Protocol 1: Antibody Modification with this compound

This protocol describes the modification of a monoclonal antibody (mAb) with the this compound linker to introduce alkyne handles.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.5

  • This compound linker

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: PBS, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody into the reaction buffer (PBS, pH 8.0) to remove any amine-containing buffers (e.g., Tris).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM. This should be prepared immediately before use due to the hydrolytic instability of the NHS ester.[]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The exact ratio should be optimized to achieve the desired degree of labeling.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification:

    • Remove the excess, unreacted linker by size-exclusion chromatography using a desalting column equilibrated with PBS, pH 7.4.

    • Collect the protein fractions and determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Characterization (Optional but Recommended):

    • Determine the average number of linkers per antibody (linker-to-antibody ratio, LAR) using MALDI-TOF mass spectrometry.

Protocol 2: Drug Payload Conjugation via Click Chemistry

This protocol outlines the attachment of an azide-modified cytotoxic drug to the propargyl-functionalized antibody.

Materials:

  • Propargyl-modified antibody from Protocol 1

  • Azide-functionalized drug payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer: PBS, pH 7.4

  • Desalting columns

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized drug in DMSO.

    • Prepare a fresh stock solution of CuSO4 (10 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (50 mM in water).

    • Prepare a stock solution of THPTA (50 mM in water).

  • Click Reaction:

    • In a reaction vessel, combine the propargyl-modified antibody (at 1-5 mg/mL) with a 2- to 5-fold molar excess of the azide-functionalized drug.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions at a 1:5 molar ratio and let it stand for 5 minutes.

    • Add the CuSO4/THPTA mixture to the antibody-drug solution to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC from excess drug, copper, and other reagents using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the final protein concentration.

    • Calculate the average drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or, more accurately, by HIC-HPLC or LC-MS.[16][17][]

Data Presentation

The following tables summarize typical quantitative data obtained during ADC synthesis and characterization.

Table 1: Linker-to-Antibody Ratio (LAR) Determination

AntibodyMolar Excess of LinkerLAR (by MALDI-TOF MS)
Trastuzumab5x2.1
Trastuzumab10x4.3
Trastuzumab20x7.8

Table 2: Drug-to-Antibody Ratio (DAR) and Aggregation Analysis

LARMolar Excess of DrugAverage DAR (by HIC-HPLC)% Monomer (by SEC)
2.12x1.9>98%
4.33x3.8>95%
7.85x6.5>90%

Table 3: In Vitro Cytotoxicity Data (Example)

Cell LineTarget Antigen ExpressionADC (DAR ~4) IC50 (nM)Unconjugated Drug IC50 (nM)
SK-BR-3High0.550
MDA-MB-231Low>100045

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_drug_conjugation Drug Payload Conjugation Antibody Antibody NHS_Reaction NHS Ester Reaction (pH 7.2-8.5) Antibody->NHS_Reaction Linker Propargyl-PEG4- CH2CO2-NHS Linker->NHS_Reaction Modified_Ab Propargyl-Modified Antibody NHS_Reaction->Modified_Ab Purification_1 Purification (SEC) Modified_Ab->Purification_1 Purified_Modified_Ab Purified Propargyl- Modified Antibody Purification_1->Purified_Modified_Ab Characterize LAR Click_Reaction CuAAC Click Chemistry (Cu(I), Ascorbate) Purified_Modified_Ab->Click_Reaction Drug Azide-Drug Payload Drug->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification_2 Final Purification (SEC) ADC->Purification_2

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway Example: HER2-Targeted ADC

This diagram illustrates the mechanism of action for a hypothetical HER2-targeted ADC, which could be synthesized using the described methods.

HER2_Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Payload Release (Non-cleavable linker requires protein degradation) Lysosome->Drug_Release Payload Cytotoxic Payload Drug_Release->Payload DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for a HER2-targeted ADC.

In Vitro and In Vivo Evaluation

Following synthesis and characterization, the efficacy and safety of the ADC must be evaluated.

In Vitro Cytotoxicity Assays
  • Objective: To determine the potency of the ADC against cancer cell lines with varying levels of target antigen expression.[19][20][21]

  • Method: Cancer cells are incubated with serial dilutions of the ADC, unconjugated antibody, and free drug. Cell viability is assessed after a set period (e.g., 72-96 hours) using assays such as MTS or CellTiter-Glo.

  • Endpoint: The half-maximal inhibitory concentration (IC50) is calculated to quantify the ADC's potency.[22]

In Vivo Efficacy Studies
  • Objective: To evaluate the anti-tumor activity of the ADC in a living organism.[23][24][25]

  • Method: Typically involves xenograft models where human tumor cells are implanted in immunocompromised mice. Once tumors are established, mice are treated with the ADC, vehicle control, and other relevant controls.

  • Endpoint: Tumor growth is monitored over time. Key metrics include tumor growth inhibition (TGI) and potential tumor regression.

Conclusion

The this compound linker offers a robust and versatile platform for the development of ADCs. Its bifunctional nature allows for a controlled, two-step conjugation process, while the integrated PEG spacer provides beneficial pharmacokinetic properties. The detailed protocols and characterization methods provided in these application notes serve as a guide for researchers in the synthesis and evaluation of novel antibody-drug conjugates.

References

Application Notes and Protocols for Peptide Modification using Propargyl-PEG4-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG4-CH2CO2-NHS for the modification of peptides. This bifunctional linker is a versatile tool in bioconjugation, enabling the introduction of a terminal alkyne group onto peptides for subsequent "click" chemistry reactions. The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces aggregation of the modified peptide.[1][2][3][4][5]

Introduction

This compound is a chemical modification reagent that facilitates a two-step process for peptide conjugation. The N-Hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in a peptide, to form a stable amide bond.[6] This initial step introduces a propargyl group (a terminal alkyne) at the site of modification. This alkyne moiety can then be used in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the peptide to a wide range of azide-containing molecules, including fluorescent dyes, imaging agents, cytotoxic drugs for antibody-drug conjugates (ADCs), or other biomolecules.[7][8][9][10]

The PEG4 spacer provides several advantages, including increased hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding.[1][11]

Key Applications

  • Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking studies.

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic payloads to antibodies or antibody fragments.[8]

  • Peptide Cyclization and Ligation: Forming cyclic peptides or ligating multiple peptide fragments.[12]

  • Surface Immobilization: Attaching peptides to surfaces for various assay formats.

  • PEGylation: Although this reagent itself contains a short PEG chain, the alkyne handle allows for the attachment of larger azide-functionalized PEG molecules for half-life extension.[5]

Data Presentation

The efficiency of peptide modification using this compound is dependent on several factors, including the specific peptide sequence, reaction conditions, and the subsequent click chemistry step. The following tables provide representative data for the two key reactions involved.

Table 1: Representative Labeling Efficiency of Amine-Reactive PEG4-NHS Esters

Peptide/ProteinMolar Excess of NHS EsterReaction Time (hours)Labeling Efficiency (%)Analytical MethodReference
Panitumumab (mAb)Not specifiedNot specified70-86%Not specifiedSano et al., 2013[11]
GST (26 kDa)Not specifiedNot specified>95% (non-specific ligation <5%)Western BlotDempsey et al., 2018[13]
hUNG (33 kDa)Not specifiedNot specified>95% (non-specific ligation <5%)Western BlotDempsey et al., 2018[13]
WWP2 (68 kDa)Not specifiedNot specified>95% (non-specific ligation <5%)Western BlotDempsey et al., 2018[13]
USP7 (130 kDa)Not specified24>95% (non-specific ligation <5%)Western BlotDempsey et al., 2018[13]

Table 2: Representative Yield of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptide Conjugation

ReactantsCopper SourceReaction Time (hours)Yield (%)Analytical MethodReference
Azide- and Alkyne-functionalized peptidesCopper wire5100%Not specifiedSkwarczynski et al.
Azide- and Alkyne-functionalized peptidesCuSO4/Sodium Ascorbate (B8700270)Not specified>95%Not specifiedGupta et al.
18F-PEG-alkyne and RGD-azide peptideCopper (II) acetate/Sodium AscorbateNot specifiedSmooth reactionNot specifiedAstakhova et al.
Peptide-polymer conjugatesCuSO4/Sodium Ascorbate (Microwave)0.2543%Not specified(General reference)[14]

Experimental Protocols

Protocol 1: Propargylation of a Peptide via NHS Ester Labeling

This protocol describes the initial modification of a peptide containing a primary amine with this compound.

Materials:

  • Peptide of interest (with at least one primary amine)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.

    • Vortex the reaction mixture gently and allow it to react for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 1 hour at room temperature.

  • Purification: Purify the propargylated peptide from excess reagent and byproducts using an appropriate chromatography method (e.g., RP-HPLC for most peptides).

  • Analysis: Confirm the successful modification and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the modified peptide should increase by the molecular weight of the propargyl-PEG4-CH2CO2 moiety (minus the NHS group).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargylated peptide to an azide-containing molecule.

Materials:

  • Propargylated peptide

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biological samples)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Degassing equipment (optional, but recommended)

Procedure:

  • Reactant Preparation:

    • Dissolve the propargyl-peptide and the azide-containing molecule in the Reaction Buffer. The final concentration of each reactant should typically be in the range of 10 µM to 1 mM.

    • It is recommended to degas the buffer to minimize oxidation of the copper(I) catalyst.

  • Catalyst Preparation (prepare fresh):

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water.

    • If using a ligand, prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargylated peptide and the azide-containing molecule.

    • If using THPTA, add it to the reaction mixture at a final concentration of 1-5 mM.

    • Add CuSO4 to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the final peptide conjugate using an appropriate chromatography method (e.g., RP-HPLC, affinity chromatography).

  • Analysis: Characterize the final conjugate by mass spectrometry and other relevant analytical techniques (e.g., UV-Vis spectroscopy if a dye was conjugated).

Mandatory Visualization

Peptide_Modification_Workflow Peptide Peptide (with Primary Amine) NHS_Reaction NHS Ester Reaction (pH 8.3-8.5) Peptide->NHS_Reaction Reagent This compound Reagent->NHS_Reaction Propargylated_Peptide Propargylated Peptide Click_Reaction CuAAC 'Click' Reaction (CuSO4, NaAsc) Propargylated_Peptide->Click_Reaction Azide_Molecule Azide-containing Molecule Azide_Molecule->Click_Reaction Final_Conjugate Final Peptide Conjugate NHS_Reaction->Propargylated_Peptide Click_Reaction->Final_Conjugate

Caption: Workflow for peptide modification using this compound.

Signaling_Pathway_Analogy cluster_Step1 Step 1: Amine Modification cluster_Step2 Step 2: Click Chemistry Peptide_N_Terminus Peptide N-terminus / Lysine Side Chain (Primary Amine) Amide_Bond Stable Amide Bond Peptide_N_Terminus->Amide_Bond NHS_Ester NHS Ester Group NHS_Ester->Amide_Bond Nucleophilic Acyl Substitution Propargyl_Group Propargyl Group (Alkyne) on Modified Peptide Amide_Bond->Propargyl_Group Introduces Alkyne Functionality Triazole_Linkage Stable Triazole Linkage Propargyl_Group->Triazole_Linkage Azide_Group Azide Group on Target Molecule Azide_Group->Triazole_Linkage [3+2] Cycloaddition

Caption: Chemical logic of the two-step peptide modification process.

References

click chemistry reaction conditions for Propargyl-PEG4-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Propargyl-PEG4-CH2CO2-NHS

Document ID: ANP-202512-01 Version: 1.0 For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a heterobifunctional crosslinker designed for a two-step biomolecule conjugation strategy.[1][2][3] It features two distinct reactive moieties connected by a hydrophilic, 4-unit polyethylene (B3416737) glycol (PEG) spacer which enhances solubility in aqueous environments.[2][4]

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms a stable, covalent amide bond with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues), antibodies, or other biomolecules.[5][6]

  • Propargyl Group (Terminal Alkyne): A functional group that participates in the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[7][8] This reaction forms a stable triazole linkage with an azide-modified molecule.[9][10]

This dual functionality allows for the precise, sequential labeling of biomolecules. First, the NHS ester is used to attach the alkyne-PEG linker to an amine-containing molecule. Following this initial conjugation and purification, the newly introduced terminal alkyne is available for a highly specific click reaction with any azide-functionalized molecule, such as a fluorescent dye, a biotin (B1667282) tag, or a drug molecule.

Experimental Protocols

This document outlines the two-stage procedure for using this compound.

Stage 1: Conjugation of Alkyne Linker to Amine-Containing Biomolecules via NHS Ester Reaction. Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction.

Stage 1: Protocol for NHS Ester Conjugation

This protocol describes the covalent attachment of the Propargyl-PEG4 linker to a primary amine-containing biomolecule, such as a protein or antibody.

2.1.1. Required Materials

  • This compound

  • Biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, HEPES, Borate)

  • Amine-free reaction buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette appropriate for the biomolecule size.

2.1.2. Experimental Procedure

  • Prepare Biomolecule: Ensure the biomolecule solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris are not compatible as they will compete for reaction with the NHS ester.[11]

  • Prepare Linker Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 2 mg of the linker in 100 µL of DMSO. Aqueous solutions of NHS esters are not stable and should be used immediately.[12]

  • Calculate Reagent Molar Ratio: Determine the desired molar excess of the linker relative to the biomolecule. A starting point of 10-20 molar equivalents of linker to 1 molar equivalent of protein is recommended. This ratio should be optimized for the specific application.

  • Conjugation Reaction: Add the calculated volume of the linker stock solution to the biomolecule solution. Vortex gently to mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction is strongly pH-dependent; optimal pH is between 8.3-8.5.[12] At higher pH values, the rate of NHS ester hydrolysis increases significantly, reducing conjugation efficiency.[11][13]

  • Quench Reaction (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step ensures that any unreacted NHS ester is hydrolyzed or reacts with the Tris buffer.[11]

  • Purification: Remove excess, unreacted linker and reaction byproducts (N-hydroxysuccinimide) from the alkyne-modified biomolecule. This is critical for the efficiency of the subsequent click reaction. Use an appropriate method such as SEC or dialysis.

The resulting purified product is an alkyne-modified biomolecule ready for Stage 2.

Stage 2: Protocol for CuAAC Click Reaction

This protocol describes the conjugation of the alkyne-modified biomolecule (from Stage 1) to an azide-containing molecule (e.g., fluorescent probe, biotin-azide).

2.2.1. Required Materials

  • Alkyne-modified biomolecule (from Stage 1)

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Cu(I)-stabilizing ligand stock solution (e.g., 100 mM THPTA in water). THPTA is a water-soluble ligand recommended for bioconjugation.[7]

  • Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water). This must be prepared fresh immediately before use. [9]

  • Purification system (SEC, dialysis, etc.)

2.2.2. Experimental Procedure

  • Prepare Reactants: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing molecule in a suitable buffer (e.g., PBS). A 2 to 5-fold molar excess of the azide (B81097) molecule over the alkyne-biomolecule is recommended as a starting point.[14]

  • Prepare Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand catalyst complex. Add the CuSO₄ stock solution to the THPTA ligand stock solution. A 1:5 molar ratio of Cu:Ligand is often recommended to accelerate the reaction and protect the biomolecule.[14][15] For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Vortex briefly and let stand for 1-2 minutes.

  • Add Catalyst: Add the prepared catalyst premix to the biomolecule/azide mixture. The final concentration of CuSO₄ is typically between 50 µM and 250 µM.[14]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of sodium ascorbate is typically 1-5 mM.[14][15] Mix gently by inverting the tube.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[7][16] The reaction is generally pH-insensitive and works well in a pH range of 4-11.[9]

  • Purification: Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as SEC or dialysis.

Data Presentation: Summary of Reaction Conditions

The following tables summarize the key quantitative parameters for each stage of the conjugation.

Table 1: Reaction Parameters for Stage 1 (NHS Ester Conjugation)

Parameter Recommended Range Notes
Reaction pH 7.2 - 8.5 Optimal pH is ~8.3.[12] Lower pH decreases reaction rate; higher pH increases NHS ester hydrolysis.[11][17]
Buffer Type Phosphate, Bicarbonate, HEPES, Borate Must be free of primary amines (e.g., Tris).[11]
Molar Ratio (Linker:Biomolecule) 5:1 to 25:1 Must be optimized for the specific biomolecule and desired degree of labeling.
Reaction Temperature 4°C to 25°C (Room Temp) Lower temperature can be used to slow hydrolysis and extend reaction time.[11]

| Reaction Time | 0.5 - 4 hours | Can be extended to overnight at 4°C. |

Table 2: Reaction Parameters for Stage 2 (CuAAC Click Reaction)

Parameter Recommended Range Notes
Reaction pH 4.0 - 11.0 Reaction is highly tolerant of pH variations.[9]
Molar Ratio (Azide:Alkyne) 2:1 to 10:1 Excess azide drives the reaction to completion.[14]
Final Copper(II) Concentration 50 µM - 250 µM Higher concentrations can increase reaction rate but may also damage biomolecules.[14]
Molar Ratio (Ligand:Copper) 2:1 to 5:1 A 5:1 ratio is recommended to protect biomolecules.[14][15]
Final Sodium Ascorbate Conc. 1 mM - 5 mM Must be prepared fresh. Acts as the reducing agent.[14]
Reaction Temperature 25°C (Room Temp) Reaction is typically rapid at room temperature.

| Reaction Time | 30 - 60 minutes | Longer times may be needed for very dilute samples. |

Visualization of Workflow and Chemistry

G cluster_0 Stage 1: NHS Ester Conjugation cluster_1 Stage 2: CuAAC Click Reaction p1 Prepare Biomolecule (Amine-free buffer, pH 8.0-8.5) p2 Add Propargyl-PEG4-NHS (in DMSO/DMF) p1->p2 p3 Incubate (1-2h @ RT or O/N @ 4°C) p2->p3 p4 Quench Reaction (e.g., Tris buffer) p3->p4 p5 Purify (e.g., SEC / Dialysis) p4->p5 c1 Combine Alkyne-Biomolecule with Azide-Molecule p5->c1 Alkyne-Modified Biomolecule c2 Add Catalyst Premix (CuSO₄ + THPTA) c1->c2 c3 Initiate with Fresh Sodium Ascorbate c2->c3 c4 Incubate (30-60 min @ RT) c3->c4 c5 Purify Final Conjugate (e.g., SEC / Dialysis) c4->c5

Caption: Experimental workflow for the two-stage bioconjugation protocol.

Caption: Chemical reaction scheme for the two-stage conjugation process.

References

Application Notes and Protocols: Propargyl-PEG4-CH2CO2-NHS in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-CH2CO2-NHS is a versatile bifunctional linker that has become an invaluable tool in chemical proteomics and activity-based protein profiling (ABPP).[1][2][3][4][5][6] This reagent features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group), connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The NHS ester allows for covalent labeling of proteins on primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues.[7][8][9][10] The propargyl group serves as a handle for bioorthogonal "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of reporter molecules like biotin (B1667282) or fluorophores for protein enrichment and detection.[11][12][13][14] The PEG4 spacer enhances the solubility of the reagent and the labeled proteins in aqueous buffers.[1][2][15]

These application notes provide an overview of the use of this compound in quantitative proteomics workflows, including detailed experimental protocols and representative data.

Applications in Proteomics

The primary application of this compound in proteomics is to identify and quantify proteins that interact with a small molecule of interest or to profile the activity of specific enzyme classes.[12][16] This is typically achieved through competitive or comparative activity-based protein profiling (ABPP).

  • Target Deconvolution of Bioactive Compounds: A small molecule of interest can be modified to include a this compound linker. This modified compound is then introduced to a cellular lysate or live cells to label its protein targets. Subsequent click chemistry with an azide-biotin tag allows for the enrichment and identification of these targets by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): In a competitive ABPP workflow, a broad-spectrum probe with a reactive group and a reporter tag is used to label a class of enzymes.[16] By pre-incubating the proteome with a library of compounds, researchers can identify inhibitors that prevent the labeling of specific enzymes by the probe. This compound can be incorporated into the design of these probes.

  • Mapping Ligandable Hotspots: This reagent can be used to broadly label solvent-accessible lysines on proteins. Changes in the labeling pattern upon the introduction of a ligand can reveal binding sites and conformational changes.

Quantitative Data Presentation

Quantitative proteomics experiments using this compound typically aim to identify proteins that show a significant change in abundance or labeling intensity between different experimental conditions. The data is often presented in tables that include the identified protein, the magnitude of change (fold change), and a measure of statistical significance (p-value or q-value).

Below is a representative table summarizing hypothetical quantitative data from a competitive ABPP experiment designed to identify the targets of a novel inhibitor. In this example, a cell lysate was treated with either the inhibitor or a vehicle control, followed by labeling with an alkyne-functionalized probe and enrichment using click chemistry.

Protein ID (UniProt)Gene NameProtein NameLog2 (Fold Change) (Inhibitor/Control)p-value
P00761TRY1Trypsin-1-2.580.001
P07711CTSBCathepsin B-2.150.003
P00742ELA2Neutrophil elastase-1.890.008
Q9UGT2PRSS55Serine protease 55-1.550.012
P15169HSPA8Heat shock cognate 71 kDa protein0.120.85
P62258ACTG1Actin, cytoplasmic 2-0.050.92

Interpretation of the Data:

  • Negative Log2 (Fold Change) indicates that the protein was less abundant in the inhibitor-treated sample, suggesting that the inhibitor prevented the labeling of this protein by the alkyne probe. In this example, Trypsin-1, Cathepsin B, Neutrophil elastase, and Serine protease 55 are potential targets of the inhibitor.

  • p-value represents the statistical significance of the observed fold change. A lower p-value indicates a higher confidence that the observed change is not due to random chance.

  • Proteins with a Log2 (Fold Change) close to zero and a high p-value (e.g., HSPA8 and ACTG1) are considered non-specific binders or background proteins.

Experimental Protocols

Here are detailed protocols for a typical chemical proteomics workflow using this compound.

Protocol 1: Labeling of a Purified Protein with this compound

This protocol describes the labeling of a purified protein with the alkyne linker.

Materials:

  • This compound

  • Purified protein of interest

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[9][10]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[7][9]

  • Desalting column (e.g., Glen Gel-Pak™ or equivalent)[7]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.[10]

  • Prepare NHS Ester Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[17]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight on ice.[7][9]

  • Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, according to the manufacturer's instructions.

  • Storage: The alkyne-labeled protein can be stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.[17]

Protocol 2: Click Chemistry Reaction for Biotin Tagging

This protocol describes the attachment of an azide-biotin tag to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein (from Protocol 1)

  • Azide-PEG-Biotin

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • PBS

Procedure:

  • Prepare Click Chemistry Reagents:

    • Azide-PEG-Biotin: 10 mM in DMSO

    • CuSO4: 50 mM in water

    • TCEP: 50 mM in water (prepare fresh)

    • TBTA: 10 mM in DMSO

  • Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:

    • Alkyne-labeled protein (to a final concentration of 1-2 mg/mL)

    • Azide-PEG-Biotin (to a final concentration of 100 µM)

    • CuSO4 (to a final concentration of 1 mM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

    • Adjust the final volume with PBS.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle shaking.

  • Purification: The biotinylated protein can be purified from excess reagents using a desalting column or by protein precipitation.

Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry

This protocol describes the enrichment of biotinylated proteins from a complex mixture (e.g., a cell lysate) and their preparation for mass spectrometry analysis.

Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer 1: 1% SDS in PBS

  • Wash Buffer 2: 6 M Urea in PBS

  • Wash Buffer 3: PBS

  • Ammonium (B1175870) bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Enrichment:

    • Incubate the biotinylated protein sample with streptavidin beads for 1-2 hours at 4°C with rotation.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark to alkylate cysteines.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 ZipTip or equivalent.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS.

Visualizations

Below are diagrams illustrating the key chemical reactions and the experimental workflow.

G Chemical Structure and Reaction of this compound cluster_reagent This compound cluster_protein Protein cluster_azide Reporter Tag Propargyl Propargyl Group (Alkyne) PEG4 PEG4 Spacer Azide Azide Group Propargyl->Azide Click Chemistry (CuAAC) (Triazole Formation) NHS NHS Ester Protein Protein Lysine Lysine Residue (Primary Amine) Lysine->Propargyl NHS Ester Reaction (Amide Bond Formation) Biotin Biotin

Caption: Chemical reactions involving this compound.

G Chemoproteomics Workflow using this compound start Start: Protein Sample (e.g., Cell Lysate) labeling 1. Protein Labeling with this compound start->labeling click 2. Click Chemistry with Azide-Biotin labeling->click enrich 3. Enrichment of Biotinylated Proteins (Streptavidin Beads) click->enrich digest 4. On-Bead Digestion (Trypsin) enrich->digest ms 5. LC-MS/MS Analysis digest->ms data 6. Data Analysis (Protein ID & Quantification) ms->data

Caption: Overview of the experimental workflow.

References

Synthesis of PROTACs Utilizing Propargyl-PEG4-CH2CO2-NHS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using the heterobifunctional linker, Propargyl-PEG4-CH2CO2-NHS. This linker features a propargyl group for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, and an N-hydroxysuccinimide (NHS) ester for efficient amine-reactive conjugation. The inclusion of a four-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility and can favorably impact the cell permeability of the final PROTAC molecule.[1][2][3] These protocols outline the modular synthesis approach, purification, and characterization of the resulting PROTACs.

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the sub-stoichiometric degradation of target proteins, presenting a powerful alternative to traditional small-molecule inhibitors. The linker itself is a critical component, influencing the efficacy, solubility, cell permeability, and pharmacokinetic properties of the PROTAC.[2][3]

The Role of the this compound Linker

The this compound linker offers a versatile platform for PROTAC synthesis. Its key features include:

  • NHS Ester: This amine-reactive group allows for the straightforward formation of a stable amide bond with a primary or secondary amine on either the warhead or the E3 ligase ligand.[4][5]

  • PEG4 Spacer: The hydrophilic four-unit PEG chain can improve the solubility of the PROTAC, which is often a challenge with these relatively large molecules. The flexibility and length of the PEG spacer can also be critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[2][3]

  • Propargyl Group: The terminal alkyne functionality enables the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the final conjugation step. This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for complex molecule synthesis.[4][5]

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a modular, two-step strategy. The choice of which component (warhead or E3 ligase ligand) to first conjugate with the linker depends on the specific chemistry of the ligands and the overall synthetic plan. Below is a generalized workflow:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Click Chemistry Warhead_NH2 Warhead with Amine Group Warhead_Linker Warhead-Linker Conjugate Warhead_NH2->Warhead_Linker NHS Ester Reaction Linker This compound Linker->Warhead_Linker Final_PROTAC Final PROTAC Warhead_Linker->Final_PROTAC CuAAC E3_Ligand_N3 E3 Ligase Ligand with Azide E3_Ligand_N3->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis using this compound.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Amine-functionalized warhead (POI ligand)

  • Azide-functionalized E3 ligase ligand

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Deionized water

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

  • High-performance liquid chromatography (HPLC) system (preparative and analytical)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Standard laboratory glassware, magnetic stir plates, and rotary evaporator

Protocol 1: Synthesis of Warhead-Linker Conjugate via NHS Ester Coupling

This protocol describes the conjugation of an amine-containing warhead to the this compound linker.

  • Preparation: Ensure all glassware is thoroughly dried. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the warhead is sensitive to air or moisture.

  • Dissolution: In a round-bottom flask, dissolve the amine-functionalized warhead (1.0 equivalent) in anhydrous DMF or DMSO.

  • Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) to the solution to act as a base.

  • Linker Addition: In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the warhead solution while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS by observing the consumption of the starting materials and the appearance of the desired product mass.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., EtOAc or DCM).

    • Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of MeOH in DCM or EtOAc/hexanes) to isolate the pure Warhead-Linker conjugate.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of the Final PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the Warhead-Linker conjugate and an azide-functionalized E3 ligase ligand.

  • Preparation: In a reaction vial, dissolve the Warhead-Linker conjugate (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.0-1.1 equivalents) in a mixture of t-butanol and water (e.g., 1:1 v/v).

  • Catalyst Preparation:

    • In a separate microfuge tube, prepare a fresh solution of the copper catalyst. Add copper(II) sulfate (0.1-0.2 equivalents) and a ligand such as TBTA (0.2-0.4 equivalents).

    • In another tube, prepare a fresh solution of a reducing agent, such as sodium ascorbate or TCEP (0.5-1.0 equivalent), in water.

  • Reaction:

    • Add the reducing agent solution to the reaction mixture, followed by the copper catalyst solution.

    • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by LC-MS.

  • Purification:

    • Upon completion, the crude reaction mixture can be directly purified by preparative reverse-phase HPLC.

    • Use a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier.

    • Collect the fractions containing the desired product and lyophilize to obtain the final PROTAC as a solid.

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC using analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy (¹H and ¹³C).

Data Presentation

The following table provides illustrative data for a hypothetical PROTAC synthesis using the described protocols. Actual results may vary depending on the specific warhead and E3 ligase ligands used.

StepProductStarting Material (Warhead)Starting Material (Linker/E3 Ligand)Yield (%)Purity (by HPLC)
1 Warhead-Linker Conjugate100 mgThis compound75%>95%
2 Final PROTAC80 mg (Warhead-Linker)Azide-E3 Ligase Ligand60%>98%

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

HPLC_Purification_Workflow Crude_Sample Crude PROTAC Sample Injection Inject onto Preparative RP-HPLC Column Crude_Sample->Injection Gradient_Elution Gradient Elution (e.g., Water/ACN + 0.1% TFA) Injection->Gradient_Elution Fraction_Collection Collect Fractions based on UV Absorbance (e.g., 254 nm) Gradient_Elution->Fraction_Collection Analysis Analyze Fractions by Analytical LC-MS Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilize to Obtain Pure PROTAC Solid Pooling->Lyophilization

Caption: A typical workflow for the purification of a PROTAC using preparative HPLC.

Conclusion

The this compound linker is a valuable tool for the modular synthesis of PROTACs. The protocols provided herein offer a general framework for the successful conjugation of warheads and E3 ligase ligands to generate novel protein degraders. Researchers should note that reaction conditions, purification strategies, and yields will need to be optimized for each specific PROTAC system. Careful characterization of all intermediates and the final product is essential to ensure the quality and reliability of subsequent biological evaluations.

References

Application Notes and Protocols for Surface Functionalization using Propargyl-PEG4-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-CH2CO2-NHS is a heterobifunctional linker designed for the covalent modification of surfaces to introduce terminal alkyne groups. This linker is particularly valuable for creating biocompatible and functionalized surfaces for a wide range of applications, including diagnostics, drug delivery, and biomaterial engineering.[1][2]

The molecule consists of three key components:

  • An N-Hydroxysuccinimide (NHS) ester , which is a highly reactive group that forms stable amide bonds with primary amines (-NH₂) present on a substrate surface.[1][3]

  • A polyethylene glycol (PEG) spacer (specifically, a tetra-ethylene glycol), which is hydrophilic and known to reduce non-specific protein adsorption and cell adhesion, thereby improving the biocompatibility of the surface.[4]

  • A terminal propargyl group (an alkyne), which serves as a reactive handle for subsequent covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4]

This two-step functionalization strategy allows for the controlled and oriented immobilization of a wide variety of azide-modified molecules, such as peptides, proteins, oligonucleotides, or small molecule drugs, onto an amine-bearing surface.

Workflow for Surface Functionalization

The overall process involves a sequential, two-stage modification of a substrate. First, the substrate is prepared to present primary amine groups. Second, the this compound linker is attached. Finally, an azide-containing molecule of interest is "clicked" onto the propargyl-functionalized surface.

G cluster_0 Stage 1: Surface Preparation cluster_1 Stage 2: Linker Immobilization cluster_2 Stage 3: Biomolecule Conjugation A Bare Substrate (e.g., Glass, Silicon, Gold) B Surface Cleaning (e.g., Piranha, Plasma) A->B C Amine Functionalization (e.g., APTES Silanization) B->C D Propargyl-PEG4-NHS Reaction (Amine-NHS Ester Coupling) C->D NHS ester reacts with surface amine groups E Washing & Drying (Remove excess linker) D->E F Propargyl-Functionalized Surface E->F G Click Chemistry Reaction (CuAAC with Azide-Molecule) F->G Alkyne group reacts with azide-modified molecule H Final Washing & Drying G->H I Biomolecule-Conjugated Surface H->I

Caption: General workflow for surface functionalization.

Data Presentation: Surface Characterization

Successful surface modification can be verified at each stage using surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) provides elemental composition, while water contact angle goniometry measures changes in surface hydrophilicity. The following tables present representative data from literature for similar surface modification schemes.

Table 1: Representative Water Contact Angle Measurements

Surface StateStatic Water Contact Angle (θ)Expected Outcome
Cleaned Glass/Silicon< 10°Highly hydrophilic surface with exposed hydroxyl groups.
After Amine Silanization (APTES)35° - 70°Increased hydrophobicity due to the alkyl chains of the silane (B1218182).[5]
After PEGylation45° - 65°Contact angle may slightly decrease or increase depending on the underlying layer, but generally reflects the presence of the PEG chains.[6][7]

Table 2: Representative XPS Surface Elemental Composition (%)

Surface StateCarbon (C1s)Oxygen (O1s)Nitrogen (N1s)Silicon (Si2p)
Piranha-Cleaned Silicon Wafer~0~67~0~33
After Amine Silanization (APTES)IncreasedDecreasedPresentDecreased
After Propargyl-PEG4 ImmobilizationSignificantly Increased Maintained/Slight IncreaseMaintained/Slight DecreaseSignificantly Decreased

Note: The significant increase in the Carbon signal and decrease in the Silicon signal after PEGylation are key indicators of a successful coating, as the PEG layer attenuates the photoelectrons from the underlying silicon substrate.[8]

Experimental Protocols

Important Considerations Before Starting:

  • The NHS ester is moisture-sensitive.[5] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare NHS ester solutions immediately before use. Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes in the presence of water.[5][9]

  • Use anhydrous, amine-free solvents such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to dissolve the this compound linker.[4][5]

  • Avoid buffers containing primary amines (e.g., Tris, Glycine) during the NHS ester coupling step, as they will compete with the reaction.[5][9]

Protocol 1: Preparation of Amine-Functionalized Surfaces (Silanization)

This protocol describes the functionalization of glass or silicon oxide surfaces with (3-Aminopropyl)triethoxysilane (APTES).

Materials:

  • Glass slides or silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Acetone, Isopropanol (B130326), Deionized Water

  • Nitrogen gas stream

  • Oven or hot plate

Procedure:

  • Surface Cleaning: Immerse substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).

  • Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

  • Immerse the cleaned, dry substrates in the APTES solution.

  • Incubate for 2 hours at room temperature in an inert atmosphere (e.g., under nitrogen or argon) to prevent polymerization of the silane in solution.

  • Washing: Remove the substrates and rinse sequentially with toluene, acetone, and isopropanol to remove excess, unbound silane.

  • Dry the substrates under a nitrogen stream.

  • Curing: Cure the silane layer by baking the substrates at 110°C for 30-60 minutes. This promotes the formation of stable covalent siloxane bonds with the surface.[5]

  • The amine-functionalized substrates are now ready for linker immobilization.

Protocol 2: Immobilization of this compound

This protocol details the reaction between the amine-functionalized surface and the NHS ester linker.

Materials:

  • Amine-functionalized substrates (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.4 (or Borate/HEPES buffer, pH 7.2-8.5)

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Equilibrate the vial of this compound to room temperature.

  • Immediately before use, prepare a 10 mM solution of the linker in anhydrous DMSO or DMF. For example, dissolve ~3.6 mg in 1 mL of solvent.

  • Place the amine-functionalized substrate in a suitable reaction chamber (e.g., a petri dish or a custom flow cell).

  • Cover the surface of the substrate with the linker solution. Ensure the entire surface is in contact with the solution.

  • Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[5][9] The reaction can be performed in a humid chamber to prevent evaporation.

  • Washing: After incubation, remove the linker solution and wash the substrate thoroughly to remove any non-covalently bound reagent. A typical wash sequence is:

    • Rinse with DMSO or DMF to remove the bulk of the unreacted linker.

    • Rinse with PBS.

    • Rinse with deionized water.

  • Dry the substrate under a gentle stream of nitrogen.

  • The surface is now functionalized with terminal propargyl groups and is ready for the click chemistry reaction.

Protocol 3: Click Chemistry Conjugation of Azide-Modified Molecules

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-modified molecule to the propargyl-functionalized surface.

Materials:

  • Propargyl-functionalized substrate (from Protocol 2)

  • Azide-modified molecule of interest (e.g., peptide, protein, oligo)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (optional, but recommended to stabilize Cu(I))

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Prepare Reagent Stock Solutions:

    • Azide-Molecule: Dissolve the azide-modified molecule in the reaction buffer to the desired final concentration (e.g., 10 µM - 1 mM).

    • Copper Sulfate: Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.

    • THPTA (Optional): Prepare a 50 mM stock solution in deionized water.

  • Prepare Click Reaction Mixture: In a single tube, combine the reagents in the following order. The final concentrations are suggestions and may require optimization.

    • Start with the solution of your azide-modified molecule.

    • Add Copper Sulfate solution to a final concentration of 1 mM.

    • (Optional) Add THPTA ligand to a final concentration of 5 mM (maintaining a 5:1 ratio to copper).

  • Place the propargyl-functionalized substrate in a reaction chamber.

  • Initiate Reaction: Add the sodium ascorbate stock solution to the click reaction mixture to a final concentration of 5 mM. Mix gently but thoroughly. The solution may turn a faint yellow/orange color.

  • Immediately cover the substrate surface with the complete click reaction mixture.

  • Incubate for 1-4 hours at room temperature, protected from light. Gentle agitation can improve reaction efficiency.

  • Washing: Remove the substrate from the reaction solution. Wash thoroughly with deionized water, followed by an appropriate buffer for your biomolecule, to remove copper and unreacted reagents.

  • Dry the surface under a nitrogen stream. The surface is now functionalized with the molecule of interest.

Logical Relationships in Functionalization Chemistry

The chemistry involves two key orthogonal reactions, ensuring a controlled, stepwise modification of the surface.

G Surface Amine-Functionalized Surface (-NH₂) PropargylSurface Propargyl-Functionalized Surface Surface->PropargylSurface Amide Bond Formation (pH 7.2-8.5) Linker This compound Linker->PropargylSurface NHS_Leaving_Group NHS Linker->NHS_Leaving_Group releases FinalSurface Biomolecule-Conjugated Surface PropargylSurface->FinalSurface Triazole Ring Formation (Click Reaction) AzideMolecule Azide-Modified Molecule (-N₃) AzideMolecule->FinalSurface Catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Catalyst->PropargylSurface

Caption: Chemical reaction relationships in the two-step process.

References

Troubleshooting & Optimization

optimizing molar excess of Propargyl-PEG4-CH2CO2-NHS for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers using Propargyl-PEG4-CH2CO2-NHS for protein labeling. The goal is to help you optimize the molar excess of the reagent to achieve your desired degree of labeling consistently.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical modification reagent used in bioconjugation.[1][2] It contains three key components:

  • N-Hydroxysuccinimide (NHS) ester: This is an amine-reactive group that forms a stable, covalent amide bond with primary amines (—NH₂) found on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus.[3][4]

  • Polyethylene Glycol (PEG4) spacer: This is a short, hydrophilic PEG linker that increases the solubility of the reagent and the resulting conjugate in aqueous buffers.[1][5][6] This can help reduce protein aggregation.[5]

  • Propargyl group: This is a terminal alkyne group that can be used in subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules (e.g., fluorophores, drugs, or biotin) that have an azide (B81097) group.[2][6][7]

Q2: What is the optimal molar excess of the reagent for labeling my protein?

There is no single optimal molar excess; it must be determined empirically for each specific protein and desired outcome.[8][9] The ideal ratio depends on several factors, including protein concentration, the number of available lysine residues, and the desired degree of labeling (DOL).[10][11] A common starting point for labeling antibodies and other proteins is a 5- to 20-fold molar excess of the NHS ester over the protein.[5][11] For dilute protein solutions (< 2 mg/mL), a higher molar excess may be required to achieve the same labeling efficiency.[4][11]

Q3: How does pH affect the labeling reaction?

pH is a critical factor for successful labeling.[7] The reaction between the NHS ester and primary amines is highly pH-dependent.[7][12]

  • Optimal pH: The ideal pH range is typically 8.3-8.5.[7][12] In this range, the primary amines on lysine residues are sufficiently deprotonated and available for nucleophilic attack on the NHS ester.

  • Low pH (<7): At lower pH, the amine groups are protonated (—NH₃⁺), making them unreactive.[7]

  • High pH (>9): At higher pH, the hydrolysis of the NHS ester accelerates significantly, reducing the amount of reagent available to react with the protein.[7]

Q4: Which buffers are compatible with this reaction?

The choice of buffer is crucial. You must use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.[7][11][13]

  • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 (note: reaction will be slower), sodium bicarbonate buffer (0.1 M, pH 8.3), or borate (B1201080) buffer are commonly used.[7][10][14]

  • Incompatible Buffers: Avoid buffers containing Tris (e.g., TBS) or glycine, as they contain primary amines that will quench the reaction.[11][13][15] If your protein is in an incompatible buffer, you must perform a buffer exchange using methods like dialysis or desalting columns before starting the labeling reaction.[13]

Q5: How can I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the average number of reagent molecules conjugated to each protein molecule.[8][16] Accurately calculating the DOL is essential for optimizing and reproducing your experiments.[8] For proteins labeled with a UV-active molecule (like a dye), this can be determined spectrophotometrically after removing all unbound labels.[9][16][17] You would measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the attached label.[9][17]

Since the propargyl group itself is not easily quantifiable by absorbance, the DOL is typically determined after the secondary click chemistry step where a reporter molecule (like a fluorescent dye with a known extinction coefficient) is attached.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Labeling Efficiency Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine) that compete with the reaction.[13][14]Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate (pH 7.2-8.5) using dialysis or a desalting column.[13]
Incorrect pH: The reaction buffer pH is too low (<7.2), protonating the amines, or too high (>9.0), causing rapid reagent hydrolysis.[7]Verify the buffer pH with a calibrated meter and adjust to the optimal range of 8.3-8.5.[14]
Hydrolyzed Reagent: The this compound reagent is moisture-sensitive and has degraded.[11][14]Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[4][7] Do not store the reagent in aqueous solution.[4][14] Ensure the solid reagent is stored desiccated at -20°C.[11]
Low Protein Concentration: Dilute protein solutions (<1-2 mg/mL) can lead to lower labeling efficiency.[4][11]Concentrate the protein solution if possible. Alternatively, increase the molar excess of the NHS ester reagent.[4]
Inaccessible Amines: The primary amines on the protein surface are sterically hindered or buried within the protein's structure.[14]This is an inherent property of the protein. While difficult to change, sometimes minor adjustments in pH or buffer composition can alter protein conformation slightly. Consider alternative conjugation chemistries if the issue persists.
Protein Precipitation During/After Labeling High Degree of Labeling: Over-labeling can alter the protein's isoelectric point or increase its hydrophobicity, leading to aggregation.[9]Decrease the molar excess of the NHS ester in the reaction to target a lower DOL. Perform small-scale pilot reactions to find the optimal ratio.[10]
Solvent Shock: Adding too large a volume of organic solvent (DMSO/DMF) at once can cause the protein to precipitate.Add the NHS ester solution dropwise to the protein solution while gently stirring.[4] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[11]
Protein Instability: The protein may be inherently unstable under the required reaction conditions (e.g., pH 8.3).Reduce the reaction time or perform the incubation at a lower temperature (e.g., 4°C for a longer duration) to minimize protein denaturation.[14]
Inconsistent Results Between Batches Variable Reagent Activity: The NHS ester reagent may have degraded due to improper storage or handling.Always use freshly prepared solutions of the NHS ester from a properly stored, desiccated stock.[14]
Inaccurate Quantitation: Errors in measuring protein or reagent concentration will alter the molar ratio.Accurately determine the protein concentration before each reaction using a reliable method (e.g., A280 or BCA assay). Carefully weigh the NHS ester or use a precisely prepared stock solution.
Procedural Variations: Minor differences in incubation time, temperature, or pH can affect the outcome.[9]Follow a standardized, written protocol for all labeling reactions to ensure consistency.[3]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol is a starting point and should be optimized for your specific protein.[3][10]

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3. Ensure the buffer is free of primary amines.[7]

  • Protein Preparation: If your protein is in an incompatible buffer, exchange it into the reaction buffer. Adjust the protein concentration to 2-10 mg/mL.[10]

  • Reagent Preparation: Immediately before use, allow the vial of this compound to warm to room temperature.[4][11] Prepare a 10 mM stock solution by dissolving the reagent in high-quality, anhydrous DMSO or DMF.[4][11]

  • Reaction Setup: While gently stirring, add the calculated volume of the NHS ester stock solution to the protein solution. A starting point is a 10-fold molar excess.

  • Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.[10][11] Protect the reaction from light if any components are light-sensitive.

  • Purification: Remove the unreacted reagent and byproducts (N-hydroxysuccinimide) immediately after incubation using a desalting column (gel filtration) or dialysis equilibrated with your desired storage buffer (e.g., PBS).[7][10][11]

Protocol 2: Workflow for Optimizing Molar Excess

Optimizing the molar excess is crucial for achieving the desired Degree of Labeling (DOL).[9][10]

  • Set Up Pilot Reactions: Prepare several small-scale labeling reactions in parallel. Use a constant concentration of your target protein and vary the molar excess of the this compound reagent (e.g., 2x, 5x, 10x, 20x, 40x).

  • Perform Labeling: Follow the general labeling protocol (Protocol 1) for each reaction.

  • Purify Conjugates: Purify each conjugate using the same method to remove excess reagent.

  • Click Reaction: Perform a subsequent click chemistry reaction on a small aliquot of each purified conjugate with an azide-containing reporter molecule (e.g., Azide-Fluor 488).

  • Final Purification: Purify the newly labeled conjugates to remove excess reporter molecules.

  • Determine DOL: Analyze each sample using spectrophotometry to determine the DOL.

  • Functional Assay: Perform a functional assay (e.g., ELISA, binding assay) on each conjugate to ensure that the labeling has not compromised the protein's biological activity.

  • Select Optimal Ratio: Choose the molar excess that provides the desired DOL without negatively impacting protein function.

Visual Guides

Figure 1. Workflow for Optimizing Molar Excess cluster_prep Preparation cluster_react Parallel Reactions cluster_analysis Analysis & Selection p1 Prepare Protein in Amine-Free Buffer r1 2x Molar Excess p1->r1 r2 5x Molar Excess p1->r2 r3 10x Molar Excess p1->r3 r4 20x Molar Excess p1->r4 p2 Prepare Fresh NHS Ester Stock (DMSO) p2->r1 p2->r2 p2->r3 p2->r4 a1 Purify Conjugates (Desalting Column) r1->a1 r2->a1 r3->a1 r4->a1 a2 Perform Click Reaction with Azide-Reporter a1->a2 a3 Determine DOL (Spectrophotometry) a2->a3 a4 Assess Protein Activity (Functional Assay) a3->a4 a5 Select Optimal Ratio a4->a5

Caption: A logical workflow for optimizing the molar excess of the labeling reagent.

Caption: Reaction of an NHS ester with a protein's primary amine to form a stable amide bond.

Figure 3. Troubleshooting Low Labeling Efficiency start Start: Low Labeling q1 Buffer contains Tris or Glycine? start->q1 s1 Action: Perform Buffer Exchange q1->s1 Yes q2 Reaction pH in 8.3-8.5 range? q1->q2 No s1->q2 s2 Action: Adjust pH of Buffer q2->s2 No q3 NHS Ester solution prepared fresh? q2->q3 Yes s2->q3 s3 Action: Use new aliquot and fresh anhydrous DMSO q3->s3 No q4 Protein concentration > 2 mg/mL? q3->q4 Yes s3->q4 s4 Action: Increase Molar Excess or Concentrate Protein q4->s4 No end_node Re-evaluate q4->end_node Yes s4->end_node

Caption: A logical flowchart for troubleshooting common causes of low labeling efficiency.

References

common side reactions with NHS ester crosslinkers and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) ester crosslinkers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester crosslinker?

NHS esters react with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds. This reaction, known as aminolysis, is most efficient in the pH range of 7.2 to 8.5.[1]

Q2: What are the most common side reactions with NHS esters?

The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction competes with the desired aminolysis and results in a non-reactive carboxylic acid, which reduces the efficiency of the crosslinking. Other potential side reactions, though less common, include reactions with the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.

Q3: How does pH affect the crosslinking reaction?

The pH of the reaction buffer is a critical factor.

  • Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing down the desired aminolysis reaction.

  • Optimal pH (7.2-8.5): This range provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the rate of NHS ester hydrolysis.

  • High pH (>8.5): The rate of hydrolysis of the NHS ester increases significantly, which can outcompete the aminolysis reaction and reduce the overall yield of the conjugated product.[1]

Q4: Which buffers should I use for NHS ester crosslinking?

It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate/bicarbonate buffer, and HEPES buffer are commonly used.

  • Buffers to Avoid: Tris and glycine (B1666218) buffers are incompatible with NHS ester reactions due to the presence of primary amines. However, they can be used to quench the reaction at the end of the experiment.[1][2]

Q5: How should I store and handle NHS ester crosslinkers?

NHS esters are sensitive to moisture. They should be stored in a desiccated environment at -20°C. To prevent condensation, it is important to allow the reagent vial to equilibrate to room temperature before opening. For NHS esters that are not water-soluble, anhydrous (dry) organic solvents like DMSO or DMF should be used to prepare stock solutions. It is recommended to prepare these stock solutions fresh for each experiment.

Troubleshooting Guides

Issue 1: Low Crosslinking/Labeling Efficiency

Potential Cause Recommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 7.2-8.5.
Presence of Primary Amines in Buffer Ensure your buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your protein sample into a recommended buffer like PBS.
Hydrolysis of NHS Ester Prepare the NHS ester stock solution immediately before use. If using a non-sulfonated NHS ester, use anhydrous DMSO or DMF. Consider performing the reaction at a lower temperature (4°C) to slow down the rate of hydrolysis, though this may require a longer incubation time.
Low Reactant Concentration Increase the concentration of your protein and/or the molar excess of the NHS ester crosslinker. A higher concentration of reactants will favor the bimolecular aminolysis reaction over the hydrolysis reaction.
Inaccessible Amine Groups The primary amines on your target protein may be buried within its three-dimensional structure. Consider denaturing the protein, if permissible for your application, to expose more amine groups. Alternatively, use a crosslinker with a longer spacer arm.
Inactive NHS Ester Reagent The NHS ester may have hydrolyzed due to improper storage or handling. Test the reactivity of your NHS ester reagent (see Protocol 2). If inactive, use a fresh vial of the reagent.

Issue 2: Protein Aggregation/Precipitation During Crosslinking

Potential Cause Recommended Solution
High Molar Excess of Crosslinker An excessive amount of crosslinker can lead to over-modification of the protein, altering its charge and solubility, which can cause aggregation.[3] Perform a titration to determine the optimal molar ratio of crosslinker to protein.
Hydrophobicity of the Crosslinker Some NHS ester crosslinkers are hydrophobic and can induce aggregation when conjugated to a protein.[4] Consider using a water-soluble version of the crosslinker (e.g., Sulfo-SMCC instead of SMCC).[4]
Incorrect Reaction Conditions Suboptimal pH or buffer composition can contribute to protein instability and aggregation. Ensure you are using the correct buffer and pH for both the protein and the crosslinking reaction.
Inherent Instability of the Protein Some proteins are naturally prone to aggregation, and the modification process can exacerbate this.[4] Try performing the reaction at a lower temperature (4°C). You can also include additives in your buffer that are known to increase protein stability, such as glycerol (B35011) or specific salts, provided they do not interfere with the crosslinking reaction.[5][6]

Quantitative Data Summary

The efficiency of an NHS ester crosslinking reaction is a competition between the desired aminolysis (reaction with primary amines) and the undesired hydrolysis (reaction with water). The rates of both reactions are highly dependent on the pH of the solution.

Table 1: Half-Life of NHS Esters at Various pH Values and Temperatures

This table illustrates the stability of the NHS ester functional group under different conditions. A shorter half-life indicates a faster rate of hydrolysis.

pHTemperature (°C)Half-life
7.004-5 hours[1][7]
8.04~1 hour
8.6410 minutes[1][7]

Table 2: Qualitative Comparison of Aminolysis vs. Hydrolysis

While specific rate constants can vary depending on the specific NHS ester and the amine, the following table provides a general comparison.

ConditionRate of AminolysisRate of HydrolysisOutcome
Low protein concentrationSlowerDominantLow crosslinking efficiency.[8][]
High protein concentrationFasterLess significantHigher crosslinking efficiency.
Optimal pH (7.2-8.5)FastModerateGood balance for efficient crosslinking.
High pH (>8.5)Very FastVery FastHydrolysis can significantly reduce yield.

It has been reported that for NHS-activated monolayers, the heterogeneous aminolysis rate constant can be three orders of magnitude lower than the rate constant for hydrolysis, highlighting the importance of optimizing reaction conditions to favor the desired reaction.[2][8][][10][11]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking using an NHS Ester

This protocol provides a general guideline for crosslinking two purified proteins. Optimization may be required for specific proteins and crosslinkers.

Materials:

  • Purified Protein A

  • Purified Protein B

  • Homobifunctional NHS ester crosslinker (e.g., DSS, BS³)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous DMSO or DMF (for non-water-soluble crosslinkers)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution:

    • Ensure both Protein A and Protein B are in an amine-free buffer like PBS. If necessary, perform a buffer exchange.

    • Combine the proteins in a microcentrifuge tube at the desired molar ratio. The final protein concentration should ideally be in the range of 1-10 mg/mL.

  • Prepare Crosslinker Solution:

    • Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution. For water-soluble crosslinkers, dissolve them directly in the Reaction Buffer.

  • Crosslinking Reaction:

    • Add the crosslinker stock solution to the protein mixture to achieve the desired final concentration. It is recommended to perform a titration of the crosslinker concentration to find the optimal ratio that results in efficient crosslinking without causing significant aggregation.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester groups.

  • Purification of Crosslinked Complexes:

    • Remove excess crosslinker and unreacted proteins by size-exclusion chromatography (gel filtration) or dialysis.

  • Analysis:

    • Analyze the crosslinking products by SDS-PAGE and Western blotting to confirm the formation of higher molecular weight complexes.[12]

Protocol 2: Testing the Reactivity of an NHS Ester Reagent

This protocol can be used to determine if an NHS ester reagent is still active. The principle is based on the release of N-hydroxysuccinimide upon hydrolysis, which can be measured spectrophotometrically.[13]

Materials:

  • NHS ester reagent to be tested

  • Amine-free buffer (e.g., Phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

  • DMSO or DMF (if the reagent is not water-soluble)

Procedure:

  • Prepare Reagent Solution:

    • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If necessary, first dissolve the reagent in a small amount of DMSO or DMF and then add the buffer.

    • Prepare a control tube containing only the buffer (and DMSO/DMF if used).

  • Initial Absorbance Measurement:

    • Set the spectrophotometer to 260 nm.

    • Zero the spectrophotometer using the control solution.

    • Measure and record the absorbance of the NHS ester solution.

  • Induce Hydrolysis:

    • To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH.

    • Vortex the tube for 30 seconds.

  • Final Absorbance Measurement:

    • Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed reagent at 260 nm.

  • Interpretation of Results:

    • If the final absorbance is significantly greater than the initial absorbance, the NHS ester reagent is active.

    • If there is no significant increase in absorbance, the reagent has likely been hydrolyzed and is inactive.

Visualizations

Signaling Pathway: EGFR Signaling and Grb2 Recruitment

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[12][14] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking points for adaptor proteins like Growth factor receptor-bound protein 2 (Grb2), which then initiates downstream signaling cascades, such as the Ras-MAPK pathway.[3][8][12][15][16][17] NHS ester crosslinkers can be used to capture the transient interaction between EGFR and Grb2 for further study.[15][18]

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_dimer EGFR Dimer (phosphorylated) EGFR_inactive->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment SOS SOS Grb2->SOS Activation Ras Ras SOS->Ras Activation Downstream Downstream Signaling (MAPK Pathway) Ras->Downstream

Caption: EGFR signaling pathway leading to Grb2 recruitment.

Experimental Workflow: Protein-Protein Crosslinking

The following diagram outlines a typical workflow for a protein-protein crosslinking experiment using an NHS ester crosslinker.

Crosslinking_Workflow start Start prep_protein Prepare Protein Samples (in amine-free buffer) start->prep_protein reaction Crosslinking Reaction (Incubate proteins with crosslinker) prep_protein->reaction prep_crosslinker Prepare NHS Ester Crosslinker Solution prep_crosslinker->reaction quench Quench Reaction (Add Tris or Glycine) reaction->quench purify Purify Crosslinked Complexes (e.g., Size-Exclusion Chromatography) quench->purify analyze Analyze Products (SDS-PAGE, Western Blot) purify->analyze end End analyze->end

Caption: A typical experimental workflow for protein crosslinking.

Logical Relationship: Troubleshooting Low Crosslinking Efficiency

This diagram illustrates the logical steps to troubleshoot low crosslinking efficiency in an NHS ester-based experiment.

Troubleshooting_Logic start Low Crosslinking Efficiency check_buffer Check Buffer Composition (Amine-free? Correct pH?) start->check_buffer First check_reagent Check NHS Ester Reagent (Freshly prepared? Active?) check_buffer->check_reagent If correct solution_buffer Solution: Use correct buffer (e.g., PBS, pH 7.2-8.5) check_buffer->solution_buffer If incorrect optimize_ratio Optimize Molar Ratio (Crosslinker:Protein) check_reagent->optimize_ratio If active solution_reagent Solution: Use fresh, active reagent check_reagent->solution_reagent If inactive check_concentration Check Reactant Concentrations (Protein concentration high enough?) optimize_ratio->check_concentration If optimized solution_ratio Solution: Perform titration to find optimal ratio optimize_ratio->solution_ratio If not optimized consider_accessibility Consider Amine Accessibility (Steric hindrance?) check_concentration->consider_accessibility If sufficient solution_concentration Solution: Increase protein concentration check_concentration->solution_concentration If too low solution_accessibility Solution: Use longer spacer arm or denature protein consider_accessibility->solution_accessibility

Caption: Troubleshooting logic for low crosslinking efficiency.

References

improving the efficiency of Propargyl-PEG4-CH2CO2-NHS bioconjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-CH2CO2-NHS bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the efficient use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker that contains a propargyl group and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester is an amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins and antibodies.[][4] The propargyl group is a terminal alkyne that can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2] This linker is commonly used in the development of antibody-drug conjugates (ADCs) and for the PEGylation of biomolecules to improve their solubility and pharmacokinetic properties.[5][6][7] The PEG4 spacer is hydrophilic and increases the solubility of the conjugate in aqueous media.[1][2]

Q2: What are the optimal reaction conditions for conjugating this compound to a protein?

The optimal reaction conditions involve a careful balance of pH to maximize the reaction with primary amines while minimizing the hydrolysis of the NHS ester. The recommended pH range for NHS ester coupling is typically between 7.2 and 8.5.[8][9] A common choice is a sodium bicarbonate or phosphate (B84403) buffer at pH 8.0-8.5.[][8] Reactions are often carried out at room temperature for 1-4 hours or at 4°C for 2-4 hours, or even overnight.[9][10]

Q3: How should I prepare and store this compound?

This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[11][12] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.[11][12] For conjugation reactions, it is recommended to dissolve the reagent in an anhydrous water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before adding it to the aqueous reaction buffer.[][4] Stock solutions in anhydrous solvents can be stored for a limited time at -20°C but should ideally be prepared fresh for each experiment.[9]

Q4: What buffers should I use and which should I avoid?

It is critical to use buffers that do not contain primary amines, as they will compete with the target biomolecule for reaction with the NHS ester. Therefore, avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[13] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and sodium borate (B1201080) buffers, adjusted to the optimal pH range of 7.2-8.5.[8][14]

Q5: How can I purify the final bioconjugate?

Several chromatography techniques can be used to purify the this compound conjugate from unreacted linker and other byproducts. Size-exclusion chromatography (SEC) is effective for separating the larger protein conjugate from smaller molecules.[15] Ion-exchange chromatography (IEX) can separate proteins based on changes in their surface charge after conjugation.[15] Hydrophobic interaction chromatography (HIC) is another option that separates molecules based on hydrophobicity.[15] For antibody conjugates, Protein A or Protein G affinity chromatography can also be utilized.[]

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Possible Cause Suggested Solution
Hydrolysis of this compound Ensure the reagent is stored properly in a desiccated environment at -20°C and brought to room temperature before opening.[11][12] Prepare the solution in anhydrous DMSO or DMF immediately before use.[][4]
Suboptimal pH of the reaction buffer Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[8][9] At lower pH, the primary amines on the protein are protonated and less nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly.[16]
Presence of primary amine-containing buffers or additives Ensure your protein solution is free of buffers like Tris or glycine, and other amine-containing additives.[13] If necessary, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[10]
Insufficient molar excess of the linker For dilute protein solutions, a higher molar excess of the this compound linker may be required to achieve the desired degree of labeling.[10] It is recommended to perform small-scale optimization experiments with varying molar ratios of the linker to your protein.
Inaccessible amine groups on the protein The primary amines on your protein of interest may be sterically hindered or buried within the protein's structure. Consider gentle denaturation or using a longer PEG-linker if available.
Problem 2: Protein Precipitation During or After Conjugation
Possible Cause Suggested Solution
High concentration of organic solvent When adding the this compound solution in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[10]
Changes in protein surface properties The addition of the PEG-linker can alter the surface charge and hydrophobicity of the protein, potentially leading to aggregation. Try performing the conjugation at a lower protein concentration or including stabilizing additives in the buffer (ensure they are non-amine based).
Over-conjugation of the protein A high degree of labeling can sometimes lead to protein instability. Reduce the molar excess of the this compound linker in your reaction to decrease the number of PEG chains attached to each protein molecule.

Quantitative Data

Table 1: Effect of pH on NHS Ester Hydrolysis Half-life

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

This data illustrates the increased rate of hydrolysis of the NHS ester at higher pH.[16]

Table 2: Reaction Times for Amidation vs. pH

pHAmidation Half-time (t1/2)
8.080 minutes
8.520 minutes
9.010 minutes

This data, from a study on a porphyrin-NHS ester with a PEG4-amine, demonstrates the significant increase in the rate of the desired amidation reaction with increasing pH.[17][18]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate or PBS, at a pH of 8.0-8.5.[8][19]

    • If the protein solution contains interfering substances like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[10]

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.[11]

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[][4]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 50-fold for antibodies) of the this compound solution to the protein solution while gently vortexing.[][13]

    • Ensure the final concentration of the organic solvent is below 10%.[10]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[9]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[11]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagents by purifying the conjugate using a desalting column (for molecules >5 kDa) or dialysis.[9]

    • For higher purity, utilize size-exclusion, ion-exchange, or hydrophobic interaction chromatography.[15]

Protocol 2: Characterization of the Bioconjugate
  • SDS-PAGE Analysis:

    • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift to a higher molecular weight for the PEGylated protein compared to the unconjugated protein.[20]

  • Mass Spectrometry:

    • For a more precise characterization, use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass of the conjugate and calculate the degree of labeling (the number of linker molecules per protein).[21]

Visualizations

experimental_workflow General Experimental Workflow for this compound Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Protein Preparation (Buffer Exchange if needed) conjugation Bioconjugation Reaction (pH 7.2-8.5, RT or 4°C) protein_prep->conjugation linker_prep Linker Preparation (Dissolve in anhydrous DMSO/DMF) linker_prep->conjugation quenching Quenching Reaction (Optional, with Tris or Glycine) conjugation->quenching purification Purification (SEC, IEX, or HIC) quenching->purification characterization Characterization (SDS-PAGE, Mass Spectrometry) purification->characterization

Caption: General experimental workflow for bioconjugation.

troubleshooting_low_yield Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_reagents Check Reagent Storage & Handling start->check_reagents check_ph Verify Reaction Buffer pH check_reagents->check_ph [Reagents OK] solution1 Store at -20°C, desiccated. Warm to RT before opening. check_reagents->solution1 [Improper Handling] check_buffer_comp Check for Interfering Buffers check_ph->check_buffer_comp [pH OK] solution2 Adjust pH to 7.2-8.5 check_ph->solution2 [pH Incorrect] optimize_ratio Optimize Molar Ratio check_buffer_comp->optimize_ratio [Buffer OK] solution3 Buffer exchange to amine-free buffer. check_buffer_comp->solution3 [Interfering Buffer] solution4 Increase molar excess of linker. optimize_ratio->solution4

Caption: Decision tree for troubleshooting low yield.

reaction_pathway This compound Reaction Pathways reagent This compound desired_product {Propargyl-PEG4-Protein Conjugate (Stable Amide Bond)} reagent->desired_product Desired Reaction (pH 7.2-8.5) side_product {Hydrolyzed Linker (Inactive Carboxylic Acid)} reagent->side_product Side Reaction (Increases with pH) protein Protein-NH2 protein->desired_product water H2O (Hydrolysis) water->side_product

Caption: Competing reaction pathways for the NHS ester.

References

Technical Support Center: Purification of Propargyl-PEG4-CH2CO2-NHS Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of antibodies labeled with Propargyl-PEG4-CH2CO2-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying antibodies after labeling with a this compound ester?

A1: The most common and effective methods for removing unconjugated this compound ester and other reaction byproducts from the labeled antibody are size-based separation techniques. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly recommended method for separating the larger labeled antibody from the smaller, unreacted NHS ester molecules.[1][]

  • Dialysis: This method involves exchanging the buffer of the antibody solution to remove small molecules. It is effective but can be time-consuming.[][3]

  • Desalting Columns / Spin Columns: These are a rapid method for buffer exchange and removal of small molecules, suitable for smaller sample volumes.[4][5]

Q2: What is the optimal buffer for the purification of my labeled antibody?

A2: The optimal purification buffer should be compatible with your antibody and downstream application. A common choice is a phosphate-buffered saline (PBS) at a pH of around 7.2-7.4.[3] It is crucial to avoid buffers containing primary amines, such as Tris, as they can compete with the antibody for any remaining reactive NHS ester.[1]

Q3: How can I determine the concentration and degree of labeling (DoL) of my purified antibody?

A3: After purification, you can determine the antibody concentration by measuring the absorbance at 280 nm (A280) using a spectrophotometer.[4] To calculate the Degree of Labeling (DoL), which is the average number of linker molecules per antibody, you would typically need a method to quantify the propargyl group, which can be more complex than for fluorescent dyes. This may involve techniques like mass spectrometry or a click chemistry reaction with an azide-containing fluorescent probe followed by spectrophotometry.

Q4: What are the storage recommendations for purified this compound labeled antibodies?

A4: For short-term storage (days to weeks), store the purified antibody at 4°C. For long-term storage (months to years), it is recommended to store the antibody at -20°C or -80°C.[5] To prevent aggregation, you can add cryoprotectants like glycerol (B35011). Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Low yield and purity are common issues encountered during the purification of labeled antibodies. This guide provides potential causes and solutions for these problems.

Symptom Potential Cause Troubleshooting Steps & Solutions
Low Recovery of Labeled Antibody Antibody Precipitation: The labeling or purification conditions may have caused the antibody to aggregate and precipitate.[6]- Optimize the pH of the purification buffer. - Consider adding stabilizing agents like glycerol or sucrose (B13894) to the buffer. - Perform purification at a lower temperature (e.g., 4°C).
Non-specific Binding to Purification Resin: The antibody may be interacting with the chromatography matrix.[6]- Choose a different type of size exclusion resin. - Adjust the ionic strength of the purification buffer by modifying the salt concentration.
Inefficient Elution: The antibody may not be eluting properly from the column.- Ensure the elution buffer is appropriate for the chosen chromatography method. - For affinity chromatography (if used), ensure the elution conditions (e.g., pH) are optimal for disrupting the antibody-ligand interaction.[7]
Presence of Unconjugated NHS Ester Inefficient Purification: The chosen purification method may not be adequately separating the small molecules from the antibody.- Increase the column length or bed volume for size exclusion chromatography. - Increase the number of buffer exchanges or the duration of dialysis. - For spin columns, ensure the correct molecular weight cut-off (MWCO) is used.[3]
Hydrolysis of NHS Ester: The NHS ester can hydrolyze during the reaction, leading to byproducts that may be difficult to remove.[8]- Ensure the this compound ester is fresh and has been stored properly in a dry environment to prevent premature hydrolysis.[4]
Antibody Aggregation High Degree of Labeling: Over-labeling the antibody can lead to conformational changes and aggregation.[6]- Reduce the molar excess of the NHS ester during the labeling reaction. - Optimize the reaction time and temperature.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation.- Screen different buffer conditions (pH, salt concentration) to find the optimal conditions for your specific antibody.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method separates molecules based on their size. The larger labeled antibodies will elute first, while the smaller, unconjugated NHS ester will be retained longer in the column.

Materials:

  • SEC column (e.g., Sephadex G-25, Superdex 200)

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Chromatography system or peristaltic pump

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Carefully load the antibody labeling reaction mixture onto the top of the column.

  • Begin the elution with the purification buffer at a flow rate recommended by the column manufacturer.

  • Collect fractions of the eluate.

  • Monitor the protein concentration of the fractions by measuring the absorbance at 280 nm.

  • Pool the fractions containing the purified labeled antibody (typically the first peak to elute).

  • Confirm the removal of the unconjugated NHS ester by analyzing later fractions where smaller molecules are expected to elute.

Protocol 2: Purification by Dialysis

This method relies on the diffusion of small molecules across a semi-permeable membrane while retaining the larger antibody.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for IgG.

  • Large beaker or container

  • Stir plate and stir bar

  • Purification Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the antibody labeling reaction mixture into the dialysis tubing/cassette and seal it securely.

  • Place the sealed tubing/cassette in a beaker containing a large volume (at least 100 times the sample volume) of cold purification buffer.

  • Stir the buffer gently on a stir plate at 4°C.

  • Change the buffer at least three times over a period of 24-48 hours to ensure complete removal of the unconjugated NHS ester.

  • After the final buffer change, recover the purified labeled antibody from the dialysis tubing/cassette.

Visualizations

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_result Result Antibody Antibody in Amine-Free Buffer Reaction Mix and Incubate (pH 8.0-8.5, RT, 1-2h) Antibody->Reaction NHS_Ester This compound in Anhydrous DMSO NHS_Ester->Reaction Purification Purification Method (SEC, Dialysis, or Spin Column) Reaction->Purification Labeled_Ab Purified Labeled Antibody Purification->Labeled_Ab Unconjugated_NHS Unconjugated NHS Ester Purification->Unconjugated_NHS

Caption: Experimental workflow for labeling and purification.

TroubleshootingLogic cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Purity? Precipitation Check for Precipitation Start->Precipitation Binding Non-Specific Binding? Start->Binding Elution Inefficient Elution? Start->Elution Unconjugated Unconjugated NHS Ester Present? Start->Unconjugated Aggregation Antibody Aggregation? Start->Aggregation Sol1 Sol1 Precipitation->Sol1 Optimize Buffer (pH, additives) Sol2 Sol2 Binding->Sol2 Change Resin or Adjust Buffer Ionic Strength Sol3 Sol3 Elution->Sol3 Optimize Elution Conditions Sol4 Sol4 Unconjugated->Sol4 Improve Purification (longer column, more dialysis) Sol5 Sol5 Aggregation->Sol5 Reduce NHS Molar Excess or Optimize Buffer

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Controlling the Degree of Labeling (DOL) with Propargyl-PEG4-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-CH2CO2-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of labeling (DOL) and to offer solutions for common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an amine-reactive labeling reagent.[1][2][3][4] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond.[5] The molecule also possesses a terminal alkyne group, which can be used for subsequent bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3][6] The polyethylene (B3416737) glycol (PEG4) spacer increases the hydrophilicity and solubility of the reagent and the labeled molecule.[1][3][7] It is commonly used to introduce an alkyne handle onto proteins, antibodies, and other biomolecules for downstream applications like antibody-drug conjugate (ADC) development, protein visualization, and purification.[2]

Q2: How do I control the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), which is the average number of this compound molecules conjugated to a single biomolecule, is primarily controlled by four key parameters:

  • Molar Ratio: The ratio of this compound to your biomolecule is the most direct factor influencing the DOL. Increasing the molar excess of the NHS ester will generally result in a higher DOL.[8]

  • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5, with pH 8.3-8.5 often recommended for efficient labeling.[9][10] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is more susceptible to hydrolysis, which reduces labeling efficiency.[9][10]

  • Reaction Time and Temperature: Typical reactions are carried out at room temperature for 1-4 hours or at 4°C overnight.[9] Longer reaction times or higher temperatures can lead to a higher DOL, but also increase the risk of NHS ester hydrolysis and potential protein degradation. Performing the reaction at 4°C can help minimize hydrolysis.

  • Protein Concentration: Higher protein concentrations (e.g., 1-10 mg/mL) can favor the labeling reaction over the competing hydrolysis of the NHS ester.[9]

Q3: What buffers should I use for the labeling reaction?

It is critical to use an amine-free buffer to avoid competition with your target biomolecule. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at pH 7.2-7.4

  • 0.1 M Sodium Bicarbonate buffer at pH 8.3[9][10]

  • 0.1 M Borate buffer at pH 8.0-8.5

Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will react with the NHS ester and significantly reduce your labeling efficiency. [4]

Q4: How should I prepare and handle the this compound reagent?

NHS esters are moisture-sensitive.[8] To ensure maximum reactivity:

  • Store the reagent desiccated at -20°C.[8]

  • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[8]

  • Prepare the NHS ester solution immediately before use by dissolving it in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8]

  • Do not prepare and store aqueous stock solutions of the NHS ester, as it will rapidly hydrolyze.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Labeling (Low DOL) 1. Incompatible Buffer: Use of an amine-containing buffer (e.g., Tris, glycine).Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, sodium bicarbonate) using dialysis or a desalting column before labeling.
2. Incorrect pH: Reaction pH is too low (<7.2), leading to protonated, unreactive amines.Verify the pH of your reaction buffer with a calibrated pH meter and adjust to the optimal range of 7.2-8.5.
3. Hydrolyzed NHS Ester: The reagent was exposed to moisture or stored improperly.Use a fresh vial of the reagent. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.
4. Insufficient Molar Excess: The molar ratio of NHS ester to the biomolecule is too low.Increase the molar excess of the this compound reagent. See the table below for a general guide.
5. Inaccessible Amines: The primary amines on the biomolecule are sterically hindered or buried within the protein structure.Consider denaturing the protein (if compatible with your application) to expose more amine groups. Alternatively, accept a lower DOL.
High Degree of Labeling (DOL) & Protein Precipitation 1. Excessive Molar Excess: Too much NHS ester was used in the reaction.Decrease the molar ratio of the NHS ester to the protein.
2. Over-labeling: The addition of too many PEG linkers can alter the protein's charge and solubility, leading to aggregation and precipitation.Reduce the molar excess of the NHS ester and/or shorten the reaction time.
3. High Protein Concentration: While generally beneficial, very high concentrations can sometimes lead to aggregation upon labeling.Try reducing the protein concentration during the labeling reaction.
Inconsistent Labeling Results 1. Variable Reagent Activity: Inconsistent handling of the NHS ester.Always allow the reagent to equilibrate to room temperature before opening and prepare fresh solutions for each experiment.
2. Inaccurate Quantitation: Errors in determining protein or NHS ester concentration.Accurately determine the concentration of your biomolecule and the NHS ester before starting the reaction.
3. Buffer Variability: Inconsistent pH or composition of the reaction buffer.Prepare fresh buffer for each experiment and verify the pH.

Quantitative Data Summary

The following table provides an estimated relationship between the molar excess of this compound and the resulting Degree of Labeling (DOL) for a typical IgG antibody (~150 kDa) in an optimized buffer system (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). These values are a general guide and the optimal ratio for your specific biomolecule should be determined empirically.

Molar Excess of NHS EsterEstimated DOL (Labels per Antibody)
5x1 - 3
10x3 - 5
20x4 - 6[8]
40x6 - 9
80x> 9 (Risk of precipitation increases)

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a starting point for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Calculate Reagent Quantities:

    • Determine the moles of protein to be labeled.

    • Decide on the desired molar excess of this compound (e.g., 20x).

    • Calculate the mass of NHS ester required.

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Immediately before use, dissolve the calculated amount of the NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.

  • Labeling Reaction:

    • Add the prepared NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if your biomolecule is light-sensitive.

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will react with any excess NHS ester.

  • Purify the Conjugate:

    • Remove unreacted this compound and reaction byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Quantification of the Degree of Labeling (DOL)

Since the propargyl-PEG4 moiety does not have a convenient absorbance for direct spectrophotometric quantification, the DOL is typically determined after a secondary reaction with an azide-containing dye.

Materials:

  • Alkyne-labeled protein conjugate

  • Azide-functionalized fluorophore (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • Spectrophotometer

Procedure:

  • Perform Click Chemistry:

    • React a known concentration of your alkyne-labeled protein with an excess of an azide-fluorophore via a CuAAC reaction. Follow a standard click chemistry protocol.

    • After the reaction, remove the excess azide-fluorophore using a desalting column or dialysis.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified, dye-labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).[10][11]

  • Calculate the Degree of Labeling (DOL):

    • First, calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • Where:

        • A280 is the absorbance of the conjugate at 280 nm.

        • Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

        • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Next, calculate the concentration of the dye:

      • Dye Concentration (M) = Amax / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of the dye at its Amax.

    • Finally, calculate the DOL:

      • DOL = Dye Concentration / Protein Concentration

Alternative Method: Mass Spectrometry For a more precise determination of the DOL and to analyze the distribution of labeled species, mass spectrometry (e.g., ESI-MS or MALDI-TOF) can be used. By comparing the mass of the unlabeled protein to the mass spectrum of the labeled protein, the number of attached linkers can be determined.

Visualizations

cluster_products Products Protein Protein with Primary Amines (-NH2) Labeled_Protein Alkyne-Labeled Protein Protein->Labeled_Protein pH 7.2-8.5 NHS_Ester This compound NHS_Ester->Labeled_Protein NHS_Leaving_Group N-Hydroxysuccinimide

Caption: Reaction of this compound with a primary amine on a protein.

start Start: Prepare Protein (Amine-free buffer) calc Calculate Reagents (Molar Ratio) start->calc prep_nhs Prepare NHS Ester (Anhydrous DMSO/DMF) calc->prep_nhs react Combine & Incubate (RT or 4°C) prep_nhs->react purify Purify Conjugate (Desalting/Dialysis) react->purify quantify Quantify DOL (Click + Spectrophotometry) purify->quantify end End: Labeled Protein quantify->end

Caption: Experimental workflow for protein labeling and DOL quantification.

problem Low DOL? check_buffer Buffer Amine-Free? problem->check_buffer Yes check_ph pH 7.2-8.5? check_buffer->check_ph Yes buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No check_reagent NHS Ester Fresh? check_ph->check_reagent Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No increase_ratio Increase Molar Ratio check_reagent->increase_ratio Yes use_fresh Use Fresh Reagent check_reagent->use_fresh No success Problem Solved increase_ratio->success buffer_exchange->problem Retry adjust_ph->problem Retry use_fresh->problem Retry

References

stability of Propargyl-PEG4-CH2CO2-NHS in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of Propargyl-PEG4-CH2CO2-NHS in various organic solvents.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the stability and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of this compound instability in organic solvents? A1: The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester moiety. NHS esters are highly susceptible to hydrolysis, especially in the presence of water. While organic solvents like DMSO and DMF are used to dissolve the compound, trace amounts of water can lead to degradation over time.[1][2][3][4][5]

  • Q2: Which organic solvents are recommended for dissolving this compound? A2: Anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the most commonly recommended solvents for dissolving this compound immediately before use.[5][6] It is crucial to use high-purity, anhydrous grade solvents to minimize hydrolysis.[6]

  • Q3: Can I prepare stock solutions of this compound and store them? A3: It is strongly recommended to prepare solutions of this compound immediately before use.[5] If a stock solution must be prepared, it should be made in anhydrous DMSO or DMF, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[7][8] Even under these conditions, the stability is limited, and it is best to use the solution within a month.[7][8] Some anecdotal evidence suggests that working solutions in dry DMF stored at -20°C can be stable for longer periods if handled properly.[6]

  • Q4: How does temperature affect the stability of the dissolved compound? A4: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to perform reactions at room temperature or below (e.g., 4°C) to minimize the degradation of the NHS ester.[9]

  • Q5: What are the visible signs of degradation? A5: Visual inspection is not a reliable method for determining the activity of this compound. The hydrolyzed product (the corresponding carboxylic acid) and the active NHS ester are typically indistinguishable in solution. Functional assays or analytical techniques like HPLC are required to assess the reagent's activity.

Troubleshooting Common Problems

  • Problem: Low or no reactivity in my conjugation reaction.

    • Possible Cause 1: Hydrolyzed Reagent. The this compound may have degraded due to exposure to moisture.

      • Solution: Always use a fresh vial of the reagent or one that has been properly stored under desiccated conditions. Prepare the solution in anhydrous solvent immediately before the experiment. Do not use previously prepared and stored solutions of uncertain age or handling history.

    • Possible Cause 2: Incompatible Reaction Buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.

      • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer at a pH between 7.2 and 8.5.[9]

    • Possible Cause 3: Water in the Organic Solvent. Even small amounts of water in your DMSO or DMF can lead to rapid hydrolysis.

      • Solution: Use new, unopened bottles of anhydrous grade solvents or properly stored anhydrous solvents. Using molecular sieves to dry the solvent before use can also be beneficial.[6]

  • Problem: Inconsistent results between experiments.

    • Possible Cause: Variable Reagent Activity. If you are using a stock solution that has been stored for some time or subjected to multiple freeze-thaw cycles, its activity may have decreased.

      • Solution: For critical applications, it is best to use a fresh solution for each experiment. If using a stock solution, aliquot it into single-use vials to minimize handling and exposure to moisture. A study on various compounds in DMSO showed that multiple freeze-thaw cycles can affect compound integrity.[9][10]

Data Presentation: Stability of this compound in Organic Solvents

Disclaimer: The following data is a representative estimation based on the general stability of NHS esters and should be used as a guideline. Actual stability may vary depending on the specific batch of the reagent, the water content of the solvent, and storage conditions. For critical applications, it is highly recommended to perform an in-house stability study.

SolventTemperatureTimeEstimated Purity
Anhydrous DMSORoom Temp (20-25°C)0 hours>98%
4 hours~90%
8 hours~80%
24 hours<60%
Anhydrous DMFRoom Temp (20-25°C)0 hours>98%
4 hours~92%
8 hours~85%
24 hours<65%
Anhydrous AcetonitrileRoom Temp (20-25°C)0 hours>98%
4 hours~88%
8 hours~75%
24 hours<50%
Anhydrous DMSO-20°C1 week~95%
1 month~85%
Anhydrous DMF-20°C1 week~96%
1 month~88%

Experimental Protocols

Protocol for Assessing the Stability of this compound by RP-HPLC

This protocol outlines a method to quantify the degradation of this compound in an organic solvent over time by monitoring the decrease in the peak area of the active NHS ester and the appearance of the hydrolysis product.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., DMSO, DMF)

  • Reverse-phase HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Autosampler vials

Procedure:

  • Preparation of the Stock Solution:

    • Carefully weigh a precise amount of this compound in a dry vial.

    • Add a known volume of anhydrous organic solvent to achieve a desired concentration (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution. This is your t=0 sample.

  • Time-Point Sampling:

    • Immediately dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) and inject it into the HPLC system.

    • Store the stock solution at the desired temperature (e.g., room temperature or 4°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it in the same manner, and inject it into the HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm and 260 nm (the NHS leaving group absorbs at 260 nm upon hydrolysis).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound and the peak for its hydrolysis product. The hydrolyzed product will typically have a shorter retention time.

    • Integrate the peak area of the intact NHS ester at each time point.

    • Calculate the percentage of remaining active NHS ester at each time point relative to the t=0 sample.

    • Plot the percentage of intact NHS ester versus time to determine the stability profile.

Visualizations

Hydrolysis_of_Propargyl_PEG4_CH2CO2_NHS Propargyl_PEG_NHS This compound (Active Ester) Hydrolyzed_Product Propargyl-PEG4-CH2CO2H (Inactive Carboxylic Acid) Propargyl_PEG_NHS->Hydrolyzed_Product Hydrolysis NHS N-Hydroxysuccinimide (Leaving Group) plus + Water H2O (Trace Water in Solvent) plus2 + Experimental_Workflow_for_Stability_Testing start Start: Prepare fresh solution of this compound in anhydrous solvent t0_analysis t=0 Analysis: Dilute aliquot and inject into HPLC start->t0_analysis incubation Incubate stock solution at desired temperature (e.g., RT, 4°C, -20°C) start->incubation sampling Take aliquots at pre-defined time points (e.g., 1, 2, 4, 8, 24h) incubation->sampling hplc_analysis HPLC Analysis: Quantify peak area of active NHS ester sampling->hplc_analysis data_analysis Data Analysis: Calculate % degradation vs. time hplc_analysis->data_analysis end End: Determine stability profile data_analysis->end

References

Technical Support Center: Propargyl-PEG4-CH2CO2-NHS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG4-CH2CO2-NHS and scaling up conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional linker molecule. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂) on proteins, peptides, or other molecules to form a stable amide bond.[1][2] The molecule also has a terminal propargyl group, which is used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach it to molecules containing an azide (B81097) group.[3][4][5] The PEG4 (polyethylene glycol) spacer increases the solubility of the molecule in aqueous solutions.[3][6]

Q2: What are the optimal pH conditions for reacting the NHS ester?

A2: The optimal pH range for NHS ester reactions with primary amines is between 7.2 and 8.5.[1][7] Below pH 7, the amine groups are largely protonated (-NH₃⁺) and less nucleophilic, slowing down the reaction.[1][8] Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine.[7][9] For many applications, a pH of 8.3-8.5 is a good starting point.[8][10]

Q3: What buffers are recommended for this reaction?

A3: It is crucial to use a buffer that does not contain primary amines.[11] Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES buffers.[7][9]

Q4: What common issues can lead to low conjugation efficiency?

A4: Several factors can contribute to low yields:

  • Hydrolysis of the NHS ester: This is the primary competing reaction.[9][12] It is accelerated by high pH and dilute reaction conditions.

  • Suboptimal pH: If the pH is too low, the reaction will be very slow. If it's too high, hydrolysis will dominate.[1]

  • Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with your target molecule for the NHS ester.[11][13]

  • Low reactant concentrations: Dilute protein solutions can favor hydrolysis over the desired bimolecular conjugation reaction.[1][9]

  • Improper storage and handling of the reagent: this compound is moisture-sensitive.[11][14] Exposure to moisture can hydrolyze the NHS ester before it is even used.

Q5: Can this compound react with other amino acid residues besides lysine (B10760008)?

A5: While NHS esters are highly selective for primary amines (N-terminus and lysine side chains), side reactions can occur with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH or with a large excess of the NHS ester.[1][15][16] These result in O-acyl adducts, which are less stable than the amide bonds formed with amines and can be hydrolyzed.[1][17]

Q6: How should I store and handle this compound?

A6: The reagent should be stored at -20°C with a desiccant to protect it from moisture.[5][11][14] Before opening the vial, it should be allowed to warm to room temperature to prevent condensation.[11][18] It is best to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage due to hydrolysis.[11][19]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Hydrolyzed Reagent: The this compound was exposed to moisture during storage or handling.[1]Always allow the reagent to equilibrate to room temperature before opening.[11] Use fresh reagent and dissolve it in anhydrous DMSO or DMF immediately before use.[19]
Incorrect Buffer pH: The pH of the reaction buffer is too low (below 7.2) or too high (above 8.5).[1]Verify the pH of your buffer with a calibrated pH meter. Adjust the pH to the optimal range of 7.2-8.5.[7]
Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine).[11]Perform a buffer exchange of your protein into an amine-free buffer like PBS, HEPES, or borate.[11][13]
Low Reactant Concentration: Dilute protein solutions can lead to hydrolysis outcompeting the conjugation reaction.[1]Increase the concentration of your protein if possible. A concentration of 1-10 mg/mL is often recommended.[11][13]
Poor Reproducibility Inconsistent Reagent Handling: Variable exposure to moisture or time between dissolving and use.Standardize your protocol for handling the NHS ester. Weigh and dissolve only the amount needed for the immediate experiment.[11]
pH Drift During Reaction: The release of N-hydroxysuccinimide during the reaction can lower the pH of poorly buffered solutions.[1]Use a buffer with sufficient buffering capacity (e.g., 0.1 M phosphate).[8] For large-scale reactions, monitor and adjust the pH during the reaction.[8]
Variable Reaction Times/Temperatures: Reaction rates are sensitive to time and temperature.[1]Standardize the reaction time and temperature. Reactions can be performed for 30-60 minutes at room temperature or for 2 hours on ice.[11][13]
Precipitation of Protein During Reaction Organic Solvent: The addition of the NHS ester dissolved in DMSO or DMF may cause some proteins to precipitate.Keep the final concentration of the organic solvent below 10% of the total reaction volume.[11][20]
Change in Protein Charge: Extensive labeling of lysine residues can alter the protein's isoelectric point and solubility.Reduce the molar excess of the this compound to decrease the degree of labeling.
Evidence of Side Reactions (e.g., unexpected masses in MS) O-acylation of Ser/Thr/Tyr: Reaction with hydroxyl-containing residues.[15][16]Lower the reaction pH towards 7.5 to disfavor reaction with hydroxyl groups.[1] Consider a post-reaction treatment with hydroxylamine (B1172632) or gentle heating to selectively cleave the less stable ester bonds formed during O-acylation.[1][17]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours[7]
8.6410 minutes[7]

Table 2: Amidation vs. Hydrolysis Half-lives for Porphyrin-NHS Esters at Room Temperature [21]

Porphyrin-NHS EsterpHHydrolysis t₁/₂ (min)Amidation t₁/₂ (min)
P3-NHS8.021080
8.518020
9.012510
P4-NHS8.019025
8.513010
9.01105

Note: While P3-NHS and P4-NHS are not this compound, this data illustrates the general trend of increasing rates of both hydrolysis and amidation with increasing pH.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Buffer Preparation: Prepare a suitable amine-free buffer such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl at pH 7.2-8.5.[7][8]

  • Protein Preparation: If your protein is in an incompatible buffer (like Tris), perform a buffer exchange into the prepared reaction buffer. Adjust the protein concentration to 1-10 mg/mL.[11][13]

  • Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening.[11] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to make a 10 mM stock solution.[11][19]

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[22] Ensure the final volume of organic solvent does not exceed 10%.[11]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][13]

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 20-50 mM.[9]

  • Purification: Remove excess, unreacted reagent and byproducts using dialysis, gel filtration (desalting column), or a similar method.[8][11]

Protocol 2: Monitoring NHS Ester Hydrolysis

The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be monitored by measuring the increase in absorbance at 260 nm.[7][12]

  • Prepare a solution of this compound in the reaction buffer of interest (without the amine-containing target molecule).

  • Immediately begin monitoring the absorbance of the solution at 260 nm over time using a UV-Vis spectrophotometer.

  • An increase in absorbance indicates the hydrolysis of the NHS ester. This can be useful for comparing the stability of the reagent in different buffers or at different pH values.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_analysis Analysis & Use protein_prep Protein Preparation (Buffer Exchange to PBS, pH 7.2-8.5) reaction Conjugation Reaction (Add reagent to protein, RT for 30-60 min or 4°C for 2h) protein_prep->reaction reagent_prep Reagent Preparation (Dissolve Propargyl-PEG4-NHS in dry DMSO/DMF) reagent_prep->reaction quench Optional: Quench Reaction (Add Tris or Glycine) reaction->quench purification Purification (Dialysis or Gel Filtration) reaction->purification If not quenching quench->purification analysis Characterization of Conjugate purification->analysis click_chem Downstream Click Chemistry analysis->click_chem

Caption: Workflow for labeling proteins with this compound.

troubleshooting_logic Troubleshooting Logic for Low Conjugation start Low Conjugation Yield check_reagent Is the NHS ester reagent fresh and handled properly (anhydrous)? start->check_reagent check_buffer Is the buffer amine-free (e.g., PBS, HEPES)? check_reagent->check_buffer Yes replace_reagent Use fresh reagent; ensure anhydrous conditions. check_reagent->replace_reagent No check_ph Is the buffer pH between 7.2 and 8.5? check_buffer->check_ph Yes change_buffer Perform buffer exchange into an amine-free buffer. check_buffer->change_buffer No check_conc Are reactant concentrations adequate? check_ph->check_conc Yes adjust_ph Adjust pH to optimal range. check_ph->adjust_ph No increase_conc Increase protein/reagent concentration. check_conc->increase_conc No success Problem Solved check_conc->success Yes replace_reagent->success change_buffer->success adjust_ph->success increase_conc->success

References

removing unreacted Propargyl-PEG4-CH2CO2-NHS from conjugate solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on removing unreacted Propargyl-PEG4-CH2CO2-NHS from your conjugate solution. Find troubleshooting tips and frequently asked questions to ensure a high-purity final product for your research and drug development applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my conjugate solution?

The presence of unreacted N-hydroxysuccinimide (NHS) esters and their byproducts can interfere with downstream applications.[1] These impurities can lead to non-specific binding, inaccurate quantification, and reduced efficacy of your final conjugate. A robust purification process is a critical downstream step to ensure the quality and reliability of your experimental results.[1]

Q2: What are the most common methods for removing small molecules like unreacted this compound from a protein conjugate solution?

The most established and effective techniques for purifying protein conjugates after an NHS ester reaction are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1] The choice of method depends on factors such as the sample volume, desired purity, and processing time.[1]

Q3: What is the optimal pH for an NHS ester conjugation reaction?

The optimal pH range for the reaction between an NHS ester and a primary amine on a protein is typically between 8.3 and 8.5.[1][2] A lower pH can lead to protonation of the amine group, making it less reactive, while a higher pH increases the rate of hydrolysis of the NHS ester, which can reduce the conjugation yield.[1][3]

Q4: Can I use buffers containing primary amines, like Tris, during my conjugation reaction?

No, it is critical to avoid buffers that contain primary amines, such as Tris or glycine.[3][4][5] These buffers will compete with the primary amines on your protein for reaction with the NHS ester, which will significantly lower your conjugation efficiency.[3] It is recommended to perform a buffer exchange into an amine-free buffer, like phosphate-buffered saline (PBS), before starting the conjugation.[4][5]

Troubleshooting Guide

Problem Possible Cause Solution
Presence of unreacted this compound after purification. Inefficient purification process.For Size Exclusion Chromatography (SEC): Ensure the sample volume does not exceed 2-5% of the total column volume for optimal resolution.[1] Collect fractions corresponding only to the main protein conjugate peak. For Dialysis: Increase the dialysis time and/or the number of buffer changes. Ensure the volume of the dialysis buffer is at least 100 times the sample volume. For Tangential Flow Filtration (TFF): Increase the number of diavolumes (typically 5-10 are sufficient) to ensure complete removal of small molecules.[1]
Low yield of the purified conjugate. Protein precipitation during conjugation.High concentrations of organic solvents like DMSO or DMF, used to dissolve the NHS ester, can cause protein precipitation. Keep the organic solvent volume to a minimum, ideally less than 10% of the total reaction volume.[1]
Protein aggregation.Analyze the sample for aggregates before and after purification. Consider optimizing the conjugation conditions, such as using a lower molar excess of the NHS ester.[1]
Conjugate appears to be inactive or has altered function. Labeling of critical functional sites.The NHS ester reaction targets primary amines, which can be present in functionally important regions of the protein. Consider alternative conjugation strategies or site-specific labeling techniques if functional impairment is observed.
Difficulty dissolving the this compound. The reagent is poorly soluble in aqueous buffers.This compound should be dissolved in an anhydrous organic solvent such as DMSO or DMF immediately before use.[2][3][4][5] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[4][5]

Experimental Protocols

Below are detailed methodologies for the three primary methods of removing unreacted this compound.

Size Exclusion Chromatography (SEC) / Desalting

This method separates molecules based on their size.[6][7] The larger conjugate molecules will pass through the column more quickly than the smaller, unreacted NHS ester molecules.[6]

Protocol:

  • Column Selection: Choose a desalting column or SEC column with a fractionation range appropriate for your protein conjugate.

  • Equilibration: Equilibrate the column with a suitable, amine-free buffer (e.g., PBS).

  • Sample Loading: Apply the quenched reaction mixture to the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[1]

  • Elution: Elute the sample with the equilibration buffer.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm to detect the protein conjugate.

  • Analysis: Pool the fractions containing the purified conjugate and verify purity using methods like SDS-PAGE.

Workflow for Size Exclusion Chromatography (SEC)

SEC_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Conjugate Solution load Load Sample start->load equilibrate Equilibrate SEC Column equilibrate->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect analyze Analyze Purity (e.g., SDS-PAGE) collect->analyze pool Pool Purified Fractions analyze->pool end Purified Conjugate pool->end

Caption: Workflow for removing unreacted NHS ester using SEC.

Dialysis

Dialysis is a process where the conjugate solution is placed in a semi-permeable membrane that allows the smaller, unreacted molecules to diffuse out into a larger volume of buffer, while retaining the larger conjugate molecules.

Protocol:

  • Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein conjugate but large enough to allow the unreacted this compound (MW: 343.33) to pass through. A 10 kDa MWCO is often a suitable choice for many proteins.

  • Sample Preparation: Load the conjugate solution into the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing/cassette in a large volume of amine-free buffer (e.g., PBS) at 4°C. The buffer volume should be at least 100-fold greater than the sample volume.

  • Buffer Exchange: Stir the buffer gently. Change the buffer 2-3 times over a period of 24-48 hours to ensure complete removal of the unreacted NHS ester.

  • Sample Recovery: Recover the purified conjugate from the dialysis tubing/cassette.

Workflow for Dialysis

Dialysis_Workflow cluster_prep Preparation cluster_purification Purification cluster_recovery Recovery start Conjugate Solution load_dialysis Load into Dialysis Device start->load_dialysis dialyze Dialyze against Buffer load_dialysis->dialyze buffer_change Change Buffer (2-3 times) dialyze->buffer_change buffer_change->dialyze Repeat recover Recover Sample buffer_change->recover end Purified Conjugate recover->end

Caption: Workflow for removing unreacted NHS ester using Dialysis.

Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is an efficient method for concentrating and purifying biomolecules.[8][9] The solution is passed tangentially across a membrane, which prevents the build-up of molecules on the filter surface.[10][11]

Protocol:

  • System and Membrane Selection: Choose a TFF system and a membrane with an appropriate MWCO (similar to dialysis).

  • System Setup: Assemble the TFF system according to the manufacturer's instructions and sanitize if necessary.

  • Concentration/Diafiltration:

    • Concentration: Initially, concentrate the sample to a smaller volume.

    • Diafiltration: Perform diafiltration by adding an amine-free buffer to the sample reservoir at the same rate as the permeate is being removed. This buffer exchange process effectively removes the unreacted small molecules.[8][9][10] Typically, 5-10 diavolumes are sufficient.[1]

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated conjugate from the system.

Workflow for Tangential Flow Filtration (TFF)

TFF_Workflow cluster_setup Setup cluster_process Processing cluster_recovery Recovery start Conjugate Solution setup_tff Setup TFF System start->setup_tff concentrate Initial Concentration (Optional) setup_tff->concentrate diafilter Diafiltration (5-10 volumes) concentrate->diafilter final_concentrate Final Concentration diafilter->final_concentrate recover Recover Sample final_concentrate->recover end Purified Conjugate recover->end

Caption: Workflow for removing unreacted NHS ester using TFF.

Quantitative Data Summary

Parameter Size Exclusion Chromatography (SEC) Dialysis Tangential Flow Filtration (TFF)
Principle of Separation Size/Hydrodynamic VolumeMolecular Weight Cut-OffMolecular Weight Cut-Off
Typical Sample Volume < 2-5% of column volumeWide range (µL to L)Wide range (mL to L)
Processing Time Fast (minutes to hours)Slow (24-48 hours)Fast (hours)
Key Operational Parameter Column resin and dimensionsMembrane MWCO, buffer volumeMembrane MWCO, diavolumes
Recommended MWCO N/A~10 kDa for most proteins~10 kDa for most proteins
Typical Buffer Exchange N/A>100x sample volume, 2-3 changes5-10 diavolumes

References

impact of temperature on Propargyl-PEG4-CH2CO2-NHS reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propargyl-PEG4-CH2CO2-NHS Ester Reactions

This guide provides technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this compound ester in bioconjugation, with a specific focus on the impact of temperature on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in a this compound reaction?

Temperature is a critical parameter that directly influences the rate of two competing reactions: the desired reaction with primary amines (acylation) and the undesirable hydrolysis of the NHS ester. Generally, increasing the temperature accelerates both reactions. The key is to find a balance that maximizes the conjugation efficiency while minimizing the hydrolysis of the ester, which deactivates the reagent.

Q2: What is the optimal temperature for my conjugation reaction?

The optimal temperature depends on the stability of your target molecule (e.g., protein, antibody) and the desired reaction time.

  • Room Temperature (20-25°C): This temperature promotes a faster conjugation reaction, often completed within 30 minutes to 2 hours. However, the rate of hydrolysis also significantly increases, which can lead to lower yields if the reaction is not quenched promptly.

  • 4°C (On Ice): Performing the reaction at 4°C drastically reduces the rate of NHS ester hydrolysis, extending its half-life and providing a wider time window for the conjugation to occur. This is the recommended temperature for sensitive proteins or when optimizing for maximum yield, though the reaction will proceed more slowly, potentially requiring several hours to overnight incubation.

Q3: My conjugation yield is lower than expected. Could temperature be the cause?

Yes, improper temperature control is a common reason for low conjugation yields.

  • If you reacted at room temperature: Your reagent may have hydrolyzed faster than it reacted with your amine-containing molecule. The half-life of NHS esters in aqueous solutions at pH 8.5 can be as short as 10 minutes at room temperature.

  • If you reacted at 4°C: The reaction may not have been allowed to proceed for a sufficient amount of time. While hydrolysis is minimized, the desired acylation reaction is also slower.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Reagent Hydrolysis: The this compound ester was prematurely hydrolyzed by moisture or improper reaction temperature.Prepare buffers and reagents immediately before use. Perform the reaction at 4°C to minimize the rate of hydrolysis. Ensure the stock reagent (in organic solvent like DMSO or DMF) is stored desiccated and protected from moisture.
Insufficient Reaction Time: The incubation period was too short, especially for reactions conducted at 4°C.Increase the reaction time. For reactions at 4°C, consider an overnight incubation. For room temperature reactions, try extending the time to 2-4 hours, but monitor for protein degradation.
Inconsistent Results Temperature Fluctuations: The reaction temperature was not kept constant throughout the incubation period.Use a temperature-controlled environment such as a cold room, a refrigerated incubator, or an ice bath. Ensure consistent mixing to maintain a uniform temperature.
Protein Aggregation/Precipitation High Temperature: The target protein may be unstable at the reaction temperature (e.g., room temperature).Conduct the entire procedure at 4°C. Perform a buffer exchange to ensure the protein is in an optimal, stabilizing buffer prior to conjugation.

Quantitative Data: Temperature Impact on NHS-Ester Half-Life

The stability of the NHS ester is highly dependent on pH and temperature. The data below illustrates the general effect of temperature on the half-life of a typical NHS ester in aqueous solution, which is critical for understanding its reactivity window.

Temperature pH Approximate Half-Life of NHS Ester Primary Consequence
4°C7.5Several HoursSlower hydrolysis, wider window for conjugation, slower conjugation rate.
25°C (RT)7.5~1-2 HoursFaster conjugation, but also significantly faster hydrolysis.
4°C8.5~1 HourModerate hydrolysis, suitable for many standard protocols.
25°C (RT)8.5~10-15 MinutesVery rapid hydrolysis, risk of low yield if conjugation is not immediate.

Note: This data is representative of typical N-hydroxysuccinimide esters. The exact half-life can vary based on the specific molecule and buffer components.

Detailed Experimental Protocol

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

1. Reagent Preparation: a. Protein Solution: Prepare the protein in an amine-free buffer at a pH range of 7.2-8.5. A common choice is phosphate-buffered saline (PBS). Ensure the protein concentration is between 1-10 mg/mL. b. NHS Ester Stock Solution: Immediately before use, dissolve the this compound ester in a dry, high-quality, anhydrous organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10-100 mM.

2. Conjugation Reaction: a. Add the calculated amount of the NHS ester stock solution to the protein solution. A molar excess of 5-20 fold of the NHS ester over the protein is common, but this should be optimized for your specific application. b. Mix gently but thoroughly by pipetting or brief vortexing. c. Incubate the reaction mixture.

  • For maximum control and yield: Incubate at 4°C for 2-4 hours or overnight.
  • For a faster reaction: Incubate at room temperature (20-25°C) for 30 minutes to 2 hours.

3. Quenching the Reaction: a. To stop the reaction, add a quenching buffer containing a high concentration of primary amines. Common choices include 1 M Tris or 1 M glycine (B1666218) at a final concentration of 20-50 mM. b. Incubate for an additional 15-30 minutes at the same temperature to ensure all unreacted NHS ester is deactivated.

4. Purification: a. Remove the excess, unreacted labeling reagent and byproducts from the conjugated protein. b. Suitable methods include dialysis, size-exclusion chromatography (e.g., a desalting column), or tangential flow filtration (TFF), depending on the scale of the reaction.

Visual Guides

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) p2 Equilibrate Protein to Reaction Temp (4°C or RT) p1->p2 r1 Add NHS Ester to Protein Solution p2->r1 p3 Dissolve NHS Ester in Anhydrous DMSO (Just Before Use) p3->r1 r2 Incubate (e.g., 2h at 4°C or 30m at RT) r1->r2 r3 Quench Reaction (e.g., Add Tris Buffer) r2->r3 u1 Remove Excess Reagent (e.g., Desalting Column) r3->u1 u2 Analyze Conjugate (e.g., SDS-PAGE, MS) u1->u2

Caption: Experimental workflow for NHS ester conjugation.

G reagents Propargyl-PEG4-NHS + Protein-NH2 conj Desired Conjugation (Acylation) reagents->conj  Higher Temp:  Faster Rate hyd Side Reaction (Hydrolysis) reagents->hyd  Higher Temp:  Much Faster Rate product Propargyl-PEG4-Protein (Stable Amide Bond) conj->product hydrolyzed Inactive Carboxylate hyd->hydrolyzed

Caption: Competing reaction pathways for NHS esters.

Validation & Comparative

A Head-to-Head Comparison of Amine-Reactive PEG Linkers: Spotlight on Propargyl-PEG4-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins, peptides, and nanoparticles. The choice of the PEG linker is critical, dictating not only the efficiency of the conjugation reaction but also the stability and functionality of the final bioconjugate. This guide provides an in-depth comparison of Propargyl-PEG4-CH2CO2-NHS with other common amine-reactive PEG linkers, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process.

This compound is a heterobifunctional linker that combines a well-established amine-reactive N-hydroxysuccinimide (NHS) ester with a terminal propargyl group.[1][2][3] This dual functionality allows for the initial conjugation to primary amines on a biomolecule and subsequent modification via "click chemistry."[4][5][6]

Comparative Analysis of Amine-Reactive PEG Linkers

The selection of an appropriate PEG linker hinges on several factors, including the desired reactivity, the stability of the resulting linkage, and the need for further functionalization. Below is a comparative overview of this compound and other widely used amine-reactive linkers.

Key Performance Parameters
FeatureThis compoundStandard NHS-PEG LinkersMaleimide-PEG-NHS LinkersAzido-PEG-NHS LinkersDBCO-PEG-NHS Linkers
Target Residue Primary amines (e.g., Lysine (B10760008), N-terminus)Primary amines (e.g., Lysine, N-terminus)Primary amines and Thiols (Cysteine)Primary aminesPrimary amines
Primary Reaction Amine acylationAmine acylationAmine acylationAmine acylationAmine acylation
Resulting Linkage Stable amide bondStable amide bondStable amide bondStable amide bondStable amide bond
Orthogonal Reactivity Propargyl group for CuAAC click chemistryNoneMaleimide group for thiol additionAzide group for click chemistry (CuAAC or SPAAC)DBCO group for copper-free SPAAC click chemistry
Reaction pH 7.2 - 8.5[7]7.2 - 8.5[7]7.2 - 8.5 (amine), 6.5-7.5 (thiol)7.2 - 8.5[7]7.2 - 8.5
Reaction Speed NHS ester reaction is rapid (minutes to hours)[7]Rapid (minutes to hours)[7]Rapid (minutes to hours)Rapid (minutes to hours)[7]Rapid (minutes to hours)
Linkage Stability High (Amide bond)[7]High (Amide bond)[7]High (Amide and Thioether bonds)High (Amide bond)[7]High (Amide bond)
Hydrolytic Stability of Unreacted Linker Moderate, NHS ester is susceptible to hydrolysis[8]Moderate, NHS ester is susceptible to hydrolysis[8]Moderate, NHS ester is susceptible to hydrolysis[8]Moderate, NHS ester is susceptible to hydrolysis[8]Moderate, NHS ester is susceptible to hydrolysis
Advantages and Disadvantages of Different Amine-Reactive PEG Linkers
Linker TypeAdvantagesDisadvantages
This compound - Enables subsequent, highly specific and efficient click chemistry reactions.[4][5] - The propargyl group is small and relatively stable. - Provides a handle for attaching a wide variety of molecules.- Requires a second reaction step (click chemistry) for further labeling. - Copper-catalyzed click chemistry (CuAAC) can be cytotoxic, though copper-free alternatives exist.[9]
Standard NHS-PEG Linkers - Simple, one-step conjugation to amines.[10] - Well-established and widely used chemistry. - Forms a very stable amide bond.[11]- Lacks a secondary reactive group for orthogonal conjugation. - Can lead to heterogeneous products due to multiple lysine residues on a protein's surface.
Maleimide-PEG-NHS Linkers - Heterobifunctional, allowing for conjugation to both amines and thiols. - Thiol-maleimide reaction is highly specific.- Maleimide group can undergo hydrolysis at higher pH. - Potential for off-target reactions with other nucleophiles.
Azido-PEG-NHS Linkers - Azide group is bio-orthogonal and stable.[12] - Can be used in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.[13]- Requires a second reaction step for further labeling. - SPAAC reagents (e.g., DBCO) can be bulky.
DBCO-PEG-NHS Linkers - Enables copper-free click chemistry, which is advantageous for live-cell applications. - SPAAC reaction is very fast and efficient.- DBCO group is large and hydrophobic, which may impact the properties of the bioconjugate. - Generally more expensive than other click chemistry linkers.

Experimental Workflows and Logical Relationships

To visually represent the processes involved in utilizing these linkers, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the chemical relationships between the different linkers.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_downstream Downstream Applications Protein_Prep Protein Preparation in Amine-Free Buffer (pH 7.2-8.5) Conjugation Addition of Linker to Protein Solution Protein_Prep->Conjugation Linker_Prep Linker Dissolution (e.g., in DMSO or DMF) Linker_Prep->Conjugation Incubation Incubation (Room Temp or 4°C) Conjugation->Incubation Quenching Quenching of Reaction (e.g., with Tris or Glycine) Incubation->Quenching Purification Purification of Conjugate (e.g., SEC, IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, Mass Spec, HPLC) Purification->Characterization Click_Chemistry Orthogonal Click Chemistry (for Propargyl, Azide, DBCO) Characterization->Click_Chemistry Functional_Assay Functional Assays Characterization->Functional_Assay Click_Chemistry->Functional_Assay

Caption: Experimental workflow for amine-reactive PEGylation.

G cluster_amine_reactive Amine-Reactive Core cluster_orthogonal Orthogonal Functional Groups cluster_click_targets Click Chemistry Partners NHS_Ester NHS Ester Protein_Amine Protein-NH2 NHS_Ester->Protein_Amine Forms Stable Amide Bond Propargyl Propargyl-PEG Azide Azide-PEG DBCO DBCO-PEG Maleimide Maleimide-PEG Azide_Partner Azide Propargyl->Azide_Partner CuAAC Alkyne_Partner Alkyne Azide->Alkyne_Partner CuAAC DBCO->Azide_Partner SPAAC (Copper-Free) Thiol_Partner Thiol Maleimide->Thiol_Partner Thiol Addition

Caption: Chemical relationships of amine-reactive PEG linkers.

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation, quantification, and stability assessment of PEGylated proteins. Optimization may be required for specific proteins and linkers.

Protocol 1: General Procedure for Protein PEGylation with an NHS Ester Linker

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4).

  • Amine-reactive PEG linker (e.g., this compound).

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.0-8.5.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.

  • Purification column (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)).

Procedure:

  • Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.[14] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the amine-reactive PEG linker in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.

  • Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved PEG linker to the protein solution. The optimal molar ratio should be determined empirically. Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG linker and byproducts by SEC or IEX.

  • Characterization: Analyze the purified PEGylated protein by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: Quantification of PEGylation Efficiency

Methods:

  • SDS-PAGE: A simple qualitative method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The extent of PEGylation can be estimated by the distribution and intensity of the bands.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of PEG chains attached per protein molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Size-Exclusion Chromatography (SEC-HPLC): Separates proteins based on their hydrodynamic radius. PEGylation increases the hydrodynamic radius, leading to a shorter retention time compared to the unmodified protein. The peak areas can be used to quantify the percentage of conjugated protein.

    • Reverse-Phase HPLC (RP-HPLC): Can be used to separate PEGylated and un-PEGylated proteins, as well as to quantify the amount of free PEG in the sample.

Protocol 3: In Vitro Stability Assay of PEGylated Proteins

Materials:

  • PEGylated protein and unmodified control protein.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Human or mouse plasma.

  • Incubator at 37°C.

  • Analytical method for protein quantification (e.g., HPLC, ELISA).

Procedure:

  • Sample Preparation: Dilute the PEGylated protein and the unmodified control protein to a final concentration of 1 mg/mL in both PBS and plasma.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots using a suitable analytical method to determine the concentration of intact protein remaining.

  • Data Analysis: Plot the percentage of intact protein remaining versus time to determine the in vitro half-life of the PEGylated and unmodified proteins in both buffer and plasma.

Conclusion

The choice of an amine-reactive PEG linker is a critical decision in the development of bioconjugates. This compound offers a versatile platform for creating well-defined bioconjugates by combining the reliability of NHS ester chemistry with the power of click chemistry. This allows for a two-step, orthogonal approach to bioconjugation, where a biomolecule is first PEGylated and then further functionalized with a molecule of interest. While standard NHS-PEG linkers are suitable for simpler applications, linkers with orthogonal reactive groups like propargyl, azide, or DBCO provide greater flexibility for creating complex, multifunctional constructs. The experimental protocols provided in this guide offer a starting point for researchers to compare and select the most appropriate PEGylation strategy for their specific needs.

References

A Researcher's Guide to Functional Alternatives for Propargyl-PEG4-CH2CO2-NHS in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical determinant for the success of creating stable and functional biomolecular conjugates. Propargyl-PEG4-CH2CO2-NHS is a valuable reagent that combines a terminal alkyne for "click" chemistry with an NHS ester for amine reactivity. However, a variety of functional alternatives exist, each with distinct advantages in terms of reaction kinetics, specificity, and the stability of the resulting linkage. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your selection process.

Overview of this compound

This compound is a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond.[1][2] The terminal alkyne group is then available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This reagent is particularly useful for introducing an alkyne handle onto a biomolecule for subsequent conjugation with an azide-containing molecule.

However, the reliance on a copper catalyst in CuAAC can be a drawback for in vivo applications due to potential cytotoxicity.[3] Furthermore, the primary alternative, strain-promoted azide-alkyne cycloaddition (SPAAC), often exhibits slower kinetics than other bioorthogonal reactions. This has led to the development and widespread adoption of several alternative bioconjugation chemistries.

Comparative Analysis of Key Bioconjugation Chemistries

The following sections detail the mechanisms and performance characteristics of prominent alternatives to the NHS ester and alkyne functionalities of this compound.

Amine-Reactive Chemistries (Alternatives to NHS Esters)

While NHS esters are a mainstay for targeting primary amines, their susceptibility to hydrolysis in aqueous environments can lead to variable reaction efficiencies.[1] Water-soluble variants like Sulfo-NHS esters offer improved performance in aqueous buffers.[4]

Bioorthogonal Chemistries (Alternatives to Alkyne-Azide Click Chemistry)

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These offer highly specific and efficient alternatives to traditional bioconjugation methods.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides.[5][6] This approach is highly biocompatible and widely used for in vivo labeling.[5]

  • Tetrazine Ligation: This reaction involves an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[7] Tetrazine ligation is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC, making it ideal for applications where low concentrations of reactants are used.[7][8]

  • Thiol-Maleimide Conjugation: This widely used method forms a stable thioether bond through the reaction of a maleimide (B117702) with a sulfhydryl group, typically from a cysteine residue.[9][10] The reaction is rapid and highly specific for thiols at neutral pH.[11] However, the resulting thioether bond can undergo a retro-Michael reaction, leading to potential instability, and side reactions such as thiazine (B8601807) rearrangement can occur.[9]

  • Hydrazone and Oxime Ligation: This chemistry involves the reaction between a ketone or aldehyde and a hydrazine (B178648) or aminooxy group, respectively, to form a hydrazone or oxime bond.[4][12] The reaction is chemoselective and can be catalyzed by aniline (B41778) to increase its rate.[4]

Quantitative Data Comparison

The following tables summarize key quantitative data for the discussed bioconjugation chemistries, providing a basis for comparison of their performance.

Table 1: Reaction Conditions for Common Bioconjugation Chemistries

Reagent ClassTarget Functional GroupOptimal pHReaction TimeTemperature (°C)Common Solvents
NHS Esters Primary Amines7.2 - 8.5[1]30 - 120 min4 - 25Aqueous buffers, DMSO, DMF[1]
Maleimides Thiols6.5 - 7.5[11]1 - 4 hours4 - 25Aqueous buffers, DMSO, DMF[13]
DBCO (SPAAC) Azides~7.4[14]1 - 12 hours4 - 37Aqueous buffers, DMSO[14]
Tetrazine-TCO Trans-cyclooctene6.0 - 9.0[7]10 - 120 min[8][15]4 - 37[8]Aqueous buffers, DMSO, DMF[15]
Hydrazides/Aminooxy Aldehydes/Ketones4.5 - 7.0[4]1 - 24 hours25 - 37Aqueous buffers[4]

Table 2: Performance Metrics of Bioconjugation Chemistries

ChemistrySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Bond StabilityKey AdvantagesKey Disadvantages
NHS Ester - Amine N/AHigh (Amide bond)[16]Well-established, high efficiencySusceptible to hydrolysis, potential for multiple labeling sites
Thiol - Maleimide ~10³ (at pH 7)Moderate (Thioether bond)Fast at neutral pH, site-specific with CysPotential for bond reversal and side reactions[9]
SPAAC (DBCO-Azide) ~1[17]High (Triazole ring)[18]Copper-free, bioorthogonalSlower kinetics compared to Tetrazine ligation
Tetrazine - TCO 10³ - 10⁶[7]High (Dihydropyridazine)Extremely fast kinetics, bioorthogonalTetrazine can quench some fluorophores[8]
Hydrazone/Oxime 10⁻² - 10³ (aniline catalyzed)[4][12]Moderate (Hydrolytically labile)[12]Chemoselective, tunable stabilitySlower kinetics without catalyst, potential reversibility

Experimental Protocols

Detailed methodologies for key bioconjugation reactions are provided below. These are generalized protocols and may require optimization for specific applications.

Protocol 1: NHS Ester Labeling of a Protein

This protocol describes the conjugation of an NHS ester-functionalized molecule to primary amines on a protein.[1][2][9]

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • NHS ester reagent dissolved in anhydrous DMSO or DMF

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the protein in the reaction buffer.

  • Immediately before use, dissolve the NHS ester in DMSO or DMF to create a stock solution.

  • Add a 5-20 fold molar excess of the NHS ester solution to the protein solution with gentle mixing.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purify the conjugate using a desalting column to remove unreacted NHS ester and byproducts.

Protocol 2: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free thiols.[10][13]

Materials:

  • Protein solution (1-10 mg/mL in thiol-free, degassed buffer, e.g., PBS, pH 7.0-7.5)

  • Maleimide reagent dissolved in DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Desalting column

Procedure:

  • Prepare the protein solution in a degassed, thiol-free buffer.

  • (Optional) To reduce disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Dissolve the maleimide reagent in DMSO or DMF to create a stock solution.

  • Add a 10-20 fold molar excess of the maleimide solution to the protein solution with gentle mixing.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the conjugate using a desalting column.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing molecule.[14]

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)

  • Azide-containing molecule

  • Reaction buffer (azide-free)

Procedure:

  • Prepare the DBCO-activated biomolecule and the azide-containing molecule separately.

  • Mix the DBCO and azide-containing molecules in the desired molar ratio in the reaction buffer.

  • Incubate the reaction for 1-12 hours at room temperature or 37°C.

  • The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.

  • Purify the resulting conjugate using size-exclusion chromatography or another suitable method.

Protocol 4: Tetrazine-TCO Ligation

This protocol describes the rapid bioorthogonal reaction between a tetrazine-functionalized molecule and a TCO-containing molecule.[7][15]

Materials:

  • Tetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-containing molecule

  • Reaction buffer

Procedure:

  • Prepare the tetrazine and TCO-containing molecules separately.

  • Mix the two components in the desired molar ratio in the reaction buffer.

  • Incubate the reaction for 10-60 minutes at room temperature. The reaction is often complete within minutes.

  • The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance around 520-540 nm.

  • Purify the conjugate if necessary to remove any unreacted components.

Protocol 5: Hydrazone Ligation

This protocol outlines the formation of a hydrazone bond between an aldehyde-functionalized molecule and a hydrazide-containing molecule.[4][12]

Materials:

  • Aldehyde-functionalized molecule in a suitable buffer

  • Hydrazide-containing molecule

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 5.0-7.0)

  • (Optional) Aniline catalyst stock solution

Procedure:

  • Prepare the aldehyde and hydrazide-containing molecules in the reaction buffer.

  • (Optional) Add aniline to the reaction mixture to a final concentration of 10-100 mM to catalyze the reaction.

  • Mix the aldehyde and hydrazide components.

  • Incubate the reaction for 1-24 hours at room temperature or 37°C.

  • The formation of the hydrazone can be monitored by UV-Vis spectrophotometry or HPLC.

  • Purify the conjugate as required.

Visualizing Bioconjugation Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described bioconjugation strategies.

NHS_Ester_Labeling Protein Protein with Primary Amines Reaction Reaction pH 8.3-8.5, RT, 1-4h Protein->Reaction NHS_Ester NHS Ester Reagent (in DMSO/DMF) NHS_Ester->Reaction Quench Quench (optional) with Tris buffer Reaction->Quench Purification Purification (Desalting Column) Reaction->Purification Quench->Purification Conjugate Amine-Labeled Protein Conjugate Purification->Conjugate

Workflow for NHS Ester Labeling of Proteins.

Thiol_Maleimide_Conjugation Protein Protein with Thiols Reduction Reduce Disulfides (optional) with TCEP Protein->Reduction Reaction Reaction pH 7.0-7.5, RT, 2h Protein->Reaction Reduction->Reaction Maleimide Maleimide Reagent (in DMSO/DMF) Maleimide->Reaction Purification Purification (Desalting Column) Reaction->Purification Conjugate Thiol-Labeled Protein Conjugate Purification->Conjugate

Workflow for Thiol-Maleimide Conjugation.

SPAAC_Conjugation DBCO_Molecule DBCO-functionalized Biomolecule Reaction SPAAC Reaction pH ~7.4, RT, 1-12h DBCO_Molecule->Reaction Azide_Molecule Azide-functionalized Biomolecule Azide_Molecule->Reaction Purification Purification (Size-Exclusion) Reaction->Purification Conjugate Triazole-Linked Conjugate Purification->Conjugate

Workflow for SPAAC (DBCO-Azide) Conjugation.

Tetrazine_TCO_Ligation Tetrazine_Molecule Tetrazine-functionalized Biomolecule Reaction Tetrazine Ligation pH 7.4, RT, 10-60min Tetrazine_Molecule->Reaction TCO_Molecule TCO-functionalized Biomolecule TCO_Molecule->Reaction Purification Purification (optional) Reaction->Purification Conjugate Dihydropyridazine-Linked Conjugate Purification->Conjugate

Workflow for Tetrazine-TCO Ligation.

Conclusion

The choice of a bioconjugation strategy extends far beyond the functionalities of a single reagent like this compound. By understanding the reaction kinetics, stability, and experimental requirements of alternatives such as SPAAC, tetrazine ligation, thiol-maleimide chemistry, and hydrazone/oxime formation, researchers can select the most appropriate method for their specific application. For applications requiring high biocompatibility and specificity, copper-free click chemistries like SPAAC and tetrazine ligation are excellent choices, with tetrazine ligation offering superior kinetics. Thiol-maleimide chemistry provides a robust method for site-specific conjugation to cysteine residues, while NHS esters remain a workhorse for labeling primary amines. Careful consideration of the comparative data and protocols presented in this guide will facilitate the design and execution of successful bioconjugation experiments.

References

The Impact of PEG Spacer Length on Antibody-Drug Conjugate Stability: A Comparative Analysis of PEG2, PEG3, and PEG5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker component, which connects the antibody to the cytotoxic payload, plays a crucial role in the overall stability, efficacy, and safety of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have gained significant attention for their ability to modulate the physicochemical and pharmacokinetic properties of ADCs.[1][] This guide provides a comparative analysis of short-chain PEG spacers—specifically PEG2, PEG3, and PEG5—on ADC stability, supported by experimental data and detailed methodologies.

The inclusion of hydrophilic PEG spacers can mitigate the aggregation issues often associated with hydrophobic payloads, thereby allowing for higher drug-to-antibody ratios (DAR) without compromising the stability of the conjugate.[1][3][4] The length of the PEG chain is a critical parameter that influences the ADC's solubility, plasma stability, and in vivo performance.[1][5] Shorter PEG spacers, such as PEG2, have been shown to be as effective as longer chains in reducing aggregation while potentially offering advantages in conjugation efficiency and in vitro potency.[6]

Comparative Analysis of Short-Chain PEG Spacers

While direct head-to-head studies comparing PEG2, PEG3, and PEG5 are limited, the available data allows for an informed assessment of the impact of incremental PEG unit additions on ADC stability. The following tables summarize key performance indicators for ADCs with short PEG spacers.

Table 1: Impact of PEG Spacer Length on ADC Physicochemical Stability
PEG Spacer LengthKey Findings on Aggregation & SolubilityRelevant ObservationsCitations
PEG2 Effectively eliminates aggregation, comparable to longer spacers.[6] May enhance solubility for hydrophobic linker-payloads.[6]Can lead to more efficient conjugation and optimal DAR.[6] In some cases, provides superior in vitro potency compared to longer spacers.[6][6]
PEG3 A short PEG3 spacer has been utilized to improve aqueous solubility in novel linker designs.[6]The impact is often dependent on the overall linker-payload architecture.[6]
PEG5 Generally contributes to improved solubility and reduced aggregation, a hallmark of PEGylation.[1][]The incremental increase in hydrophilicity can be beneficial for particularly challenging payloads.[1][]
Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics and In Vivo Efficacy
PEG Spacer LengthKey Findings on Pharmacokinetics (PK) & EfficacyRelevant ObservationsCitations
PEG2 Can be combined with other linker components to create stable ADCs with favorable PK profiles.[7]The overall linker design, not just the PEG length, dictates the in vivo performance.[7][7]
PEG3 Often part of more complex linkers designed to optimize both stability and payload release.The specific properties are highly context-dependent on the rest of the linker and the payload.
PEG5 Generally, increasing PEG length can lead to prolonged circulation and improved PK.[1][3]May lead to a trade-off with in vitro potency in some instances.[8] The optimal length for in vivo efficacy is payload and target-dependent.[1][1][3][8]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload Antibody Monoclonal Antibody (mAb) PEG2 PEG2 Antibody->PEG2 Conjugation Site PEG3 PEG3 Antibody->PEG3 Conjugation Site PEG5 PEG5 Antibody->PEG5 Conjugation Site Payload Cytotoxic Payload PEG2->Payload PEG3->Payload PEG5->Payload

Figure 1: General structure of an ADC with different PEG spacer lengths.

Experimental_Workflow cluster_Preparation ADC Preparation cluster_Stability Stability Assessment cluster_Efficacy Efficacy Evaluation ADC_PEG2 Synthesize ADC with PEG2 Spacer Aggregation Aggregation Analysis (SEC, DLS) ADC_PEG2->Aggregation Plasma_Stability Plasma Stability Assay (ELISA, LC-MS) ADC_PEG2->Plasma_Stability In_Vitro In Vitro Cytotoxicity ADC_PEG2->In_Vitro In_Vivo In Vivo Tumor Growth Inhibition ADC_PEG2->In_Vivo ADC_PEG3 Synthesize ADC with PEG3 Spacer ADC_PEG3->Aggregation ADC_PEG3->Plasma_Stability ADC_PEG3->In_Vitro ADC_PEG3->In_Vivo ADC_PEG5 Synthesize ADC with PEG5 Spacer ADC_PEG5->Aggregation ADC_PEG5->Plasma_Stability ADC_PEG5->In_Vitro ADC_PEG5->In_Vivo Data_Analysis Data Analysis & Comparison Aggregation->Data_Analysis Plasma_Stability->Data_Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Figure 2: Experimental workflow for comparing ADCs with different PEG spacers.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of ADC development. The following are detailed methodologies for key experiments cited in the comparison of ADCs with different PEG spacer lengths.

Protocol 1: ADC Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in ADC preparations.

Materials:

  • ADC samples (with PEG2, PEG3, PEG5 spacers)

  • SEC-HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[9]

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)[10]

Procedure:

  • System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[10]

  • Sample Preparation: Dilute ADC samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of each ADC sample (e.g., 20 µL) onto the column.

  • Chromatography: Run the isocratic mobile phase for a sufficient time to allow for the elution of the monomer and any aggregates.

  • Detection: Monitor the eluate at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight species. Calculate the percentage of aggregate as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Materials:

  • ADC samples

  • Plasma (e.g., human, mouse, rat)[11]

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Immunoaffinity capture beads (e.g., Protein A/G)[12]

  • LC-MS system for DAR analysis or ELISA for total/conjugated antibody measurement[12][13]

Procedure:

  • Incubation: Dilute the ADC samples to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.[12]

  • Incubate all samples at 37°C with gentle agitation.[12]

  • Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample and immediately freeze at -80°C to halt any further reactions.[12]

  • ADC Isolation (for LC-MS): Thaw the samples and isolate the ADC from the plasma using immunoaffinity capture beads.[12]

  • DAR Analysis by LC-MS: Analyze the purified ADC using a suitable LC-MS method to determine the average DAR at each time point. A decrease in DAR over time indicates linker-payload instability.[14][15]

  • ELISA Analysis: Alternatively, use specific ELISA kits to quantify the total antibody and the conjugated antibody at each time point to determine the extent of drug loss.[16]

Protocol 3: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of ADCs with different PEG spacer lengths in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells that express the target antigen

  • ADC samples and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC-PEG2, ADC-PEG3, ADC-PEG5) with a sufficient number of animals per group (n=8-10).

  • Dosing: Administer the ADCs and vehicle control intravenously at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Conclude the study when the tumors in the control group reach a predefined size or after a set duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

The length of the PEG spacer is a critical design parameter that significantly influences the stability and in vivo performance of an ADC. While this guide focuses on PEG2, PEG3, and PEG5, the principles discussed are broadly applicable to the optimization of PEGylated linkers. Shorter PEG spacers can offer advantages in terms of reduced aggregation and potentially higher in vitro potency. However, the optimal PEG length is ultimately dependent on the specific antibody, payload, and desired therapeutic profile, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between PEG spacer length and ADC stability, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Head-to-Head Comparison: NHS Esters vs. Isothiocyanates for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable labeling of biomolecules is paramount. When targeting primary amines, two of the most common classes of reagents are N-hydroxysuccinimide (NHS) esters and isothiocyanates. While both effectively label amines, they possess distinct chemical properties that influence their suitability for specific applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal amine-labeling chemistry.

Executive Summary: Key Differences at a Glance

FeatureNHS EstersIsothiocyanates
Reactive Group N-hydroxysuccinimidyl esterIsothiocyanate
Target Primary aminesPrimary amines (and thiols)
Resulting Bond AmideThiourea (B124793)
Bond Stability Highly stableReasonably stable, but reports of potential degradation over time[1]
Optimal Reaction pH 7.2 - 8.5[1][][3]9.0 - 11.0 (for amine specificity)[4]
Reaction Speed Fast (minutes to a few hours)[]Generally slower than NHS esters
Primary Side Reaction Hydrolysis of the esterReaction with thiols (at lower pH)
Selectivity High for primary aminespH-dependent; can react with thiols at neutral pH

Delving Deeper: A Quantitative and Qualitative Comparison

Reaction Chemistry and Specificity

NHS esters react with primary amines via a nucleophilic acyl substitution to form a highly stable amide bond.[] This reaction is most efficient in a slightly alkaline pH range of 7.2 to 8.5, which is advantageous for maintaining the stability of many proteins.[1][][3] NHS esters exhibit high selectivity for primary amines, with minimal off-target reactions under optimal conditions.[]

Isothiocyanates, on the other hand, react with primary amines to form a thiourea linkage.[4] To achieve optimal reactivity and specificity for amines, a higher pH of 9.0 to 11.0 is generally required.[4] At a more neutral pH, isothiocyanates can also react with thiol groups present in cysteine residues, which can lead to a lack of specificity if not carefully controlled.[4]

Reaction Mechanisms

Amine Labeling Reaction Mechanisms cluster_0 NHS Ester Reaction cluster_1 Isothiocyanate Reaction NHS_Ester NHS Ester Tetrahedral_Intermediate_NHS Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate_NHS + Primary_Amine_NHS Primary Amine (R-NH2) Primary_Amine_NHS->Tetrahedral_Intermediate_NHS Amide_Bond Stable Amide Bond Tetrahedral_Intermediate_NHS->Amide_Bond NHS_Leaving_Group NHS Leaving Group Tetrahedral_Intermediate_NHS->NHS_Leaving_Group releases Isothiocyanate Isothiocyanate (R-N=C=S) Thiourea_Intermediate Thiourea Intermediate Isothiocyanate->Thiourea_Intermediate + Primary_Amine_ITC Primary Amine (R'-NH2) Primary_Amine_ITC->Thiourea_Intermediate Thiourea_Bond Thiourea Bond Thiourea_Intermediate->Thiourea_Bond General Experimental Workflow for Amine Labeling Start Start: Purified Biomolecule in Amine-Free Buffer NHS_Ester_Labeling NHS Ester Labeling (pH 7.2-8.5) Start->NHS_Ester_Labeling Isothiocyanate_Labeling Isothiocyanate Labeling (pH 9.0-11.0) Start->Isothiocyanate_Labeling Reaction_NHS Incubate (Room Temp, 1-4h) NHS_Ester_Labeling->Reaction_NHS Reaction_ITC Incubate (Room Temp, 2-12h) Isothiocyanate_Labeling->Reaction_ITC Quench_NHS Quench Reaction (e.g., Tris buffer) Reaction_NHS->Quench_NHS Quench_ITC Quench Reaction (e.g., hydroxylamine) Reaction_ITC->Quench_ITC Purification Purification (e.g., size exclusion chromatography) Quench_NHS->Purification Quench_ITC->Purification Labeled_Biomolecule Characterize Labeled Biomolecule Purification->Labeled_Biomolecule End End Labeled_Biomolecule->End

References

A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals assessing the efficiency and biocompatibility of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The advent of click chemistry has revolutionized the fields of bioconjugation, drug discovery, and materials science by offering a set of highly efficient, specific, and biocompatible reactions for covalently linking molecules.[1] Among these, the azide-alkyne cycloaddition has emerged as a cornerstone methodology. This reaction is primarily performed in two modalities: the classic copper(I)-catalyzed version (CuAAC) and the catalyst-free, strain-promoted alternative (SPAAC).[2][3] The choice between these two powerful techniques hinges on a critical trade-off between reaction speed and biocompatibility, a crucial consideration for applications in living systems.[2] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison: A Quantitative Overview

The efficiency of CuAAC and SPAAC can be assessed through several key parameters, including reaction kinetics, biocompatibility, and overall yield. The following tables summarize quantitative data to facilitate a direct comparison.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1]
Catalyst Copper(I)None
Alkyne Type TerminalCyclooctynes (strained)[4]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1]Not regioselective, yielding a mixture of regioisomers.[1]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[1]Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[1][5]
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst or the reducing agents used.[1]Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst.[1]
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions.[1]Can have side reactions with thiols. Sterically demanding cyclooctynes can be prone to instability.[1]
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.[1]Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.[6]

Table 1: General Comparison of CuAAC and SPAAC

Reaction TypeReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
CuAAC Terminal alkyne + Azide10 to 10,000[7]
SPAAC BCN + Azide~0.1 - 1.0[1][8]
SPAAC DBCO/ADIBO + Azide~0.3 - 1.0[1][3]
SPAAC DIBAC + Azide~1.2 x 10⁻³[8]

Table 2: Comparative Reaction Kinetics

MethodConditionsCell ViabilityReference(s)
CuAAC 50 µM CuSO₄ without ligandAppreciable toxicity (~75% cell viability)[2]
CuAAC 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio)Cell viability preserved[2]
CuAAC 100 µM CuSO₄ without ligandSignificant cytotoxicity[9]
CuAAC 10 minutes reaction with CPP-tethered CuI ligand~75% cell viability[2][10]
SPAAC Various cyclooctynesGenerally high, no significant cytotoxicity reported[1][5]

Table 3: Biocompatibility and Cytotoxicity

Visualizing the Chemical Pathways and Experimental Workflow

To better understand the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Terminal_Alkyne Terminal Alkyne (R-C≡CH) Copper_Acetylide Copper-Acetylide Intermediate Terminal_Alkyne->Copper_Acetylide Coordination Azide Azide (R'-N₃) Copper_Triazolide Copper-Triazolide Intermediate Azide->Copper_Triazolide Cu_I Cu(I) Cu_I->Copper_Acetylide Triazole 1,4-Disubstituted Triazole Copper_Acetylide->Copper_Triazolide Cycloaddition Copper_Triazolide->Cu_I Catalyst Regeneration Copper_Triazolide->Triazole Protonation

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Strained Cyclooctyne Transition_State Concerted Transition State Strained_Alkyne->Transition_State [3+2] Cycloaddition Azide Azide (R'-N₃) Azide->Transition_State Triazole_Mixture Mixture of Triazole Regioisomers Transition_State->Triazole_Mixture Ring Strain Release

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling with Azide-Modified Precursor (e.g., Ac₄ManNAz) Reagent_Prep Preparation of Alkyne Probe and Catalyst Solutions Metabolic_Labeling->Reagent_Prep CuAAC_Reaction CuAAC Reaction: - Add Alkyne Probe - Add Cu(I) Catalyst/Ligand - Add Reducing Agent Reagent_Prep->CuAAC_Reaction Copper-Catalyzed SPAAC_Reaction SPAAC Reaction: - Add Strained Alkyne Probe Reagent_Prep->SPAAC_Reaction Copper-Free Purification Purification of Labeled Biomolecule (e.g., Chromatography, Dialysis) CuAAC_Reaction->Purification SPAAC_Reaction->Purification Characterization Characterization (e.g., MS, SDS-PAGE, Microscopy) Purification->Characterization

General experimental workflow for bioconjugation using click chemistry.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, representative protocols for performing CuAAC and SPAAC in a biological context.

Protocol 1: Metabolic Glycan Labeling with Azido (B1232118) Sugars

This protocol describes the metabolic incorporation of an azide-functionalized sugar into cellular glycans, a common first step for subsequent click chemistry ligation.[11][12]

Materials:

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.[13]

  • Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.[13]

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to achieve the desired final concentration (typically 25-50 µM).

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.[13] The optimal incubation time should be determined empirically for each cell line.

  • Washing: After incubation, gently aspirate the medium and wash the cells twice with PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysate

This protocol provides a general guideline for labeling an azide-modified biomolecule with an alkyne-containing reporter in a cell lysate.

Materials:

  • Azide-modified cell lysate in a suitable buffer (e.g., PBS)

  • Alkyne-containing reporter molecule (e.g., alkyne-biotin, fluorescent alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)[14]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)[14]

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)[14]

Procedure:

  • Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio.[14][15] Let the solution stand for a few minutes to form the copper-ligand complex.

  • Reaction Setup: In a reaction tube, combine the azide-modified cell lysate with the alkyne-containing reporter molecule (a molar excess of the reporter is typically used).

  • Add Catalyst: Add the prepared copper-ligand complex to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[15]

  • Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[14] The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[14]

  • Purification: Purify the labeled protein to remove unreacted reagents and by-products using methods such as size-exclusion chromatography, dialysis, or affinity purification.[14][16]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol outlines the procedure for labeling azide-modified glycans on the surface of live cells with a strained alkyne-fluorophore conjugate.

Materials:

  • Cells with metabolically incorporated azides (from Protocol 1)

  • Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore, BCN-fluorophore)

  • DMSO

  • Cell culture medium

  • PBS

Procedure:

  • Prepare Staining Solution: Prepare a stock solution of the strained alkyne-fluorophore in DMSO (e.g., 10 mM). Dilute the stock solution in cell culture medium to the desired final staining concentration (typically 10-50 µM).

  • Labeling: Remove the culture medium from the azide-labeled cells and add the staining solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light. Incubation times may vary depending on the specific cyclooctyne and cell type.[17]

  • Washing: Gently wash the cells three times with PBS to remove any unreacted probe.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope. For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde after the washing step.[13]

Conclusion and Recommendations

The choice between CuAAC and SPAAC is ultimately dictated by the specific experimental requirements.

  • CuAAC is the superior choice for applications where high reaction rates are paramount and the potential for copper-induced toxicity is not a concern, such as in materials science or ex vivo applications. [1] The use of appropriate ligands is crucial to stabilize the copper(I) catalyst and mitigate cytotoxicity in biological samples.[18]

  • For in vivo imaging, live-cell labeling, and other applications within sensitive biological systems, SPAAC is the more prudent and often necessary option due to its excellent biocompatibility. [2][5] While generally slower than CuAAC, the development of increasingly reactive strained cyclooctynes continues to narrow the kinetic gap.[3][8]

Researchers and drug development professionals should carefully consider the trade-offs between reaction kinetics and biocompatibility to select the most appropriate click chemistry tool for their scientific inquiries. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully implement these powerful bioconjugation techniques.

References

A Researcher's Guide to Propargyl-PEG4-NHS Ester: A Comparative Overview of Supplier Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of high-quality reagents is a critical first step in ensuring experimental success. Propargyl-PEG4-NHS ester is a bifunctional linker widely used in bioconjugation, particularly for attaching molecules to proteins, antibodies, and surfaces.[1][2] It features an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines and a terminal alkyne group for subsequent "click chemistry" reactions.[2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions, a crucial property when working with biological samples.[1][2][5] This guide offers a comparative summary of the technical specifications for Propargyl-PEG4-NHS ester from various suppliers to aid in your selection process.

Performance and Quality Specifications

The performance of Propargyl-PEG4-NHS ester is fundamentally linked to its purity and chemical integrity. While direct, third-party comparative studies are not publicly available, a review of the technical data provided by suppliers offers valuable insights into the quality control standards of their products. Key parameters include purity, molecular weight, and recommended storage conditions, which are crucial for ensuring the reproducibility of conjugation reactions.

The following table summarizes the specifications for Propargyl-PEG4-NHS ester as published by several prominent suppliers. This data is extracted from their respective websites and technical data sheets.

Supplier Catalog Number Purity Molecular Weight ( g/mol ) CAS Number Storage Conditions
BroadPharm BP-21612>98%357.41428629-70-2-20°C[3]
MedKoo Biosciences 571663>98%357.361428629-70-20-4°C (short term), -20°C (long term)[2]
Selleck Chemicals S065599.01%357.361428629-70-2-20°C (2 years), -80°C in solvent (1 year)[6]
AxisPharm AP12276≥95%357.361428629-70-2Not specified

Note: The information presented in this table is based on data publicly available from the suppliers' websites as of late 2025. Researchers should always consult the most current certificate of analysis (CoA) provided with the purchased product for batch-specific data.

Experimental Protocols

The following is a representative protocol for the conjugation of Propargyl-PEG4-NHS ester to a monoclonal antibody (mAb) and subsequent click chemistry reaction with an azide-containing molecule.

Part 1: Antibody Labeling with Propargyl-PEG4-NHS Ester

Objective: To covalently attach the propargyl-PEG4 linker to primary amine groups (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG4-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 8.0-8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 2-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or ammonia, as these will compete with the antibody for reaction with the NHS ester.

  • Reagent Preparation: Immediately before use, dissolve the Propargyl-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester solution. A molar excess of 10-20 fold of the linker over the antibody is a common starting point. This ratio may need optimization depending on the antibody and desired degree of labeling.

    • Add the calculated volume of the dissolved linker to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted linker and by-products by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the purified, propargyl-labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by reacting the alkyne groups with an azide-bearing fluorescent dye and measuring the absorbance.

Part 2: Copper-Catalyzed Click Chemistry Reaction

Objective: To conjugate an azide-functionalized molecule to the propargyl-labeled antibody.

Materials:

  • Propargyl-labeled mAb

  • Azide-functionalized molecule (e.g., a fluorescent dye, drug, or biotin)

  • Copper(II) Sulfate (CuSO4)

  • Reducing Agent: Sodium Ascorbate

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM solution of CuSO4 in water.

    • Prepare a 50 mM solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM solution of the copper ligand (e.g., THPTA) in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargyl-labeled mAb and a 3-5 fold molar excess of the azide-functionalized molecule.

    • Add the copper ligand to the reaction mixture at a final concentration of 1-2 mM.

    • Add the CuSO4 solution to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 5 mM.

    • Incubate for 1-2 hours at room temperature, protected from light if using fluorescent molecules.

  • Purification: Purify the final antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove the catalyst, excess reagents, and unreacted azide (B81097) molecule.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the antibody conjugation and click chemistry process.

experimental_workflow cluster_labeling Part 1: Antibody Labeling cluster_click Part 2: Click Chemistry mAb Antibody in Amine-Free Buffer linker Propargyl-PEG4-NHS (in DMSO) conjugation Conjugation Reaction (1-2h, RT) mAb->conjugation linker->conjugation purify1 Purification (Desalting Column) conjugation->purify1 propargyl_mAb Propargyl-Labeled Antibody purify1->propargyl_mAb click_rxn Click Reaction (1-2h, RT) propargyl_mAb->click_rxn azide Azide-Molecule catalyst CuSO4, Ligand, Na-Ascorbate azide->click_rxn catalyst->click_rxn purify2 Purification (SEC / Dialysis) click_rxn->purify2 final_product Final Antibody Conjugate purify2->final_product

Caption: Workflow for antibody modification using Propargyl-PEG4-NHS ester.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Propargyl-PEG4-CH2CO2-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Propargyl-PEG4-CH2CO2-NHS is critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

This compound is a chemical that requires careful handling to minimize exposure and maintain its chemical integrity. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, particularly in the presence of moisture. Therefore, it is crucial to work in a controlled and dry environment.

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles should always be worn to protect from potential splashes.
Hand Protection GlovesNitrile or other chemically resistant gloves are recommended. Avoid latex gloves.[1]
Body Protection Lab CoatA standard laboratory coat should be worn to protect skin and clothing.
Respiratory Dust Mask (e.g., N95)Recommended when handling the solid powder form to avoid inhalation.[1]

Operational Plan:

  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[2]

  • Weighing and Dissolving: Weigh the desired amount of the compound rapidly in a fume hood. Dissolve the compound immediately before use in an appropriate anhydrous solvent such as DMSO or DMF.[2]

  • Solution Stability: Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[2] Discard any unused reconstituted reagent.[2]

  • Reaction Conditions: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[2] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable alternative for reactions with primary amines.[3]

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection. All waste generated from the use of this compound should be treated as chemical waste.[1]

Waste Segregation and Collection:

  • Solid Waste: Unused or expired solid this compound, as well as contaminated labware (e.g., pipette tips, microfuge tubes, gloves), should be collected in a designated solid hazardous waste container.[1] This container must be clearly labeled as "Hazardous Waste" and include the chemical name.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. The container should be made of a material compatible with the solvent used (e.g., high-density polyethylene (B3416737) for DMSO or DMF solutions).[1]

  • Quenching: To neutralize the reactive NHS ester in aqueous solutions before disposal, the pH can be adjusted to between 7 and 8.5 and the solution allowed to stand for several hours to ensure complete hydrolysis.[1] However, consult your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste down the drain.[1]

The following diagram illustrates the general workflow for handling and disposing of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal A Equilibrate Vial to Room Temperature B Weigh Solid in Fume Hood A->B C Dissolve Immediately Before Use in Anhydrous Solvent B->C D Perform Reaction in Amine-Free Buffer C->D E Segregate Waste D->E F Solid Waste (Unused solid, contaminated labware) E->F G Liquid Waste (Unused solutions) E->G H Dispose in Labeled Hazardous Waste Containers F->H G->H

Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.